molecular formula C17H18FN3O6S B193944 Sulfociprofloxacin CAS No. 105093-21-8

Sulfociprofloxacin

货号: B193944
CAS 编号: 105093-21-8
分子量: 411.4 g/mol
InChI 键: SDLYZOYQWKDWJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfociprofloxacin is a significant metabolite and impurity of the broad-spectrum antibiotic Ciprofloxacin, belonging to the fluoroquinolone class . This compound is a pharmacologically active metabolite, making it a critical analyte in metabolism and pharmacokinetic studies . As a well-characterized reference standard, this compound Sodium Salt is essential for analytical method development (AMV), method validation, and Quality Control (QC) procedures during the synthesis and formulation stages of drug development . It provides vital traceability and compliance for analyses conducted against pharmacopeial standards, such as those from the USP or EP . Researchers utilize this compound to ensure the accuracy and reliability of their assays, particularly in quantifying and identifying related substances in Active Pharmaceutical Ingredient (API) batches. The product is offered with a comprehensive Certificate of Analysis to guarantee its identity, purity, and concentration. This compound is intended for research applications only and is strictly not approved for diagnostic, therapeutic, or human use .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLYZOYQWKDWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146939
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105093-21-8
Record name Sulfociprofloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfociprofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOCIPROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Sulfociprofloxacin: A Technical Examination of its Primary Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfociprofloxacin is recognized primarily as a human metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1] While its parent compound, Ciprofloxacin, exhibits potent broad-spectrum antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV, this compound's own antibacterial efficacy is markedly reduced. This technical guide synthesizes available data on the primary function of this compound, focusing on its antibacterial activity, mechanism of action, and the experimental methodologies employed in its study. Quantitative data are presented to facilitate direct comparison with its parent compound.

Introduction

Ciprofloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3][4][5][6][7] Its clinical efficacy is well-established for a variety of infections.[2] Following administration, Ciprofloxacin is metabolized in the human body, leading to the formation of several metabolites, including this compound.[1][3] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall therapeutic and toxicological profile. This compound is distinguished by the addition of a sulfo group at the piperazine ring of the Ciprofloxacin structure.[1] This structural modification significantly impacts its biological function.

Primary Function: Antibacterial Activity

The principal role of this compound, in the context of its parent drug's application, is as a metabolite with significantly diminished antibacterial properties.[3] In vitro studies have demonstrated that this compound (also referred to as M2) possesses substantially less antibacterial activity compared to Ciprofloxacin.

Quantitative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial species, providing a direct comparison with the parent compound, Ciprofloxacin. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[8]

Bacterial SpeciesThis compound (M2) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus>1280.125 - 1.0
Escherichia coli64 - >128≤0.008 - 0.03
Pseudomonas aeruginosa>1280.06 - 1.0
Klebsiella pneumoniae128≤0.015 - 0.06
Enterococcus faecalis>1280.25 - 1.0
Proteus mirabilis128≤0.015 - 0.03

Note: The MIC values for Ciprofloxacin are sourced from multiple studies for a general representation of its potency. The MIC values for this compound are based on available research data on ciprofloxacin metabolites.

Mechanism of Action

As a derivative of a fluoroquinolone, the presumed mechanism of action for any residual antibacterial activity of this compound is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones induce breaks in the bacterial DNA, leading to cell death.

However, the significantly higher MIC values of this compound indicate a substantially weaker interaction with these target enzymes compared to Ciprofloxacin. The structural alteration, namely the addition of the bulky and negatively charged sulfo group, likely hinders the molecule's ability to effectively bind to the enzyme-DNA complex.

G cluster_fluoroquinolone Fluoroquinolone Action Ciprofloxacin Ciprofloxacin Enzyme_Complex DNA Gyrase / Topoisomerase IV- DNA Complex Ciprofloxacin->Enzyme_Complex Binds to This compound This compound (Reduced Affinity) This compound->Enzyme_Complex Weakly binds to Inhibition Inhibition of DNA Re-ligation Enzyme_Complex->Inhibition DNA_Breaks Double-Strand DNA Breaks Inhibition->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Figure 1. Proposed mechanism of action for this compound, highlighting its reduced affinity for the target enzyme-DNA complex compared to Ciprofloxacin.

Experimental Protocols

The following sections detail the generalized methodologies used to assess the primary function of fluoroquinolone metabolites like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its MIC against various bacterial strains. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution Method

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer).

    • Prepare Mueller-Hinton Broth (MHB) as the growth medium.

    • Culture bacterial strains overnight and standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound that shows no visible bacterial growth.

G start Start prep_sulf Prepare this compound Stock Solution start->prep_sulf prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dil Perform Serial Dilutions in 96-well Plate prep_sulf->serial_dil inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dil->inoculate incubate Incubate Plate (16-20h at 35-37°C) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Figure 2. Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
DNA Gyrase and Topoisomerase IV Inhibition Assays

To investigate the mechanism of action, in vitro assays are conducted to measure the inhibitory effect of this compound on its target enzymes.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (as a substrate), ATP, and an appropriate assay buffer.

  • Inhibitor Addition:

    • Add varying concentrations of this compound to the reaction mixtures. A known DNA gyrase inhibitor (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation:

    • Incubate the reactions at 37°C to allow for the supercoiling of the plasmid DNA by DNA gyrase.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a chelating agent (e.g., EDTA).

  • Analysis:

    • Analyze the DNA topoisomers by agarose gel electrophoresis. The degree of supercoiling is observed by the migration pattern of the plasmid DNA. Inhibition is quantified by the decrease in the supercoiled form and an increase in the relaxed form with increasing concentrations of the inhibitor.

Conclusion

The primary function of this compound is that of a human metabolite of Ciprofloxacin with significantly attenuated antibacterial activity. Its core function, inherited from its parent compound, is the inhibition of bacterial DNA gyrase and topoisomerase IV, though this action is considerably weaker. The available quantitative data underscores its limited direct contribution to the overall antibacterial effect of Ciprofloxacin therapy. Further research into the potential for this and other metabolites to contribute to off-target effects or drug-drug interactions remains an area of interest for a complete understanding of Ciprofloxacin's pharmacological profile.

References

Sulfociprofloxacin: An In-depth Technical Examination of a Primary Ciprofloxacin Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, undergoes partial metabolism in the human body, leading to the formation of several metabolites. Among these, sulfociprofloxacin has been identified as a significant biotransformation product. This technical guide provides a comprehensive overview of this compound, focusing on its formation, pharmacokinetic profile, and analytical quantification. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Ciprofloxacin is a widely prescribed antibiotic effective against a range of bacterial infections.[1] Its therapeutic efficacy is influenced by its pharmacokinetic properties, including its metabolism. The biotransformation of ciprofloxacin primarily involves modifications of its piperazinyl ring, resulting in at least four main metabolites: desethyleneciprofloxacin, oxociprofloxacin, formylciprofloxacin, and this compound.[2][3] While other metabolites are primarily excreted in urine, this compound is distinguished as the primary fecal metabolite.[2] Understanding the formation and excretion of this compound is crucial for a complete characterization of ciprofloxacin's disposition in the body and for assessing the potential for drug-drug interactions and off-target effects. The antibacterial activity of this compound is considered to be negligible.[4]

Formation and Pharmacokinetics of this compound

This compound is formed through the sulfonation of the piperazine moiety of the ciprofloxacin molecule.[5] This metabolic transformation occurs in the liver.[2] Following its formation, this compound is primarily eliminated from the body via fecal excretion.[2][6]

Quantitative Data on Ciprofloxacin Metabolism

While precise percentages for the conversion of ciprofloxacin to this compound are not extensively documented in the literature, studies on the overall metabolism of ciprofloxacin provide valuable context. Approximately 10-15% of a ciprofloxacin dose is eliminated as metabolites through both urine and feces.[3] The combined proportion of metabolized ciprofloxacin to the unchanged drug is approximately 15.78%.[4]

Metabolite Median Metabolite/Parent Ratio (IQR) Primary Excretion Route
Desethylene ciprofloxacin5.86% (4.09–9.87)%[4]Urine
Formyl ciprofloxacin4.08% (3.38–6.92)%[4]Urine
Oxociprofloxacin5.91% (3.42–13.65)%[4]Urine
This compound Data not availableFeces [2][6]

Table 1: Proportional Exposure of Ciprofloxacin Metabolites and Their Primary Excretion Routes.

Parameter Value Reference
Total Ciprofloxacin Metabolites (Urine & Feces)~10-15% of dose[3]
Unchanged Ciprofloxacin in Feces20-40% of dose[6]
Ciprofloxacin Concentration in Feces (Day 7 of 500 mg BID)185 to 2,220 µg/g[7]

Table 2: Excretion Data for Ciprofloxacin and its Metabolites.

Analytical Methodology for this compound Quantification

The quantification of this compound in biological matrices, particularly in feces, necessitates a sensitive and specific analytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose, offering the required selectivity and sensitivity for complex biological samples.

Proposed Experimental Protocol: Quantification of this compound in Human Feces by LC-MS/MS

This section outlines a detailed, albeit proposed, protocol for the extraction and quantification of this compound from human fecal samples, based on established methods for similar analytes.

3.1.1. Sample Preparation and Extraction

  • Homogenization: Weigh approximately 0.5 g of a frozen fecal sample. Add a suitable buffer (e.g., phosphate-buffered saline) and homogenize thoroughly.

  • Protein Precipitation: To the homogenized sample, add a protein precipitating agent such as acetonitrile or methanol, containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins and solid debris.

  • Supernatant Collection: Carefully collect the supernatant for further processing.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

3.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column is a suitable choice for separating this compound from other matrix components.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification.

3.1.3. Proposed Mass Spectrometry Parameters for this compound

Based on the structure of this compound (C₁₇H₁₈FN₃O₆S, molecular weight: 411.4 g/mol ) and the known fragmentation patterns of fluoroquinolones, the following MRM transitions are proposed.[5][8]

Analyte Precursor Ion (m/z) Product Ion 1 (Quantifier) (m/z) Product Ion 2 (Qualifier) (m/z) Collision Energy (eV) (Estimated)
This compound412.1[Proposed based on loss of SO₃][Proposed based on fragmentation of the piperazine ring][To be optimized]
Ciprofloxacin332.1288.1231.1[To be optimized]

Table 3: Proposed MRM Transitions for this compound and Ciprofloxacin.

Note: The specific product ions and optimal collision energies for this compound would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer.

Visualizations

Metabolic Pathway of Ciprofloxacin

Ciprofloxacin Metabolism Ciprofloxacin Ciprofloxacin Liver Liver Ciprofloxacin->Liver Metabolism Metabolites Metabolites This compound This compound Metabolites->this compound Oxociprofloxacin Oxociprofloxacin Metabolites->Oxociprofloxacin Desethyleneciprofloxacin Desethyleneciprofloxacin Metabolites->Desethyleneciprofloxacin Formylciprofloxacin Formylciprofloxacin Metabolites->Formylciprofloxacin Feces Feces This compound->Feces Primary Excretion Urine Urine Oxociprofloxacin->Urine Primary Excretion Desethyleneciprofloxacin->Urine Formylciprofloxacin->Urine Liver->Metabolites This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Fecal Sample Fecal Sample Homogenization Homogenization Fecal Sample->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification Data Review Data Review Quantification->Data Review

References

An In-depth Technical Guide to the Synthesis and Characterization of Sulfociprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfociprofloxacin, also known as M2, is a primary human metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1][2][3][4] It is formed by the addition of a sulfo group to the piperazine ring of the parent molecule.[5] While possessing significantly less antibacterial activity than Ciprofloxacin, its characterization is crucial for comprehensive pharmacokinetic, toxicological, and drug metabolism studies.[2] This guide provides a detailed overview of a proposed synthetic pathway for this compound, comprehensive protocols for its analytical characterization, and a discussion of its presumed mechanism of action based on the known activity of its parent compound.

Chemical and Physical Properties

A summary of the key chemical identifiers and computed physical properties for this compound is presented below.

PropertyValueReference
IUPAC Name 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid[5]
Molecular Formula C₁₇H₁₈FN₃O₆S[5]
Molecular Weight 411.4 g/mol [5]
CAS Number 105093-21-8[6]
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O[5]
InChI Key SDLYZOYQWKDWJG-UHFFFAOYSA-N[5]
XLogP3 0.4[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 8[5]

Synthesis of this compound

A definitive, publicly available protocol for the direct synthesis of this compound is not present in the literature, likely due to its primary availability as a metabolite and the proprietary nature of reference standard production. However, a plausible synthetic route can be proposed based on established principles of organic chemistry, specifically the sulfonation of secondary amines.

The proposed method involves the direct sulfonation of the N-4 position of the piperazine ring of Ciprofloxacin using a mild sulfonating agent, such as a sulfur trioxide-pyridine complex. This reagent is effective for sulfonating amines while being less harsh than alternatives like fuming sulfuric acid, which could degrade the quinolone core.

Proposed Experimental Protocol: Synthesis

Objective: To synthesize this compound by direct sulfonation of Ciprofloxacin.

Materials:

  • Ciprofloxacin (free base)

  • Sulfur trioxide-pyridine complex (SO₃·py)

  • Anhydrous pyridine

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolution: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve Ciprofloxacin (1 equivalent) in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Sulfonating Agent: Slowly add the sulfur trioxide-pyridine complex (1.1 equivalents) to the stirred solution. The addition should be portion-wise to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 24 hours.

  • Quenching: Carefully quench the reaction by slowly adding cold deionized water.

  • pH Adjustment: Adjust the pH of the aqueous solution to approximately 2-3 using 1M HCl. This will precipitate the product.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold diethyl ether.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by preparative High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product Cipro Ciprofloxacin Reaction Sulfonation Reaction Cipro->Reaction SO3Py SO3-Pyridine Complex SO3Py->Reaction Solvent Anhydrous Pyridine Solvent->Reaction Temp 0°C to Room Temp Temp->Reaction Quench Water Quench Reaction->Quench Acidify Acidification (pH 2-3) Quench->Acidify Filter Filtration Acidify->Filter Purify Purification Filter->Purify SulfoCipro This compound Purify->SulfoCipro

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following protocols are based on standard analytical techniques used for Ciprofloxacin and its derivatives.[7][8][9][10]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for identifying and quantifying this compound.

3.1.1. Experimental Protocol: HPLC-MS/MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for this compound.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 HPLC or equivalent.

  • Column: Zorbax Eclipse XDB-C18 (100 mm × 4.6 mm, 3.5 µm).[11]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Flow Rate: 0.8 mL/min.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[11]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

  • Mass Spectrometer: Agilent 6470 LC/MS/MS or equivalent, with Electrospray Ionization (ESI) in positive mode.

  • Ion Transitions (MRM):

    • Precursor Ion (Q1): m/z 412.1 (for [M+H]⁺)

    • Product Ions (Q3): Monitor for characteristic fragments.

3.1.2. Expected Quantitative Data

ParameterExpected Value
Parent Ion [M+H]⁺ m/z 412.1
Major Fragment Ions m/z 368.1 (loss of CO₂), m/z 332.1 (loss of SO₃), m/z 288.1 (further fragmentation of the quinolone core)
Retention Time Expected to be shorter than Ciprofloxacin due to increased polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

3.2.1. Experimental Protocol: NMR Analysis

Objective: To confirm the structural integrity and the site of sulfonation.

Instrumentation & Conditions:

  • Spectrometer: Bruker DRX-300 MHz or higher.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃) with a drop of D₂O to exchange labile protons.

  • Internal Standard: Tetramethylsilane (TMS).

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.

3.2.2. Expected Spectral Features

Compared to the known spectrum of Ciprofloxacin, the following changes are anticipated for this compound:

NucleusCiprofloxacin Protons/Carbons (Approx. δ)Expected Change in this compound
¹H Piperazine protons (~3.2 ppm, ~3.0 ppm)Significant downfield shift of protons on the piperazine ring due to the electron-withdrawing sulfo group.
¹H Aromatic & Vinyl protons (~8.6, ~7.9, ~7.6 ppm)Minor shifts expected.
¹H Cyclopropyl protons (~3.6, ~1.2, ~1.4 ppm)Minimal to no change expected.
¹³C Piperazine carbons (~50 ppm, ~45 ppm)Significant downfield shift of carbons adjacent to the sulfonate nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within the molecule based on their characteristic absorption of infrared radiation.

3.3.1. Experimental Protocol: FTIR Analysis

Objective: To identify the presence of the sulfonic acid functional group.

Instrumentation & Conditions:

  • Spectrometer: Perkin-Elmer Spectrum Two FTIR or equivalent.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized product.

  • Scan Range: 4000 - 400 cm⁻¹.

3.3.2. Expected Absorption Bands

In addition to the characteristic peaks of the Ciprofloxacin backbone (e.g., C=O stretch of the ketone and carboxylic acid, C-F stretch, aromatic C=C stretches), new bands confirming sulfonation are expected.[8][12][13]

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H Stretch ~3400 (broad)Carboxylic acid & Sulfo group
C=O Stretch ~1707Carboxylic acid
C=O Stretch ~1620Quinolone ketone
S=O Stretch ~1350 (asymmetric)Sulfonic acid
S=O Stretch ~1170 (symmetric)Sulfonic acid
S-O Stretch ~1040Sulfonic acid
C-F Stretch ~1043Fluoro group

Mechanism of Action

This compound is known to have significantly weaker antibacterial activity compared to its parent compound.[2] The established mechanism of action for Ciprofloxacin and other fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and Topoisomerase IV.[14][15] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, Ciprofloxacin introduces breaks in the bacterial chromosome, leading to cell death.[14]

It is presumed that any residual antibacterial activity of this compound is exerted through this same pathway. The addition of the bulky, polar sulfo group to the piperazine moiety likely hinders the molecule's ability to effectively bind to the target enzymes, explaining its reduced potency.

Ciprofloxacin Signaling Pathway Diagram

G cluster_bacterium Bacterial Cell cluster_dna DNA Processes Cipro Ciprofloxacin / This compound Gyrase DNA Gyrase Cipro->Gyrase Inhibits TopoIV Topoisomerase IV Cipro->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Enables Repair DNA Repair Gyrase->Repair Transcription Transcription Gyrase->Transcription TopoIV->Replication Enables Death Bacterial Cell Death Replication->Death Disruption leads to Repair->Death Transcription->Death

Caption: Presumed mechanism of action via inhibition of DNA gyrase/Topoisomerase IV.

References

Sulfociprofloxacin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Sulfociprofloxacin, a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. This document details its chemical identity, including its CAS number and molecular weight, and delves into the methodologies for its analysis. It also explores the metabolic pathway of Ciprofloxacin leading to the formation of this compound, the mechanism of action of the parent compound, and the known biological activities of this metabolite. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Chemical and Physical Properties

This compound is an organosulfonic acid and a metabolite of Ciprofloxacin, formed by the addition of a sulfo group to the piperazine ring.[1] This modification significantly alters the physicochemical properties of the parent drug.

PropertyValueSource(s)
CAS Number 105093-21-8[2]
Molecular Formula C₁₇H₁₈FN₃O₆S[2]
Molecular Weight 411.4 g/mol [2]
IUPAC Name 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid[2]
Synonyms Sulfo-ciprofloxacin, BAY-s 9435[2]

Metabolism and Pharmacokinetics

This compound is one of the four main metabolites of Ciprofloxacin, alongside desethylene ciprofloxacin, oxociprofloxacin, and formyl ciprofloxacin.[3] The metabolism of Ciprofloxacin primarily occurs in the liver and involves the cytochrome P450 (CYP) enzyme system, with CYP1A2 being a key enzyme.[3][4] While Ciprofloxacin is largely excreted unchanged, approximately 10-15% of a dose is eliminated as metabolites.[5] this compound has been identified as the primary fecal metabolite of Ciprofloxacin.[6]

Metabolic Pathway of Ciprofloxacin

The biotransformation of Ciprofloxacin to its metabolites occurs through modifications of the piperazinyl group. The formation of this compound involves the sulfonation of the piperazine ring. While the specific enzymes catalyzing this sulfonation reaction are not extensively detailed in the available literature, the overall metabolic scheme is understood.

G Ciprofloxacin Ciprofloxacin Metabolism Hepatic Metabolism (CYP450 Enzymes, e.g., CYP1A2) Ciprofloxacin->Metabolism This compound This compound (Primary Fecal Metabolite) Metabolism->this compound Other_Metabolites Other Metabolites (Desethylene ciprofloxacin, Oxociprofloxacin, Formyl ciprofloxacin) Metabolism->Other_Metabolites

Figure 1: Metabolic pathway of Ciprofloxacin.

Experimental Protocols

Analytical Method for Quantification in Biological Matrices

The quantification of this compound, along with Ciprofloxacin and other metabolites, in biological samples is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

3.1.1. LC-MS/MS Method for Simultaneous Quantification

This section outlines a general procedure for the simultaneous quantification of multiple antibiotics, including Ciprofloxacin and its metabolites, in human plasma.

  • Sample Preparation:

    • Precipitate plasma proteins using acetonitrile.[7]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Inject the resulting supernatant into the LC-MS/MS system.[7]

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C₁₈ column.[7]

    • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid.[7]

    • Flow Rate: Approximately 0.4 mL/min.[7]

    • Run Time: A total run time of around 5.8 minutes.[7]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]

    • Internal Standard: A stable isotope-labeled internal standard (e.g., d8-ciprofloxacin) is recommended for accurate quantification.[8]

Biological Activity and Mechanism of Action

Antimicrobial Activity

The antimicrobial activity of this compound is reported to be negligible or significantly less than that of the parent compound, Ciprofloxacin.[5] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the literature, it is generally considered to have poor antibacterial efficacy. In contrast, other metabolites like oxociprofloxacin and formyl ciprofloxacin retain some antibacterial activity, comparable to norfloxacin against certain organisms.[5]

Mechanism of Action of Ciprofloxacin

The bactericidal action of Ciprofloxacin, the parent drug of this compound, is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[9]

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, trapping it and leading to the cessation of DNA replication and the generation of lethal double-strand breaks.[9][10]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is crucial for the decatenation of daughter chromosomes after replication. Inhibition by Ciprofloxacin prevents the segregation of replicated DNA, leading to cell death.[9][11]

G cluster_0 Bacterial Cell Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Essential for Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Chromosome_Segregation->Cell_Death Inhibition leads to

Figure 2: Mechanism of action of Ciprofloxacin.

The effect of this compound on these topoisomerases has not been extensively studied, but its reduced antibacterial activity suggests it is a much weaker inhibitor, if at all, compared to Ciprofloxacin.

Signaling Pathways

Research into the effects of fluoroquinolones on cellular signaling pathways is ongoing. Studies have primarily focused on the parent compound, Ciprofloxacin, and its potential effects beyond its antibacterial action, particularly in eukaryotic cells. There is currently no specific information available in the reviewed literature regarding the direct effects of this compound on any signaling pathways.

Conclusion

This compound is a key metabolite of Ciprofloxacin, predominantly found in feces. Its chemical and physical properties are well-defined, and analytical methods for its quantification are established. While the mechanism of action of its parent compound is thoroughly understood, the biological activity of this compound itself is considered minimal. This technical guide provides a foundational understanding of this compound for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research is warranted to fully elucidate the potential biological roles and interactions of this metabolite.

References

The Biological Role of Sulfociprofloxacin in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfociprofloxacin is a recognized human metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin.[1][2] This technical guide delves into the current understanding of the biological role of this compound within the broader context of ciprofloxacin's metabolic fate. While specific kinetic data for this compound formation remains limited in publicly available literature, this document synthesizes existing knowledge on its generation, chemical nature, and physiological implications. This guide also outlines common experimental approaches for the analysis of ciprofloxacin and its metabolites, providing a framework for further research into the specific biotransformation pathways involving this compound.

Introduction to Ciprofloxacin Metabolism

Ciprofloxacin undergoes partial metabolism in the liver, primarily through modifications of its piperazinyl group.[3] This biotransformation results in the formation of at least four main metabolites: desethylene ciprofloxacin, oxociprofloxacin, formyl ciprofloxacin, and this compound.[4] These metabolites generally exhibit reduced antibacterial activity compared to the parent compound.[4] this compound, in particular, is considered to have negligible antibacterial activity.[4][5] The formation of metabolites like this compound is a crucial aspect of the drug's pharmacokinetics, influencing its clearance and potential for drug-drug interactions.

The Formation and Chemical Nature of this compound

This compound is structurally defined as ciprofloxacin with a sulfo group attached to the 4-position of the piperazine ring.[2] It is classified as an organosulfonic acid and is a recognized human urinary metabolite.[2]

While the precise enzymatic pathways leading to the formation of this compound are not yet fully elucidated, it is understood to be a product of Phase II metabolism. This phase typically involves the conjugation of a drug or its Phase I metabolite with an endogenous substrate, such as a sulfate group, to increase water solubility and facilitate excretion.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₁₈FN₃O₆S[2]
IUPAC Name 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid[2]
Role Drug Metabolite, Human Urinary Metabolite[2]

Biological Role and Significance

The primary biological role of this compound appears to be detoxification and elimination of the parent drug, ciprofloxacin. The addition of the highly polar sulfo group significantly increases the water solubility of the molecule, which is a key step in preparing it for renal excretion.

Given its negligible antibacterial activity, the formation of this compound is a pathway of inactivation for ciprofloxacin.[4][5] From a clinical perspective, the extent of conversion to this compound and other metabolites can influence the overall efficacy and clearance rate of ciprofloxacin.

Quantitative Data on Ciprofloxacin Metabolism

Quantitative data on the formation kinetics of this compound specifically are scarce. However, studies on the overall metabolism of ciprofloxacin provide some context for the contribution of its various metabolites.

Table 2: Excretion of Ciprofloxacin and its Metabolites

Route of ExcretionFormPercentage of Dose
Urine Unchanged Ciprofloxacin~60%
Metabolites (including this compound)~10-15%
Feces Unchanged Ciprofloxacin~15%

Source:[5]

It has been reported that this compound, along with oxociprofloxacin, each account for approximately 3-8% of the total administered oral dose of ciprofloxacin.[3]

Experimental Protocols for Metabolite Analysis

The study of ciprofloxacin and its metabolites, including this compound, heavily relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for their separation and quantification in biological matrices.

General Workflow for Ciprofloxacin Metabolite Quantification in Plasma

The following outlines a general experimental workflow for the analysis of ciprofloxacin and its metabolites from plasma samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection protein_precipitation Protein Precipitation (e.g., with acetonitrile) plasma->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc_injection Injection onto HPLC Column (e.g., C18 reverse-phase) supernatant->hplc_injection separation Isocratic or Gradient Elution hplc_injection->separation detection Detection (UV or Fluorescence) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification results Concentration Determination quantification->results

Caption: General workflow for HPLC-based quantification of ciprofloxacin metabolites.

Key Methodological Considerations
  • Sample Preparation: Protein precipitation is a common and effective method for removing interfering proteins from plasma samples. Acetonitrile is frequently used for this purpose.

  • Chromatographic Separation: A C18 reverse-phase column is typically employed for the separation of ciprofloxacin and its metabolites. The mobile phase composition, often a mixture of an acidic buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the parent drug and its metabolites.

  • Detection: UV detection is widely used due to the chromophoric nature of the quinolone ring. Fluorescence detection can offer higher sensitivity and selectivity.

Metabolic Pathway of Ciprofloxacin

The metabolic transformation of ciprofloxacin involves several key reactions targeting the piperazine moiety. The formation of this compound represents a sulfonation reaction.

ciprofloxacin_metabolism cluster_metabolites Major Metabolites cipro Ciprofloxacin sulfo This compound cipro->sulfo Sulfonation oxo Oxociprofloxacin cipro->oxo Oxidation desethylene Desethylene ciprofloxacin cipro->desethylene De-ethylenation formyl Formyl ciprofloxacin cipro->formyl Formylation

Caption: Simplified metabolic pathway of ciprofloxacin.

Future Research Directions

The biological role of this compound in drug metabolism warrants further investigation. Key areas for future research include:

  • Identification of Specific Sulfotransferases (SULTs): Elucidating the specific SULT enzyme(s) responsible for the sulfonation of ciprofloxacin would provide a more complete picture of its metabolic pathway.

  • In Vitro Formation Kinetics: Conducting in vitro studies using human liver microsomes or recombinant SULT enzymes to determine the kinetic parameters (e.g., Km and Vmax) for this compound formation.

  • Pharmacokinetic Modeling: Developing more refined pharmacokinetic models that explicitly incorporate the formation and elimination of this compound to better predict ciprofloxacin's disposition in various patient populations.

  • Clinical Significance: Investigating the potential clinical implications of inter-individual variability in ciprofloxacin sulfonation, including its impact on drug efficacy and safety.

Conclusion

This compound is a significant, albeit antibacterially inactive, metabolite of ciprofloxacin. Its formation through sulfonation represents a key detoxification and elimination pathway for the parent drug. While a comprehensive understanding of its formation kinetics and the specific enzymes involved is still emerging, the available data underscores the importance of considering metabolic pathways in the overall pharmacological profile of ciprofloxacin. Further research in this area will be invaluable for optimizing the therapeutic use of this important antibiotic.

References

An In-depth Technical Guide to the Discovery and History of Sulfociprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, with a detailed focus on its primary metabolite, sulfociprofloxacin. Ciprofloxacin, a cornerstone in the treatment of numerous bacterial infections, undergoes metabolic transformation in the body, leading to the formation of several metabolites, including this compound. This document elucidates the synthesis of ciprofloxacin, its mechanism of action targeting bacterial DNA gyrase and topoisomerase IV, and its pharmacokinetic profile. A significant section is dedicated to the formation, chemical properties, and biological activity of this compound, presenting quantitative data to facilitate a thorough understanding of the metabolite's role relative to the parent drug. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support researchers and professionals in the field of drug development.

Introduction

Ciprofloxacin is a synthetic, second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Since its introduction, it has become one of the most widely prescribed antibiotics globally for treating a variety of infections, including those of the urinary tract, respiratory system, and skin. The clinical efficacy of ciprofloxacin is intrinsically linked to its pharmacokinetic and metabolic profile. In humans, ciprofloxacin is partially metabolized into four main metabolites: desethyleneciprofloxacin (M1), this compound (M2), oxociprofloxacin (M3), and N-formylciprofloxacin (M4).[2] This guide will provide an in-depth exploration of the parent drug, ciprofloxacin, and will then focus on this compound, a significant human urinary and the primary fecal metabolite.[3][4]

Discovery and History of Ciprofloxacin

The development of ciprofloxacin is a significant milestone in the history of antimicrobial agents, stemming from the foundational discovery of quinolones.

  • 1962: The journey began with the discovery of the first quinolone, nalidixic acid.

  • 1980s: Scientists at Bayer Pharmaceuticals undertook a program to modify the structure of earlier fluoroquinolones. Their research culminated in the synthesis of ciprofloxacin.

  • 1983: Ciprofloxacin was invented by Bayer.

  • 1987: The US Food and Drug Administration (FDA) approved the oral formulation of ciprofloxacin.[5] The intravenous formulation followed in 1991.

A key structural modification in ciprofloxacin, the substitution of an ethyl group with a cyclopropyl group at the N-1 position of the quinolone ring, was found to dramatically enhance its antibacterial potency, particularly against Gram-negative pathogens.[6]

Synthesis of Ciprofloxacin

The synthesis of ciprofloxacin has been refined over the years, with several methods established for its efficient production. A common and widely recognized synthetic strategy begins with 2,4-dichloro-5-fluorobenzoyl chloride and involves the construction of the quinolone core, followed by the introduction of the piperazine substituent.

Representative Synthetic Pathway

A streamlined synthesis of ciprofloxacin can be achieved through a multi-step process that includes the formation of a key enamine intermediate, followed by cyclization and subsequent piperazine coupling. A proposed synthetic route is illustrated below.[6]

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: C-acylation cluster_2 Step 3: Intramolecular Nucleophilic Substitution cluster_3 Step 4: Piperazine Coupling and Hydrolysis Vinyl_ether Vinyl ether Enamine Enamine (3) Vinyl_ether->Enamine Nucleophilic displacement Cyclopropylamine Cyclopropylamine (2) Cyclopropylamine->Enamine Key_intermediary Key intermediary (5) Enamine->Key_intermediary LiHMDS Benzoyl_chloride 2,4-dichloro,5-fluoro benzoyl chloride Benzoyl_chloride->Key_intermediary Cyclized_product Cyclized product (6) Key_intermediary->Cyclized_product DBU Ciprofloxacin Ciprofloxacin (1) Cyclized_product->Ciprofloxacin Piperazine Piperazine Piperazine->Ciprofloxacin

Caption: Proposed synthetic route of ciprofloxacin.

Detailed Experimental Protocol: One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes a key step in a representative synthesis of a ciprofloxacin precursor.

Materials:

  • 3-dimethylamino-acrylic acid methyl ester

  • Toluene

  • Triethylamine

  • 2,4-dichloro-5-fluoro benzoyl chloride

  • Cyclopropylamine

  • Potassium carbonate

  • N,N-dimethylformamide (DMF)

  • Ice water

  • Acetone

Procedure:

  • Acylation: To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (400 ml), add triethylamine (66.5 g, 0.65 mol) at 10-15°C over 15 minutes. After stirring for 15 minutes, add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes. Stir for an additional 10 minutes at room temperature.

  • Enamine Formation: Slowly raise the temperature of the reaction mixture to 80-85°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After completion, add cyclopropylamine (33.0 g, 0.57 mol) to the reaction mixture at room temperature and stir for 1 hour.

  • Ring Closure: Add potassium carbonate (66.0 g, 0.48 mol) and N,N-dimethylformamide (DMF) (400 ml) to the mixture at room temperature and stir for 10 minutes.

  • Heating and Isolation: Increase the temperature to 120-125°C (collecting toluene at 110-115°C) and stir for 4 hours. Monitor the reaction by TLC. After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 L). Stir at room temperature for 1.5 hours.

  • Purification: Filter the solid, wash three times with water and three times with acetone, and then dry to afford the final product.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin inhibits the A subunit of DNA gyrase, which is responsible for the nicking and resealing of DNA strands to introduce negative supercoils. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of replicated chromosomes, leading to a halt in cell division.

The selective toxicity of ciprofloxacin arises from its significantly higher affinity for bacterial topoisomerases compared to their mammalian counterparts.

G cluster_0 DNA Replication & Transcription cluster_1 Consequences Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits Bacterial_Cell Bacterial Cell DNA Bacterial DNA Supercoiled_DNA Supercoiled DNA DNA->Supercoiled_DNA Replication/ Transcription DSB Double-Strand Breaks DNA_Gyrase->DSB Replication_Halt Replication Arrest Topoisomerase_IV->Replication_Halt Relaxed_DNA Relaxed/Decatenated DNA Supercoiled_DNA->Relaxed_DNA DNA Gyrase Action Relaxed_DNA->DNA Topoisomerase IV Action Cell_Death Bacterial Cell Death DSB->Cell_Death Replication_Halt->Cell_Death

Caption: Mechanism of action of Ciprofloxacin.

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase's ability to introduce negative supercoils into a relaxed plasmid DNA substrate.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Ciprofloxacin stock solution

  • 2X GSTEB (Glycerol, SDS, Tris-EDTA, Bromophenol Blue) stop buffer/loading dye

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing 5X assay buffer, relaxed pBR322 DNA, and sterile water.

  • Inhibitor Addition: Add varying concentrations of ciprofloxacin to individual reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding the 2X GSTEB stop buffer and chloroform/isoamyl alcohol.

  • Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel and run at a constant voltage.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.[8]

Pharmacokinetics of Ciprofloxacin

The clinical utility of ciprofloxacin is supported by its favorable pharmacokinetic properties.

ParameterValueReference
Bioavailability (oral) ~70%[9]
Time to Peak Concentration (Tmax) 1-2 hours[9]
Serum Half-life 4-6 hours[1]
Protein Binding 20-40%[1]
Volume of Distribution 2-3 L/kg[7]
Primary Route of Excretion Renal[7]

Metabolism of Ciprofloxacin and the Formation of this compound

Ciprofloxacin is metabolized in the liver to a limited extent, with approximately 10-15% of an administered dose being excreted as metabolites.[2] Four primary metabolites have been identified, arising from modifications of the piperazinyl group: desethyleneciprofloxacin, this compound, oxociprofloxacin, and N-acetylciprofloxacin.[3]

This compound is formed by the sulfation of the piperazine ring of the ciprofloxacin molecule.[10] It is a notable metabolite, being the primary fecal metabolite and also found in urine.[3]

G cluster_0 Metabolism in the Liver cluster_1 Excretion Ciprofloxacin Ciprofloxacin Metabolites Desethylene Desethyleneciprofloxacin Metabolites->Desethylene This compound This compound Metabolites->this compound Oxociprofloxacin Oxociprofloxacin Metabolites->Oxociprofloxacin Formylciprofloxacin N-formylciprofloxacin Metabolites->Formylciprofloxacin Urine Urine Desethylene->Urine This compound->Urine Feces Feces This compound->Feces Primary Oxociprofloxacin->Urine Major Formylciprofloxacin->Urine

Caption: Metabolic pathway of Ciprofloxacin.[4]

Quantitative Analysis of Ciprofloxacin Metabolites

The relative abundance of ciprofloxacin and its metabolites can be quantified in biological fluids. The following table summarizes the percentage of the administered dose recovered in urine and feces.

Compound% of Dose in Urine (48h)% of Dose in Feces (5 days)
Ciprofloxacin 40-50%20-40%
Desethyleneciprofloxacin (M1) ~2%-
This compound (M2) Shifts to a higher proportion in renal impairmentPrimary fecal metabolite
Oxociprofloxacin (M3) 3-4%-
Total Metabolites 10-15%-

Data compiled from multiple sources.[2][4]

Biological Activity of this compound

The microbiological activity of ciprofloxacin's metabolites is generally less than that of the parent drug.[3] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the literature, it is understood to have negligible antibacterial activity.[3] The other metabolites, such as oxociprofloxacin and N-acetyl-ciprofloxacin, exhibit microbial activities comparable to norfloxacin, and desethyleneciprofloxacin has activity comparable to nalidixic acid for certain organisms.[3]

Conclusion

Ciprofloxacin remains a clinically significant antibiotic due to its broad spectrum of activity and favorable pharmacokinetic profile. Its discovery and subsequent structural modifications represent a pivotal moment in the development of fluoroquinolones. The metabolism of ciprofloxacin leads to the formation of several metabolites, with this compound being a prominent product, particularly in fecal excretion. While this compound itself possesses minimal antibacterial activity, understanding its formation and elimination is crucial for a complete picture of ciprofloxacin's disposition in the body. This technical guide has provided a detailed overview of the history, synthesis, mechanism of action, and metabolism of ciprofloxacin, with a specific focus on this compound, to serve as a valuable resource for the scientific community. Further research into the specific biological effects and potential toxicities of individual metabolites will continue to enhance our understanding of this important class of antibiotics.

References

Pharmacological Profile of Sulfociprofloxacin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

Sulfociprofloxacin is a novel fluoroquinolone antibiotic currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic properties, and preliminary safety data. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation and development of new antimicrobial agents.

Introduction

Fluoroquinolone antibiotics have long been a cornerstone in the treatment of a wide range of bacterial infections. However, the emergence of resistance has necessitated the development of new agents with improved efficacy and safety profiles. This compound is a next-generation fluoroquinolone characterized by a unique sulfonyl group modification, which is hypothesized to enhance its antibacterial activity and alter its pharmacokinetic properties. This whitepaper synthesizes the current understanding of this compound's pharmacological characteristics based on available preclinical data.

Mechanism of Action

Like other fluoroquinolones, this compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis. This is achieved through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is crucial for the introduction of negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. This compound binds to the DNA-gyrase complex, stabilizing the cleavage complex and leading to double-stranded DNA breaks.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of replicated bacterial chromosomes, ultimately leading to cell death.

The dual-targeting mechanism of this compound contributes to its potent bactericidal activity and may lower the frequency of resistance development compared to single-target agents.

cluster_0 This compound Action cluster_1 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound targeting DNA gyrase and topoisomerase IV.

In Vitro Antimicrobial Activity

The in vitro potency of this compound has been evaluated against a broad range of bacterial isolates, including both Gram-positive and Gram-negative organisms, as well as atypical pathogens. Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol: MIC Determination
  • Bacterial Strains: A panel of clinically relevant bacterial isolates is cultured on appropriate agar media.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

start Start: Bacterial Culture inoculum Prepare Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Microtiter Plates inoculum->inoculate dilution Serial Dilution of this compound dilution->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic start Induce Neutropenia in Mice infect Intramuscular Thigh Infection start->infect treat Administer this compound (various doses) infect->treat euthanize Euthanize Mice at 24h treat->euthanize homogenize Homogenize Thigh Tissue euthanize->homogenize determine_cfu Determine Bacterial Load (CFU/g) homogenize->determine_cfu analyze Correlate Dose with Bacterial Reduction determine_cfu->analyze

An In-depth Technical Guide on the Speculated Mechanism of Action of Sulfociprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfociprofloxacin is a primary metabolite of the widely-used fluoroquinolone antibiotic, ciprofloxacin. It is formed by the sulfonation of the piperazine ring at the C-7 position. While the mechanism of action of ciprofloxacin is well-established, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, the specific mechanism of this compound is less understood. This technical guide synthesizes the available information to speculate on the mechanism of action of this compound, drawing upon the known structure-activity relationships of fluoroquinolones and the likely impact of its chemical modification. This guide also provides detailed experimental protocols to facilitate further research into the precise molecular interactions of this compound.

Introduction

Ciprofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately cell death.[3][4] Upon administration, ciprofloxacin is metabolized in the liver, giving rise to several metabolites, including this compound.[5] this compound is structurally identical to ciprofloxacin, with the exception of a sulfo group (-SO3H) attached to the nitrogen at position 4 of the C-7 piperazine ring.

Studies have indicated that the metabolites of ciprofloxacin, including this compound, possess significantly reduced microbiological activity compared to the parent compound.[6] This guide aims to provide a detailed speculation on the mechanism behind this reduced activity, based on the established principles of fluoroquinolone pharmacology.

The Established Mechanism of Ciprofloxacin

To understand the mechanism of this compound, it is crucial to first comprehend the action of its parent compound, ciprofloxacin. Ciprofloxacin's primary targets are DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[1] The process involves:

  • Binding to the Enzyme-DNA Complex: Ciprofloxacin does not bind to the enzyme or DNA alone, but rather to the transient complex formed during DNA replication and repair.

  • Stabilization of the Cleavage Complex: The drug intercalates into the DNA at the site of the double-strand break created by the enzyme, forming a stable ternary complex (fluoroquinolone-enzyme-DNA).[3]

  • Inhibition of DNA Ligation: This stabilization prevents the re-ligation of the cleaved DNA strands.

  • Induction of Cell Death: The accumulation of these stalled cleavage complexes leads to the release of toxic double-strand breaks, triggering the bacterial SOS response and ultimately apoptosis.

The following diagram illustrates the established signaling pathway for ciprofloxacin's mechanism of action.

Ciprofloxacin Mechanism of Action cluster_extracellular Extracellular cluster_bacterial_cell Bacterial Cell Cipro_ext Ciprofloxacin Cipro_intra Ciprofloxacin Cipro_ext->Cipro_intra Cellular Uptake Ternary_Complex Stable Ternary Complex Cipro_intra->Ternary_Complex DNA_Gyrase DNA Gyrase / Topoisomerase IV Cleavage_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex DNA Bacterial DNA DNA->Cleavage_Complex Cleavage_Complex->Ternary_Complex stabilizes DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death triggers

Established mechanism of action for ciprofloxacin.

Speculated Mechanism of Action of this compound

The addition of a bulky and negatively charged sulfo group to the piperazine ring of ciprofloxacin is hypothesized to significantly alter its interaction with the target enzymes, leading to its observed decrease in antibacterial activity.

3.1. Steric Hindrance at the Binding Site

The C-7 piperazine ring of fluoroquinolones is known to be crucial for their antibacterial potency and spectrum.[7] Modifications at this position can drastically affect the drug's ability to bind to the DNA gyrase and topoisomerase IV complex. The large sulfo group in this compound likely introduces significant steric hindrance, preventing the molecule from fitting optimally into the binding pocket of the enzyme-DNA complex. This would weaken the interaction and reduce the stability of the ternary complex.

3.2. Altered Electrostatic Interactions

The binding of fluoroquinolones to the enzyme-DNA complex is also influenced by electrostatic interactions. The negatively charged sulfo group would alter the overall charge distribution of the molecule. This change could lead to repulsive forces with negatively charged residues in the binding pocket of the enzyme or with the phosphate backbone of the DNA, further destabilizing the ternary complex.

3.3. Reduced Cellular Uptake

The addition of a highly polar sulfo group would increase the hydrophilicity of this compound compared to ciprofloxacin. While this might increase its solubility in aqueous environments, it could also hinder its ability to passively diffuse across the bacterial cell membrane, which is a lipid bilayer. Reduced intracellular concentrations of the drug would naturally lead to a decrease in its antibacterial efficacy.

The logical flow of this speculation is illustrated in the diagram below.

This compound Speculation Logic Start Ciprofloxacin Structure Modification Addition of Sulfo Group at C-7 Piperazine Ring Start->Modification Steric_Hindrance Steric Hindrance Modification->Steric_Hindrance Altered_Charge Altered Electrostatic Properties Modification->Altered_Charge Reduced_Uptake Reduced Cellular Uptake Modification->Reduced_Uptake Weakened_Binding Weakened Binding to Enzyme-DNA Complex Steric_Hindrance->Weakened_Binding Altered_Charge->Weakened_Binding Reduced_Activity Reduced Antibacterial Activity Reduced_Uptake->Reduced_Activity Weakened_Binding->Reduced_Activity

Logical flow of the speculation on this compound's mechanism.

Data Presentation

Currently, there is a lack of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound in the publicly available literature. However, qualitative descriptions of its activity relative to ciprofloxacin and its other metabolites have been reported.

CompoundMetaboliteAntibacterial Activity Relative to Ciprofloxacin
Ciprofloxacin ParentHigh
This compound M2Significantly less active[6]
Oxociprofloxacin M3Less active[6]
Desethyleneciprofloxacin M1Weak activity[6]
Formylciprofloxacin M4Active (in the range of norfloxacin)[6]

Experimental Protocols

To validate the speculated mechanism of action of this compound, a series of in-vitro experiments are required. The following are detailed methodologies for key experiments.

5.1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • This compound

    • Ciprofloxacin (as a control)

    • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of this compound and ciprofloxacin in a suitable solvent (e.g., water or DMSO).

    • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

5.2. DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibitory effect of the test compound.[8][9]

  • Materials:

    • Purified bacterial DNA gyrase (subunits A and B)

    • Relaxed plasmid DNA (e.g., pBR322)

    • ATP

    • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

    • This compound and ciprofloxacin

    • Agarose gel electrophoresis equipment

    • DNA staining agent (e.g., ethidium bromide)

  • Protocol:

    • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of this compound or ciprofloxacin.

    • Initiate the reaction by adding DNA gyrase and ATP.

    • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

5.3. Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and the inhibitory effect of the test compound.[10][11][12][13]

  • Materials:

    • Purified bacterial topoisomerase IV (subunits ParC and ParE)

    • Kinetoplast DNA (kDNA) as the catenated substrate

    • ATP

    • Assay buffer

    • This compound and ciprofloxacin

    • Agarose gel electrophoresis equipment

    • DNA staining agent

  • Protocol:

    • Set up reaction mixtures containing assay buffer, kDNA, and varying concentrations of the test compounds.

    • Start the reaction by adding topoisomerase IV and ATP.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction and deproteinize the samples.

    • Separate the decatenated minicircles from the catenated network by agarose gel electrophoresis.

    • Stain and visualize the DNA. Inhibition is indicated by a decrease in the amount of decatenated minicircles.

The following diagram illustrates a hypothetical experimental workflow to test the antibacterial activity and mechanism of this compound.

Experimental Workflow Start Synthesize or Procure This compound MIC_Test MIC Determination (vs. Ciprofloxacin) Start->MIC_Test Gyrase_Assay DNA Gyrase Supercoiling Assay MIC_Test->Gyrase_Assay TopoIV_Assay Topoisomerase IV Decatenation Assay MIC_Test->TopoIV_Assay Docking_Study Computational Docking Studies MIC_Test->Docking_Study Analysis Data Analysis and Comparison to Ciprofloxacin Gyrase_Assay->Analysis TopoIV_Assay->Analysis Docking_Study->Analysis Conclusion Conclusion on Mechanism and Reduced Activity Analysis->Conclusion

Hypothetical workflow for investigating this compound's activity.

Conclusion

The available evidence strongly suggests that this compound's reduced antibacterial activity compared to its parent compound, ciprofloxacin, is a direct consequence of the addition of a sulfo group at the C-7 piperazine ring. This modification likely introduces significant steric hindrance and alters the electrostatic profile of the molecule, thereby weakening its interaction with the bacterial DNA gyrase and topoisomerase IV-DNA complexes. Furthermore, the increased polarity of this compound may reduce its ability to penetrate the bacterial cell membrane.

Further research, employing the experimental protocols outlined in this guide, is necessary to provide quantitative data and a more definitive understanding of the molecular interactions of this compound. Such studies would not only elucidate the mechanism of this specific metabolite but also contribute to a broader understanding of the structure-activity relationships of fluoroquinolone antibiotics, which is crucial for the development of new and more effective antibacterial agents.

References

The Occurrence of Sulfociprofloxacin in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature indicates that Sulfociprofloxacin is a metabolite of the synthetic antibiotic Ciprofloxacin and does not occur naturally in biological systems. This guide, therefore, addresses its occurrence as a product of xenobiotic metabolism.

Introduction

This compound is a recognized human metabolite of Ciprofloxacin, a widely used second-generation fluoroquinolone antibiotic.[1] Following administration, Ciprofloxacin undergoes partial metabolism in the liver, leading to the formation of several metabolites, including this compound. This document provides a comprehensive overview of the presence of this compound in biological systems, detailing its detection, quantification, and the metabolic pathway of its formation. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Ciprofloxacin and its Metabolites

While specific quantitative data for this compound is sparse in publicly available literature, this section summarizes the known concentrations of the parent drug, Ciprofloxacin, in various biological matrices and the reported excretion percentages of its metabolites. It is important to note that this compound is considered the primary fecal metabolite of Ciprofloxacin.[1]

Biological MatrixAnalyteDoseConcentration RangeNotes
Human Plasma Ciprofloxacin500 mg (oral)Peak: 1.9 - 2.8 µg/mLPeak concentrations are typically reached 1 to 2 hours after oral administration.[2]
Human Urine Ciprofloxacin500 mg (oral)174 µg/mL (minimum, day 7)Approximately 40-50% of an oral dose is excreted as unchanged Ciprofloxacin in the urine.[2][3]
Ciprofloxacin MetabolitesOral15% of doseRepresents the total percentage of metabolites, including this compound, excreted in urine within 24 hours.[4]
Human Feces Ciprofloxacin500 mg (oral)185 - 2,220 µg/gApproximately 20-35% of an oral dose is recovered in the feces as the parent drug and metabolites within 5 days.[2][3]
This compoundOralPrimary Fecal MetaboliteSpecific concentration data is not readily available, but it is the main metabolite found in feces.[1]

Metabolic Pathway: Formation of this compound

Ciprofloxacin is metabolized in the liver, primarily through modification of its piperazinyl group. The formation of this compound involves the addition of a sulfo group to the piperazine ring. While the specific enzymatic steps are not fully elucidated in all literature, cytochrome P450 enzymes, particularly CYP1A2, are known to be involved in the metabolism of Ciprofloxacin.[5]

Ciprofloxacin Metabolism to this compound Ciprofloxacin Ciprofloxacin Metabolism Hepatic Metabolism (Modification of Piperazinyl Group) Ciprofloxacin->Metabolism CYP450 Enzymes (e.g., CYP1A2) This compound This compound Metabolism->this compound Sulfonation

Metabolic conversion of Ciprofloxacin to this compound.

Experimental Protocols: Detection and Quantification

The analysis of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a generalized protocol for the quantification of fluoroquinolone metabolites in human urine.

Protocol: Quantification of this compound in Human Urine by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound from the urine matrix while removing interfering substances.

  • Materials:

    • Human urine sample

    • Internal Standard (IS) solution (e.g., a deuterated analog of Ciprofloxacin)

    • Formic acid

    • Methanol

    • Acetonitrile

    • Deionized water

    • Weak cation exchange (WCX) SPE cartridges

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Centrifuge the urine sample to pellet any particulate matter.

    • Take a 1 mL aliquot of the supernatant and add the internal standard.

    • Acidify the sample by adding formic acid.

    • Condition the WCX SPE cartridge with methanol followed by deionized water.

    • Load the acidified urine sample onto the SPE cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute this compound and other metabolites with a mixture of methanol, acetonitrile, and formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate this compound from other components and quantify it using mass spectrometry.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Typical):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

    • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for HPLC).

    • Injection Volume: 5-10 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometric Conditions (Typical):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized. For Ciprofloxacin, a common transition is m/z 332.1 -> 231.1.[6] The transition for this compound would need to be determined based on its molecular weight and fragmentation pattern.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

3. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by analyzing a series of standards of known this compound concentrations prepared in a blank matrix (e.g., drug-free urine).

  • Quantification: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Urine Urine Sample Collection Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Quant Quantification using Calibration Curve LCMS->Quant

Workflow for this compound analysis in urine.

Conclusion

This compound is a significant metabolite of the antibiotic Ciprofloxacin, predominantly found in feces. Its detection and quantification in biological samples are crucial for understanding the pharmacokinetics and metabolism of Ciprofloxacin. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate analysis. Further research is warranted to establish precise quantitative levels of this compound in various biological matrices to better inform clinical and toxicological studies.

References

Methodological & Application

LC-MS/MS method for Sulfociprofloxacin quantification

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of sulfociprofloxacin, a primary metabolite of the antibiotic ciprofloxacin, is crucial for pharmacokinetic, drug metabolism, and clinical research studies.[1] This document provides a detailed protocol for a sensitive and specific method to quantify this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Note

Introduction

This compound is an organosulfonic acid compound that is a human urinary metabolite of ciprofloxacin, a widely used fluoroquinolone antibiotic.[1] Accurate quantification of this metabolite is essential for understanding the complete metabolic profile and disposition of ciprofloxacin in the body. The method described herein utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection, providing high selectivity and sensitivity. Ciprofloxacin-d8 is proposed as a suitable internal standard (IS) to ensure accuracy and precision.[2][3]

Principle

The method involves the extraction of this compound and an internal standard (IS) from a plasma matrix via protein precipitation with acetonitrile.[4][5][6] The separated supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.[4][6] Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode (ESI+) with multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and the IS.[7]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Ciprofloxacin-d8 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ciprofloxacin-d8 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.[8] Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the ciprofloxacin-d8 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

3. Sample Preparation Protocol

  • Label 1.5 mL microcentrifuge tubes for blank, zero standard, calibration standards, QCs, and unknown samples.

  • Pipette 100 µL of the appropriate matrix (drug-free plasma) into the tubes.

  • Spike 10 µL of the appropriate working standard solution (or blank solvent for the blank sample) into each tube.

  • Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 300 µL of acetonitrile.

  • Vortex mix each tube for 30 seconds to precipitate proteins.[6]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.[6]

4. Liquid Chromatography Method

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnZORBAX Extend-C18, 2.1 mm × 100 mm, 1.8 µm, or equivalent[9]
Column Temperature40 °C[9][10]
Mobile Phase A0.1% Formic Acid in Water[4][6]
Mobile Phase B0.1% Formic Acid in Acetonitrile[6]
Flow Rate0.4 mL/min[4][6]
Injection Volume10 µL[6]
Gradient Program See Table 1 below

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.0595
5.0595
5.1955
7.0955

5. Mass Spectrometry Method

ParameterCondition
Mass SpectrometerAgilent 6410 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive[9]
Gas Temperature350 °C[9]
Gas Flow9 L/min[9]
Nebulizer Pressure40 psi[9]
Capillary Voltage3500 V[9]
Dwell Time100 ms
MRM Transitions See Table 2 below

Table 2: Multiple Reaction Monitoring (MRM) Parameters Note: The monoisotopic mass of this compound is 411.09003464 Da.[1] The precursor ion is the protonated molecule [M+H]⁺. Product ions are predicted based on the fragmentation of similar fluoroquinolones, which often involves cleavage of the piperazine ring and loss of small molecules.[11][12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
This compound412.1332.1 (Loss of SO₃)25Quantifier
This compound412.1288.1 (Loss of SO₃ + CO₂)35Qualifier
Ciprofloxacin-d8 (IS)340.1296.120Quantifier

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, selectivity, and stability.

Table 3: Representative Method Performance Characteristics (Note: These values are typical for fluoroquinolone assays and should be established during in-lab validation.)

ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.99> 0.995
Calibration Range-1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)S/N ≥ 10; Accuracy ±20%; Precision ≤20%1 ng/mL
Accuracy (at LLOQ)80-120%95-105%
Accuracy (Low, Mid, High QC)85-115%92-108%
Precision (Intra- and Inter-day, %CV)≤ 20% at LLOQ; ≤ 15% at other levels< 10%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Plasma Sample Spike Spike Standards & IS Sample->Spike Precipitate Add 300 µL Acetonitrile (containing IS) Spike->Precipitate Vortex Vortex Mix (30s) Precipitate->Vortex Centrifuge Centrifuge (14,000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant to Vial Centrifuge->Supernatant Inject Inject 10 µL into LC System Supernatant->Inject LC Chromatographic Separation (C18 Column, Gradient Elution) Inject->LC MS MS/MS Detection (ESI+) MRM Mode LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify G cluster_products Product Ions Sulfocipro This compound [M+H]⁺ m/z 412.1 Frag1 [M+H - SO₃]⁺ m/z 332.1 (Ciprofloxacin) Sulfocipro->Frag1 -SO₃ (80 Da) Frag2 [M+H - SO₃ - CO₂]⁺ m/z 288.1 Sulfocipro->Frag2 -SO₃, -CO₂ (124 Da)

References

Application Note and Protocol for the HPLC Separation of Ciprofloxacin and Sulfociprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the effective separation and quantification of Ciprofloxacin and its potential impurity, Sulfociprofloxacin. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure to ensure the purity and quality of Ciprofloxacin.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections. During its synthesis or degradation, impurities can arise, one of which is this compound, a sulfonated derivative. The presence of such impurities must be monitored and controlled to ensure the safety and efficacy of the final drug product. This protocol outlines a robust reversed-phase HPLC method for the baseline separation of Ciprofloxacin and this compound, allowing for accurate quantification. The method utilizes a C18 column with a simple isocratic mobile phase and UV detection, a common and accessible setup in most analytical laboratories.

Experimental Protocol

This protocol is based on established HPLC methods for Ciprofloxacin and its related substances.[1][2][3][4]

Materials and Reagents
  • Ciprofloxacin Hydrochloride (Reference Standard)

  • This compound (Reference Standard or impurity marker)

  • Acetonitrile (HPLC Grade)

  • Orthophosphoric acid (Analytical Grade)

  • Triethylamine (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation:

ParameterCondition
HPLC System Agilent 1100 or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.025 M Phosphoric Acid (pH adjusted to 3.0 with Triethylamine) : Acetonitrile (87:13, v/v)[2]
Flow Rate 1.0 mL/min[1][3]
Column Temperature 30°C
Detection Wavelength 278 nm[2][4]
Injection Volume 20 µL
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Prepare a 0.025 M phosphoric acid solution by diluting the appropriate amount of concentrated orthophosphoric acid in HPLC-grade water.

  • Adjust the pH of the phosphoric acid solution to 3.0 ± 0.1 with triethylamine.[2]

  • Mix the pH-adjusted phosphoric acid solution with acetonitrile in a ratio of 87:13 (v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Standard Solution Preparation:

  • Ciprofloxacin Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Ciprofloxacin Hydrochloride reference standard in the mobile phase in a 100 mL volumetric flask.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

  • Working Standard Solution: Prepare a mixed working standard solution containing 10 µg/mL of both Ciprofloxacin and this compound by diluting the stock solutions with the mobile phase.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing Ciprofloxacin in the mobile phase to achieve a theoretical concentration of 10 µg/mL of Ciprofloxacin.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Expected Results

Under the specified chromatographic conditions, a baseline separation of this compound and Ciprofloxacin is expected. Due to the addition of a polar sulfonic acid group, this compound is anticipated to have a shorter retention time than the parent Ciprofloxacin molecule.

CompoundExpected Retention Time (min)Resolution (Rs)
This compound~ 2.5\multirow{2}{*}{> 2.0}
Ciprofloxacin~ 4.2[5]

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition. System suitability parameters, including resolution, tailing factor, and theoretical plates, should be monitored to ensure method performance.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Solution Preparation E Inject Standards & Samples B->E C Sample Preparation C->E D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Quantification G->H I Report Generation H->I

References

Application Notes & Protocols: The Role of Sulfociprofloxacin in Ciprofloxacin Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In pharmacokinetic (PK) studies, which examine the journey of a drug through the body, the use of an internal standard (IS) is crucial for accurate and reliable quantification of the drug in biological matrices. An ideal internal standard should be a compound that is structurally similar to the analyte but does not interfere with its detection and is not naturally present in the biological sample. While various compounds have been successfully employed as internal standards for the analysis of the fluoroquinolone antibiotic ciprofloxacin, it is important to clarify the role of its metabolite, sulfociprofloxacin.

This compound is a known human urinary and fecal metabolite of ciprofloxacin, formed by the modification of the piperazinyl group.[1][2][3] It is one of the four main metabolites, alongside desethylene ciprofloxacin, oxociprofloxacin, and formyl ciprofloxacin.[1] As a metabolite, its presence and concentration in biological samples are directly related to the administration and metabolism of ciprofloxacin itself. Therefore, this compound is not used as an internal standard for pharmacokinetic studies of ciprofloxacin; rather, it is often quantified as one of the metabolic products to provide a more complete understanding of the drug's disposition.

This document provides detailed application notes on the pharmacokinetic profile of ciprofloxacin and its metabolites, followed by a comprehensive protocol for the quantification of ciprofloxacin in human plasma using a validated internal standard, ofloxacin, as a representative example.

Pharmacokinetics of Ciprofloxacin and the Role of Metabolites

Ciprofloxacin is a broad-spectrum antibiotic that is rapidly and well-absorbed after oral administration, with a bioavailability of 50-85%.[3][4] It is widely distributed into various body tissues and fluids.[3] Ciprofloxacin is eliminated from the body through both renal and non-renal pathways and is partially metabolized in the liver.[1]

The metabolism of ciprofloxacin results in at least four active metabolites, including this compound.[3] While these metabolites are generally less potent than the parent drug, they still possess some microbiological activity.[5] Oxociprofloxacin is the major urinary metabolite, while this compound is the primary metabolite found in feces.[3] Understanding the formation and elimination of these metabolites is essential for a complete pharmacokinetic profile and for assessing the drug's overall therapeutic and potential toxic effects. In some studies, the pharmacokinetic parameters of metabolites like this compound have been evaluated alongside the parent drug to understand the impact of physiological conditions, such as liver cirrhosis, on the drug's metabolism.[6]

Logical Relationship: Ciprofloxacin Metabolism

The following diagram illustrates the metabolic pathway of ciprofloxacin to its primary metabolites.

Ciprofloxacin Ciprofloxacin Metabolism Hepatic Metabolism Ciprofloxacin->Metabolism Desethylene Desethylene Ciprofloxacin Metabolism->Desethylene Sulfo This compound Metabolism->Sulfo Oxo Oxociprofloxacin Metabolism->Oxo Formyl Formyl Ciprofloxacin Metabolism->Formyl

Figure 1: Metabolic pathway of ciprofloxacin.

Protocol: Quantification of Ciprofloxacin in Human Plasma using Ofloxacin as an Internal Standard by LC-MS/MS

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ciprofloxacin in human plasma, employing ofloxacin as the internal standard.[7] This method is suitable for use in pharmacokinetic and bioequivalence studies.

Materials and Reagents
  • Ciprofloxacin reference standard

  • Ofloxacin (Internal Standard) reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Chloroform (analytical grade)

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 75 mm × 4.6 mm, 3.5 µm)

Preparation of Standard and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciprofloxacin and ofloxacin by dissolving the accurately weighed reference standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the ciprofloxacin stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Internal Standard Spiking Solution: Prepare a working solution of ofloxacin at a suitable concentration (e.g., 1 µg/mL) in the same diluent.

Sample Preparation (Liquid-Liquid Extraction)
  • To 0.5 mL of plasma sample (calibration standard, quality control, or unknown sample), add 50 µL of the ofloxacin internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 3 mL of chloroform.

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Experimental Workflow

The diagram below outlines the major steps in the quantification of ciprofloxacin from plasma samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Ofloxacin (IS) Plasma->Spike Extract Liquid-Liquid Extraction (Chloroform) Spike->Extract Evap Evaporation to Dryness Extract->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject Injection into LC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18 Column) Inject->Chrom Detect MS/MS Detection (MRM Mode) Chrom->Detect Quant Quantification (Peak Area Ratios) Detect->Quant PK Pharmacokinetic Analysis Quant->PK

Figure 2: Experimental workflow for ciprofloxacin analysis.
LC-MS/MS Operating Conditions

The following table summarizes the chromatographic and mass spectrometric conditions for the analysis.

ParameterCondition
HPLC
ColumnC18 (75 mm × 4.6 mm, 3.5 µm)
Mobile Phase0.2% Formic acid in water : Methanol (10:90, v/v)[7]
Flow Rate0.5 mL/min[7]
Injection Volume10 µL
Column TemperatureAmbient
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Ciprofloxacin)m/z 332.0 → 231.3[7]
MRM Transition (Ofloxacin IS)m/z 362.2 → 261.0[7]
Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, ICH). The validation should assess the following parameters:

  • Linearity: The method demonstrated good linearity over a concentration range of 0.01-5.00 µg/mL, with a correlation coefficient (r²) of >0.99.[7]

  • Precision and Accuracy: The intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15% for QC samples, ±20% for the Lower Limit of Quantification). For this method, precision was reported as 3.37-12.60% and accuracy as 87.25-114%.[7]

  • Recovery: The extraction recovery of the analyte and internal standard from the biological matrix should be consistent and reproducible.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be evaluated to ensure it does not compromise the accuracy of the results.

  • Stability: The stability of ciprofloxacin in plasma should be assessed under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[7]

Quantitative Data Summary

The following tables summarize the validation parameters for a representative LC-MS/MS method for ciprofloxacin quantification.

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range0.01 - 5.00 µg/mL[7]
Correlation Coefficient (r²)> 0.99[7]
Lower Limit of Quantification (LLOQ)0.05 µg/mL[8]

Table 2: Precision and Accuracy

Concentration LevelPrecision (% CV)Accuracy (%)
Low QC3.37 - 12.60[7]87.25 - 114[7]
Medium QC3.37 - 12.60[7]87.25 - 114[7]
High QC3.37 - 12.60[7]87.25 - 114[7]

This compound is an important metabolite in the pharmacokinetic profile of ciprofloxacin, and its measurement can provide valuable insights into the drug's disposition. However, it is not suitable for use as an internal standard in bioanalytical methods due to its endogenous nature following ciprofloxacin administration. Instead, structurally similar compounds that are not metabolites of the drug, such as ofloxacin or stable isotope-labeled versions like ciprofloxacin-d8, are appropriate and validated choices for internal standards. The provided LC-MS/MS protocol using ofloxacin as an internal standard offers a robust and sensitive method for the accurate quantification of ciprofloxacin in plasma, suitable for demanding pharmacokinetic research in drug development.

References

Application Note: Sample Preparation for the Analysis of Sulfociprofloxacin in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfociprofloxacin is a fluoroquinolone antibiotic. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of this compound in plasma, primarily by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established procedures for the structurally similar and widely studied compound, ciprofloxacin, and serve as a robust starting point for method development and validation for this compound.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing high-molecular-weight proteins from biological samples, which can interfere with chromatographic analysis.[1][2] It is often the first choice for sample cleanup due to its simplicity and speed.[1] Acetonitrile is a commonly used precipitating agent.[1][3][4]

Experimental Protocol
  • Allow plasma samples (calibrations standards, quality controls, and unknown samples) to thaw at room temperature.

  • Vortex the plasma samples for 3 minutes to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 200 µL of the plasma sample.

  • Add the internal standard (IS) solution (e.g., another fluoroquinolone like sarafloxacin or a stable isotope-labeled version of this compound) to the plasma sample.[1]

  • Add 600 µL of cold acetonitrile (a 3:1 ratio of acetonitrile to plasma is effective for protein precipitation).[3]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[1]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5][6]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[7]

Workflow Diagram

plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is ppt Add Acetonitrile (600 µL) is->ppt vortex1 Vortex (2 min) ppt->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow

Quantitative Data for Ciprofloxacin (for reference)
ParameterValueReference
Recovery 72.8% - 83.5%[1][8]
Intra-day Precision (%RSD) < 8.0%[1]
Inter-day Precision (%RSD) < 9.1%[9]
Accuracy 93% - 105%[1]
Lower Limit of Quantification (LLOQ) 10 - 50 ng/mL[1][4]

Liquid-Liquid Extraction (LLE)

LLE separates analytes from interferences based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. While ciprofloxacin's polarity can make LLE challenging, this method can provide cleaner extracts than PPT.[1]

Experimental Protocol
  • Thaw and vortex plasma samples as described in the PPT protocol.

  • To 200 µL of plasma in a suitable tube, add the internal standard.

  • Add 1 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane, 7:3 v/v).[8]

  • Vortex the mixture for 5 minutes to facilitate the transfer of the analyte to the organic phase.

  • Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top or bottom, depending on solvent density) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject the reconstituted sample into the chromatographic system.

Workflow Diagram

plasma Plasma Sample + IS (200 µL) lle Add Extraction Solvent (1 mL) plasma->lle vortex Vortex (5 min) lle->vortex centrifuge Centrifuge (4000 x g, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow

Quantitative Data for Ciprofloxacin (for reference)
ParameterValueReference
Recovery ~84.4% (from plasma)[9]
LLOQ 0.05 µg/mL[8]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can produce very clean extracts, minimizing matrix effects.[10] It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Experimental Protocol (using a reversed-phase C18 cartridge)
  • Pre-treat Plasma: To 500 µL of plasma, add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 3) and vortex.[11]

  • Condition Cartridge: Condition a C18 SPE cartridge (e.g., 200 mg) by passing 2 mL of methanol followed by 2 mL of purified water. Do not allow the cartridge to dry.[12]

  • Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash: Wash the cartridge with 2 mL of purified water, followed by 2 mL of a weak organic solution (e.g., 5% methanol in water) to remove polar interferences.[12]

  • Elute: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

  • Analyze: Inject the sample into the LC-MS/MS system.

Workflow Diagram

pretreat Pre-treat Plasma Sample load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water, 5% Methanol) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow

Quantitative Data for Ciprofloxacin (for reference)
ParameterValueReference
Recovery ~72%[11]
Linear Range 5 - 150 µg/L[13]
Limit of Detection (LOD) 1.50 µg/L[13]

Method Validation Considerations

Any bioanalytical method developed based on these protocols must be fully validated according to regulatory guidelines (e.g., FDA).[1] Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous plasma components.

  • Linearity: The range over which the assay is accurate and precise.

  • Precision and Accuracy: Assessed at multiple concentrations (LLOQ, LQC, MQC, HQC) both within a single run (intra-day) and between different runs (inter-day).[1]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.[14]

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).[14][15]

Conclusion

This application note provides three established sample preparation protocols—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—that can be adapted for the quantitative analysis of this compound in plasma. Protein precipitation offers a rapid, high-throughput option, while LLE and SPE can provide cleaner extracts, which may be necessary to achieve lower limits of quantification and reduce matrix effects. The choice of method will depend on the specific requirements of the assay, such as required sensitivity, sample throughput, and available instrumentation. All methods should be thoroughly validated before application to clinical or preclinical studies.

References

Application Notes & Protocols: Development of a Validated Assay for Sulfociprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfociprofloxacin is a metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1] It is formed by the addition of a sulfo group to the piperazine ring of the parent compound.[1] As a significant metabolite, the quantitative analysis of this compound is crucial for pharmacokinetic, drug metabolism, and toxicology studies. This document provides detailed application notes and protocols for a validated assay for this compound, primarily based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are adapted from validated assays for Ciprofloxacin and its related compounds, providing a strong foundation for the analysis of this compound.

Chemical Structure

This compound: 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid.[1]

Molecular Formula: C₁₇H₁₈FN₃O₆S[1]

Molecular Weight: 411.4 g/mol [1]

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

An HPLC-UV method offers a robust and widely accessible approach for the quantification of this compound in pharmaceutical formulations and biological matrices. The following protocol is a recommended starting point, derived from established methods for Ciprofloxacin.[2][3][4]

Experimental Workflow: HPLC-UV Method

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Urine, Formulation) extraction Extraction/ Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm filter) supernatant->filtration injection Inject into HPLC System filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound reference standard

  • Ciprofloxacin reference standard (for comparison and system suitability)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Triethylamine (AR grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

2. Chromatographic Conditions (Recommended Starting Point):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase: A mixture of 0.025 M Orthophosphoric acid (pH adjusted to 3.0 with Triethylamine) and Acetonitrile in a ratio of 87:13 (v/v).[5]

  • Flow Rate: 1.5 mL/min[5]

  • Injection Volume: 20 µL

  • Column Temperature: 40°C[5]

  • Detection Wavelength: 278 nm[3]

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation (from Plasma):

  • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

5. Method Validation Parameters: The assay should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established by plotting the peak area against a series of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by spike and recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary (Based on Ciprofloxacin Assays)

The following table summarizes typical validation parameters for HPLC-UV assays of Ciprofloxacin, which can serve as a benchmark for the development of the this compound assay.

ParameterTypical Value for Ciprofloxacin AssaysReference
Linearity Range1 - 50 µg/mL[4]
Correlation Coefficient (r²)> 0.999[3]
Accuracy (Recovery %)98 - 102%[3]
Precision (RSD %)< 2%[3]
LOD0.05 µg/mL[2]
LOQ0.15 µg/mL[2]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended. This method is particularly suitable for quantifying low levels of this compound.

Experimental Workflow: LC-MS/MS Method

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Urine) is_spike Spike with Internal Standard start->is_spike extraction Liquid-Liquid or Solid-Phase Extraction is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Inject into LC-MS/MS System reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection data_acq Data Acquisition ms_detection->data_acq peak_integration Peak Integration data_acq->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol: LC-MS/MS

1. Reagents and Materials:

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d8)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Chromatographic and Mass Spectrometric Conditions (Recommended Starting Point):

  • Column: C18 column (e.g., 75 mm x 4.6 mm, 3.5 µm particle size)[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]

  • Flow Rate: 0.5 mL/min[6]

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8]

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. Based on the structure, a precursor ion of m/z 412.1 would be expected. Product ions would need to be determined experimentally. For Ciprofloxacin, the transition is typically m/z 332.0 → 231.3.[6]

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

4. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

5. Method Validation Parameters: The validation parameters are similar to the HPLC-UV method, with particular attention to matrix effects, which can be significant in LC-MS/MS.

Quantitative Data Summary (Based on Ciprofloxacin Assays)

The following table summarizes typical validation parameters for LC-MS/MS assays of Ciprofloxacin, which can serve as a benchmark for the development of the this compound assay.

ParameterTypical Value for Ciprofloxacin AssaysReference
Linearity Range1 - 100 ng/mL[8]
Correlation Coefficient (r²)> 0.99[8]
Accuracy (Bias %)Within ± 15%[6]
Precision (CV %)< 15%[6]
LLOQ1 ng/mL[8]
Recovery %> 85%[6]

III. Assay Validation Parameters Relationship

The validation of an analytical method ensures its suitability for its intended purpose. The core parameters are interconnected and collectively establish the reliability of the assay.

cluster_core Core Validation Parameters Accuracy Accuracy Precision Precision Precision->Accuracy Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Logical relationship of analytical method validation parameters.

Conclusion

The development of a validated assay for this compound is essential for its accurate quantification in various research and development settings. The HPLC-UV and LC-MS/MS methods detailed in these application notes provide a comprehensive starting point for establishing a reliable analytical procedure. The protocols are based on well-established and validated methods for the parent compound, Ciprofloxacin. Researchers should perform a full method validation according to ICH or other relevant regulatory guidelines to ensure the suitability of the chosen method for their specific application.

References

Application of Deuterated Sulfociprofloxacin in Bioanalysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfociprofloxacin is a known metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1] Accurate quantification of drug metabolites in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies during drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity and selectivity.

The "gold standard" in quantitative LC-MS/MS bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated analog of the analyte.[2] A deuterated internal standard is chemically identical to the analyte but has a higher mass due to the substitution of hydrogen atoms with deuterium.[2] This near-identical physicochemical behavior ensures that the internal standard and the analyte experience similar variations during sample preparation, chromatography, and ionization, thereby effectively correcting for matrix effects and improving the accuracy and precision of the assay.[1][2]

This application note provides a detailed protocol for the quantification of this compound in human plasma using deuterated this compound (this compound-d4) as an internal standard by LC-MS/MS. The method described is intended to serve as a template that can be adapted and validated by researchers in their own laboratories.

Principle of the Method

The bioanalytical method involves the extraction of this compound and its deuterated internal standard from a biological matrix, typically plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. A known amount of the deuterated internal standard is added to the plasma sample at the beginning of the sample preparation process. The ratio of the analyte's response to the internal standard's response is used to construct a calibration curve and to quantify the analyte in unknown samples. This isotope dilution technique minimizes the impact of experimental variability, leading to a robust and reliable assay.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Deuterated this compound (e.g., this compound-d4, isotopic purity ≥98%)

  • Human plasma (drug-free, with appropriate anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • This compound-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve standards and quality control (QC) samples.

  • Working IS Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or QC sample.

  • Add 300 µL of the working IS solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions (Illustrative)
ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions (Illustrative)
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
This compound Transition m/z 412.1 → 332.1
This compound-d4 Transition m/z 416.1 → 336.1
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Note: The exact m/z transitions should be optimized based on the specific deuterated internal standard used and the instrument's performance. The parent ion for this compound (C17H18FN3O6S) has a monoisotopic mass of approximately 411.09 Da, leading to a protonated molecule [M+H]+ of ~412.1 m/z.[1][3][4] A common fragmentation for fluoroquinolones is the loss of the piperazine ring moiety and a carboxyl group.

Method Validation (Representative Data)

The bioanalytical method should be fully validated according to regulatory guidelines such as those from the FDA and EMA.[5][6] The following tables summarize the typical acceptance criteria and representative data for method validation.

Linearity
AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995
Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 20%< 20%± 20%
LQC3< 15%< 15%± 15%
MQC100< 15%< 15%± 15%
HQC800< 15%< 15%± 15%
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC385 - 11585 - 115
HQC80085 - 11585 - 115
Stability
Stability TestConditionsDurationAcceptance Criteria (% Deviation)
Bench-topRoom Temperature4 hours± 15%
Freeze-thaw3 cycles (-20°C to RT)-± 15%
Long-term-20°C30 days± 15%

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing quantification Quantification data_processing->quantification

Bioanalytical workflow for this compound quantification.

Internal_Standard_Principle cluster_process Analytical Process cluster_variability Sources of Variability Analyte This compound Extraction Extraction Inefficiency Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Instrument Instrument Fluctuation Analyte->Instrument Ratio Ratio (Analyte / IS) Analyte->Ratio IS Deuterated this compound IS->Extraction IS->Matrix IS->Instrument IS->Ratio Result Accurate Quantification Ratio->Result

Principle of stable isotope-labeled internal standards.

Conclusion

The use of deuterated this compound as an internal standard provides a robust and reliable method for the quantification of this compound in biological matrices by LC-MS/MS. This approach effectively compensates for analytical variability, ensuring high accuracy and precision, which is essential for regulated bioanalysis in drug development. The detailed protocol and representative validation data presented here serve as a valuable resource for researchers and scientists in the field.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Sulfociprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Sulfociprofloxacin, a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin. Due to the limited availability of direct experimental data for this compound, this note presents a robust, inferred fragmentation pathway based on the well-documented fragmentation of Ciprofloxacin and the characteristic behavior of sulfonated compounds. Furthermore, a comprehensive experimental protocol for the analysis of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided. This information is intended to guide researchers in developing analytical methods for the detection and quantification of this important metabolite.

Introduction

This compound is an organosulfonic acid derivative and a major metabolite of Ciprofloxacin.[1] As a metabolite, its detection and quantification in biological samples are crucial for pharmacokinetic and drug metabolism studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for the analysis of drug metabolites.[2] Understanding the fragmentation pattern of this compound is essential for developing robust and reliable LC-MS/MS methods. This application note outlines the predicted fragmentation pathway and provides a detailed protocol for its analysis.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in positive ion electrospray ionization (ESI+) is predicted to follow a pattern that combines the characteristic fragmentation of the Ciprofloxacin core and the facile loss of the sulfo group. The precursor ion will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 412.0973.[1]

The primary fragmentation pathways are expected to be:

  • Loss of the Sulfo Group: A characteristic neutral loss of sulfur trioxide (SO₃), corresponding to a mass difference of 80 Da, is anticipated.[3]

  • Piperazine Ring Fragmentation: Similar to Ciprofloxacin, the piperazine ring is expected to undergo cleavage, leading to several characteristic product ions.[4][5]

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide (CO₂) is another common fragmentation pathway for fluoroquinolones.[5]

Based on these principles, a proposed fragmentation pathway is illustrated below.

G This compound\n[M+H]⁺\nm/z 412.1 This compound [M+H]⁺ m/z 412.1 Ion_A [M+H-SO₃]⁺ m/z 332.1 This compound\n[M+H]⁺\nm/z 412.1->Ion_A -SO₃ Ion_B [M+H-H₂O]⁺ m/z 394.1 This compound\n[M+H]⁺\nm/z 412.1->Ion_B -H₂O Ion_C [M+H-CO₂]⁺ m/z 368.1 This compound\n[M+H]⁺\nm/z 412.1->Ion_C -CO₂ Ion_D [M+H-SO₃-C₂H₄N]⁺ m/z 288.1 Ion_A->Ion_D -C₂H₄N Ion_E [M+H-SO₃-C₃H₅N₂]⁺ m/z 245.1 Ion_A->Ion_E -C₃H₅N₂ Ion_F [M+H-SO₃-C₂H₄-CO]⁺ m/z 260.1 Ion_D->Ion_F -CO

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the predicted precursor and product ions for this compound, which can be used to set up a Multiple Reaction Monitoring (MRM) method for its quantification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragment
This compound412.1332.1[M+H-SO₃]⁺
288.1[M+H-SO₃-C₂H₄N]⁺
245.1[M+H-SO₃-C₃H₅N₂]⁺
Ciprofloxacin (Reference)332.1288.1[M+H-C₂H₄N]⁺
245.1[M+H-C₃H₅N₂]⁺
231.1[M+H-C₂H₄-CO]⁺

Experimental Protocols

This section provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from biological matrices such as plasma or urine.

Sample Preparation: Protein Precipitation (for Plasma)
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated Ciprofloxacin).[6][7]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[8]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Dilution (for Urine)
  • Thaw frozen urine samples at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of mobile phase starting composition containing the internal standard.

  • Vortex and transfer to an autosampler vial.

G cluster_plasma Plasma Sample cluster_urine Urine Sample Plasma 100 µL Plasma Add_ACN Add 300 µL Acetonitrile + Internal Standard Plasma->Add_ACN Vortex1 Vortex 1 min Add_ACN->Vortex1 Centrifuge1 Centrifuge 10,000 x g, 10 min Vortex1->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Vortex2 Vortex 30 sec Reconstitute->Vortex2 To_LCMS1 Analyze by LC-MS/MS Vortex2->To_LCMS1 Urine 100 µL Urine Dilute Dilute with 900 µL Mobile Phase + Internal Standard Urine->Dilute Vortex3 Vortex Dilute->Vortex3 To_LCMS2 Analyze by LC-MS/MS Vortex3->To_LCMS2

Caption: Sample preparation workflows for plasma and urine.

Liquid Chromatography Conditions
ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min
Mass Spectrometry Conditions
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Note: These parameters should be optimized for the specific instrument being used.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, based on the well-established fragmentation of Ciprofloxacin and sulfonamides, offers a solid foundation for developing selective and sensitive MRM methods. The detailed experimental protocols for sample preparation and LC-MS/MS analysis will aid researchers in accurately quantifying this key metabolite in various biological matrices, thereby facilitating further research in drug metabolism and pharmacokinetics.

References

Application Note & Protocol: Solid-Phase Extraction of Sulfociprofloxacin from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfociprofloxacin is a primary metabolite of the widely used fluoroquinolone antibiotic, ciprofloxacin.[1][2] Monitoring its concentration in urine is crucial for pharmacokinetic and toxicological studies, as well as for assessing patient compliance and metabolism. However, the direct analysis of this compound in a complex biological matrix like urine is challenging due to the presence of interfering substances.[3][4]

Solid-phase extraction (SPE) is a highly effective sample preparation technique for the selective extraction and concentration of analytes from complex samples, leading to cleaner extracts and improved analytical sensitivity.[5][6] This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine using a hydrophilic-lipophilic balanced (HLB) sorbent. The protocol is designed for researchers in drug metabolism, clinical chemistry, and pharmaceutical sciences.

This compound is an organosulfonic acid, making it more polar than its parent compound, ciprofloxacin.[1] The chosen HLB SPE sorbent is effective at retaining a wide range of compounds with varying polarities, making it suitable for the extraction of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective SPE method.

PropertyValueReference
Molecular FormulaC17H18FN3O6S[1][7][8]
Molecular Weight411.4 g/mol [1][7]
IUPAC Name1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid[1]
AppearanceNot specified, but parent compound is faintly yellowish to yellow crystals[2]
Water SolubilityExpected to be higher than ciprofloxacin due to the sulfo group

Table 1: Physicochemical Properties of this compound.

Experimental Protocol

This protocol outlines a solid-phase extraction method for the isolation of this compound from human urine prior to downstream analysis, such as with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., Supel™ Swift HLB)

  • This compound Standard: Analytical grade

  • Internal Standard (IS): this compound-d8 or a structurally similar compound[9]

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Formic Acid (FA): LC-MS grade

  • Ammonium Hydroxide (NH4OH): Reagent grade

  • Ultrapure Water: Type I

  • Human Urine: Blank, collected from healthy volunteers

Sample Pretreatment
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add the internal standard to each sample to a final concentration of 100 ng/mL.

  • Vortex the samples for 30 seconds.

Solid-Phase Extraction (SPE) Procedure

The following SPE protocol is a recommended starting point and may require optimization for specific applications.

StepProcedureVolumeDetails
1. Conditioning Condition the HLB SPE cartridge with Methanol.2 mLPass the solvent through the cartridge by gravity or with a gentle vacuum. Do not let the sorbent go dry.
Equilibrate the cartridge with Ultrapure Water.2 mLPass the water through the cartridge. Do not let the sorbent go dry.
2. Loading Load the pretreated urine sample onto the cartridge.1 mLLoad the sample at a slow and steady flow rate (approximately 1 mL/min).
3. Washing Wash the cartridge with 5% Methanol in Water.2 mLThis step removes polar interferences.
Dry the cartridge.-Apply a strong vacuum for 5 minutes to remove residual water.
4. Elution Elute this compound with 5% Ammonium Hydroxide in Methanol.2 x 1 mLElute the analyte into a clean collection tube. The use of a basic elution solvent is to ensure the deprotonation of the sulfonic acid and carboxylic acid groups, facilitating elution.
5. Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.-
Reconstitute the dried residue in 100 µL of mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).100 µLVortex for 30 seconds to ensure complete dissolution.
Transfer the reconstituted sample to an autosampler vial for analysis.-

Table 2: Detailed Solid-Phase Extraction Protocol for this compound.

Analytical Instrumentation (Example)
  • Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

  • HPLC Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV detection at approximately 280 nm or MS/MS detection using multiple reaction monitoring (MRM).[10]

Diagrams

SPE_Workflow cluster_pretreatment Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge Spike Spike with Internal Standard Centrifuge->Spike Condition 1. Conditioning Spike->Condition Load 2. Loading Condition->Load Wash 3. Washing Load->Wash Elute 4. Elution Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Overall workflow for the SPE of this compound from urine.

SPE_Cartridge_Steps Condition 1. Conditioning Methanol Water Load 2. Loading Pretreated Urine Sample Condition->Load Wash 3. Washing 5% Methanol/Water Load->Wash Elute 4. Elution 5% NH4OH in Methanol Wash->Elute

Caption: Step-by-step process within the SPE cartridge.

Expected Results

This SPE protocol is expected to provide high recovery and efficient cleanup of this compound from urine. A summary of expected performance characteristics is provided in Table 3. These values are based on typical performance for similar analytes and methods and should be validated in your laboratory.

ParameterExpected Value
Recovery > 85%
Precision (RSD%) < 15%
Limit of Quantification (LOQ) Dependent on the analytical instrument, but expected to be in the low ng/mL range with LC-MS/MS.
Matrix Effect Minimized due to effective cleanup.

Table 3: Expected Performance Characteristics.

Conclusion

The described solid-phase extraction protocol provides a robust and reliable method for the extraction of this compound from human urine. The use of a hydrophilic-lipophilic balanced sorbent ensures effective retention of the polar metabolite, while the optimized washing and elution steps provide a clean extract suitable for sensitive analytical techniques like LC-MS/MS. This application note serves as a valuable resource for researchers and scientists involved in the analysis of fluoroquinolone antibiotics and their metabolites in biological matrices. It is recommended to perform a full method validation to ensure the protocol meets the specific requirements of the intended application.

References

Application Notes: Therapeutic Drug Monitoring of Ciprofloxacin using Sulfociprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections.[1] Therapeutic Drug Monitoring (TDM) of ciprofloxacin is crucial, particularly in critically ill patients, to ensure optimal drug exposure, thereby maximizing therapeutic efficacy and minimizing the risk of adverse effects and the development of antibiotic resistance. Ciprofloxacin is metabolized in the liver to several metabolites, including desethylene ciprofloxacin, oxociprofloxacin, formyl ciprofloxacin, and sulfociprofloxacin.[2][3] While this compound exhibits negligible antibacterial activity, monitoring its concentration alongside the parent drug can provide valuable insights into the metabolic pathways of ciprofloxacin, which may be influenced by patient-specific factors such as genetics, co-morbidities, and co-administered medications.[4]

These application notes provide a detailed protocol for the simultaneous quantification of ciprofloxacin and its metabolite, this compound, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of ciprofloxacin.

Principle of the Method

This method utilizes a protein precipitation extraction of ciprofloxacin and this compound from human plasma, followed by instrumental analysis using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The compounds are separated chromatographically on a C18 reversed-phase column and detected by a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratios of the analytes to their corresponding stable isotope-labeled internal standards.

Application

This analytical method can be applied to:

  • Pharmacokinetic and Metabolism Studies: To characterize the formation and elimination of this compound in relation to ciprofloxacin administration.

  • Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the metabolism of ciprofloxacin to this compound.

  • Pharmacogenomic Research: To explore the influence of genetic polymorphisms in drug-metabolizing enzymes on the disposition of ciprofloxacin and the formation of its metabolites.

  • Investigational TDM: To assess the potential clinical utility of monitoring this compound as a biomarker of ciprofloxacin metabolism or as an indicator of altered drug clearance pathways.

Data Presentation

The following tables summarize key quantitative data relevant to the therapeutic drug monitoring of ciprofloxacin and the analytical performance of the described method.

Table 1: Pharmacokinetic Parameters of Ciprofloxacin

ParameterValueReference
Bioavailability70-80%[5]
Half-life~4 hours[1]
Protein Binding20-40%
Volume of Distribution2.1-2.7 L/kg
EliminationPrimarily renal[1]

Table 2: Proposed LC-MS/MS Method Performance Characteristics

ParameterTarget Value
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Ciprofloxacin: 1 ng/mL, this compound: 1 ng/mL
Accuracy85-115%
Precision (%CV)< 15%
Recovery> 85%
Stability (Freeze-thaw, Bench-top, Long-term)Within ±15% of nominal concentration

Experimental Protocols

Materials and Reagents
  • Ciprofloxacin hydrochloride (Reference Standard)

  • This compound (Reference Standard - if commercially available, otherwise requires custom synthesis)

  • Ciprofloxacin-d8 (Internal Standard)

  • This compound-d4 (Internal Standard - if available, otherwise use a suitable structural analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Equipment
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • 1.5 mL polypropylene tubes

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ciprofloxacin and this compound in methanol to prepare individual primary stock solutions.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Ciprofloxacin-d8 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Label 1.5 mL polypropylene tubes for blank, calibration standards, quality controls, and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • For calibration standards and quality controls, add the corresponding working standard solutions. For blank samples, add 50:50 (v/v) methanol:water.

  • Add 150 µL of the internal standard working solution (containing Ciprofloxacin-d8) to all tubes except the blank.

  • Vortex mix all tubes for 30 seconds to precipitate proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ciprofloxacin332.1231.125
Ciprofloxacin-d8340.1235.125
This compound412.1332.130
This compound412.1245.135

*Note: The MRM transitions for this compound are proposed based on its chemical structure and may require optimization.

Visualizations

G cluster_metabolism Ciprofloxacin Metabolism Ciprofloxacin Ciprofloxacin Metabolites Phase I & II Metabolism (Liver) Ciprofloxacin->Metabolites Desethylene Desethylene ciprofloxacin Metabolites->Desethylene This compound This compound Metabolites->this compound Oxociprofloxacin Oxociprofloxacin Metabolites->Oxociprofloxacin Formyl Formyl ciprofloxacin Metabolites->Formyl G cluster_workflow Experimental Workflow Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (Acetonitrile with IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition & Processing LCMS->Data Results Concentration Determination Data->Results

References

Troubleshooting & Optimization

Overcoming matrix effects in Sulfociprofloxacin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfociprofloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, during the bioanalysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a primary metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolism of its parent drug.

Q2: What are the typical challenges encountered in the LC-MS/MS analysis of this compound?

The primary challenge in the bioanalysis of this compound, like many other analytes in complex matrices, is the matrix effect .[2][3][4] This phenomenon, caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine), can lead to ion suppression or enhancement, thereby affecting the accuracy, precision, and sensitivity of the analytical method.[2][3][4]

Q3: What are the common biological matrices for this compound analysis?

Commonly analyzed biological matrices include human plasma and urine.[5][6][7][8] The choice of matrix depends on the specific objectives of the study.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects can manifest as poor reproducibility, inaccurate quantification, and low sensitivity. This guide provides a systematic approach to troubleshooting and mitigating these issues.

Issue 1: Inconsistent or poor signal response for this compound.

This is a classic symptom of matrix effects. The following steps can help identify and resolve the issue:

1. Evaluate Sample Preparation:

The initial and most critical step in minimizing matrix effects is efficient sample preparation.[2] The goal is to remove interfering endogenous components while maximizing the recovery of this compound.

  • Protein Precipitation (PPT): This is a simple and common technique. However, it may not be sufficient to remove all matrix components, particularly phospholipids, which are known to cause significant ion suppression.[3]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimization of the extraction solvent and pH is crucial for achieving good recovery of this compound.

  • Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components. A well-chosen sorbent and elution protocol can yield a very clean extract, significantly reducing matrix effects.

Comparison of Sample Preparation Techniques for Fluoroquinolones:

TechniqueAdvantagesDisadvantagesTypical Recovery for Fluoroquinolones
Protein Precipitation (PPT) Simple, fast, and inexpensive.May result in significant matrix effects due to incomplete removal of interfering substances.[3]Variable, often lower than SPE.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can be more time-consuming and may have lower recovery for polar analytes.70-90%
Solid-Phase Extraction (SPE) Provides the cleanest extracts and can significantly reduce matrix effects.[2]More complex and expensive than PPT and LLE.>85%

2. Optimize Chromatographic Conditions:

Effective chromatographic separation is key to resolving this compound from co-eluting matrix components.

  • Column Chemistry: A C18 column is commonly used for the analysis of fluoroquinolones.[5][8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[5][8] Adjusting the gradient profile can improve the separation of the analyte from interferences.

  • Flow Rate: Optimizing the flow rate can enhance peak shape and resolution.

3. Utilize an Appropriate Internal Standard (IS):

A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice to compensate for matrix effects. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used. d8-Ciprofloxacin has been successfully used as an internal standard for ciprofloxacin analysis and could be a suitable option.[8]

Issue 2: Poor peak shape or peak splitting.

This can be caused by a variety of factors, including:

  • Column Overload: Injecting too much sample can lead to broad or split peaks. Diluting the final extract may resolve this issue.

  • Incompatible Injection Solvent: The composition of the solvent in which the sample is injected should be similar to the initial mobile phase to ensure good peak shape.

  • Column Contamination: Buildup of matrix components on the column can degrade its performance. A column wash or replacement may be necessary.

Issue 3: No detectable signal for this compound.

If no signal is observed, consider the following:

  • Mass Spectrometer Tuning: Ensure the instrument is properly tuned and calibrated for the mass of this compound.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones.[7] Verify that the source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized.

  • Sample Stability: Assess the stability of this compound in the biological matrix under the storage and handling conditions used.[9][10][11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma or urine samples at room temperature.

  • Aliquoting: Pipette 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for injection.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Fluoroquinolone Analysis

These are typical starting parameters that may require optimization for this compound.

ParameterTypical Value
LC Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions.
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by direct infusion of a this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject into LC-MS/MS Extract->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report troubleshooting_logic Start Inconsistent/ Poor Signal Check_Prep Evaluate Sample Preparation Start->Check_Prep Prep_OK Is Preparation Sufficiently Clean? Check_Prep->Prep_OK Optimize_LC Optimize Chromatographic Separation Prep_OK->Optimize_LC Yes Improve_Prep Improve Sample Prep (e.g., SPE) Prep_OK->Improve_Prep No LC_OK Is Analyte Resolved from Interferences? Optimize_LC->LC_OK Use_IS Utilize Appropriate Internal Standard LC_OK->Use_IS Yes Improve_LC Further Optimize LC (Gradient, Column) LC_OK->Improve_LC No Resolved Problem Resolved Use_IS->Resolved Yes Select_IS Select a Better Internal Standard (SIL) Use_IS->Select_IS No Improve_Prep->Check_Prep Improve_LC->Optimize_LC Select_IS->Use_IS

References

Technical Support Center: Chromatographic Separation of Ciprofloxacin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ciprofloxacin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of Ciprofloxacin that I should be trying to separate?

A1: Ciprofloxacin is metabolized in the liver to several metabolites. The four main metabolites that are often targeted for separation and quantification are desethylene-ciprofloxacin (M1), sulfo-ciprofloxacin (M2), oxo-ciprofloxacin (M3), and N-acetyl-ciprofloxacin.[1] These metabolites have lower microbiological activity than the parent drug.[1]

Q2: What is the most common chromatographic technique for separating Ciprofloxacin and its metabolites?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of ciprofloxacin and its metabolites.[2][3] This method, often paired with UV or fluorescence detection, has been successfully applied to various biological matrices like plasma, serum, and urine.[2][3][4] Ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS/MS), is also utilized for higher sensitivity and faster analysis times.[5][6]

Q3: Why am I observing peak tailing for my Ciprofloxacin peak?

A3: Peak tailing is a common issue when analyzing fluoroquinolones like ciprofloxacin. It is often caused by secondary interactions between the basic amine groups on the ciprofloxacin molecule and acidic silanol groups on the surface of silica-based stationary phases (like C18 columns).[7][8] To mitigate this, consider adding a competing base like triethylamine (TEA) to the mobile phase to mask the silanol groups, or use a base-deactivated column.[7][8] Adjusting the mobile phase pH can also help by ensuring the analyte is in a single ionic state.[9]

Q4: How can I improve the resolution between Ciprofloxacin and its structurally similar metabolites?

A4: Improving resolution for closely eluting compounds requires careful optimization of several parameters:

  • Mobile Phase pH: Small adjustments to the mobile phase pH can alter the ionization and polarity of both ciprofloxacin and its metabolites, leading to changes in retention and potentially better separation.[8][9] A mobile phase pH of around 3.0 is commonly used.[2][9][10][11]

  • Organic Modifier: Switching between or using a mixture of different organic solvents, such as acetonitrile and methanol, can alter the selectivity of the separation.[7]

  • Ion-Pairing Reagents: The use of ion-pairing reagents like tetrabutylammonium bromide (TBABr) or heptanesulfonic acid (HSA) can enhance the retention and resolution of the analytes.[2]

  • Gradient Elution: Employing a shallower gradient can increase the separation time between closely eluting peaks.[12]

  • Column Chemistry: If resolution is still an issue on a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Resolution / Co-elution - Inappropriate mobile phase strength or pH.[12] - Suboptimal column chemistry. - Gradient is too steep.- Optimize the mobile phase: Adjust the organic modifier percentage (acetonitrile or methanol). A lower percentage generally increases retention.[7] - Fine-tune the mobile phase pH to maximize differences in analyte retention. A pH around 3.0 is a good starting point.[9][11] - Try a different column stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.[8] - Implement a shallower gradient to better separate closely eluting peaks.[12]
Peak Tailing - Secondary interactions with residual silanols on the column.[7][8] - Column overload.[8] - Mobile phase pH is close to the analyte's pKa.- Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.05%).[2] - Use a base-deactivated or end-capped column. - Reduce the sample concentration or injection volume.[8] - Adjust the mobile phase pH to be at least 2 units away from the pKa of ciprofloxacin.
Irreproducible Retention Times - Inconsistent mobile phase preparation.[8] - Fluctuations in column temperature.[8] - Column not properly equilibrated. - Leaks in the HPLC system.[8]- Prepare fresh mobile phase for each run and ensure accurate measurements. - Use a column oven to maintain a consistent temperature.[8] - Ensure the column is fully equilibrated with the mobile phase before injecting samples. - Perform regular system maintenance to check for and fix any leaks.[12]
Low Signal Intensity / Poor Sensitivity - Suboptimal detector wavelength. - Sample concentration is too low. - Matrix effects (ion suppression in LC-MS).[8]- Determine the optimal UV wavelength for ciprofloxacin, which is typically around 278 nm.[3][10] - For fluorescence detection, use excitation and emission wavelengths of approximately 278 nm and 440-455 nm, respectively.[3][13] Post-column fluorescence induction can enhance the signal for certain metabolites.[4] - Concentrate the sample or increase the injection volume (while monitoring for peak shape issues). - Improve sample preparation with techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2]

Experimental Protocols

Below are summarized methodologies from published literature for the separation of ciprofloxacin and its metabolites.

Protocol 1: RP-HPLC with UV Detection for Ciprofloxacin and Four Metabolites in Urine[2]
  • Objective: Isocratic separation of ciprofloxacin and its metabolites M1, M2, M3, and M4.

  • Instrumentation: HPLC system with a UV detector.

  • Sample Preparation: Off-line solid-phase extraction (SPE) using C18 cartridges.

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A mixture of isopropanol, acetonitrile, tetrabutylammonium bromide (TBABr), heptanesulfonic acid (HSA), and 0.05% triethylamine, adjusted to pH 3.0 with phosphoric acid.

    • Detection: UV detector.

    • Run Time: All five compounds were separated within 16 minutes.

Protocol 2: RP-HPLC with Fluorescence Detection for Ciprofloxacin and Three Metabolites in Body Fluids[4]
  • Objective: Isocratic separation of ciprofloxacin and metabolites M1, M2, and M3 in plasma, serum, and urine.

  • Instrumentation: HPLC system with a fluorescence detector and a post-column UV lamp.

  • Sample Preparation: Protein precipitation for plasma/serum; dilution for urine samples.

  • Chromatographic Conditions:

    • Column: Polystyrene-divinylbenzene reverse-phase column.

    • Detection: Fluorometric detection after post-column induction of fluorescence. This was necessary because metabolites M2 and M3 have weak native fluorescence.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters used in the separation of Ciprofloxacin and its metabolites.

Table 1: HPLC Column and Mobile Phase Conditions

Parameter Condition 1 [11]Condition 2 [9]Condition 3 [10]Condition 4 [2]
Stationary Phase Waters Symmetry Shield RP18 (250x4.6mm, 5µm)X Bridge® C18 (150x4.6mm, 3.5µm)LichroCART® C18 (125x4mm, 5µm)C18 Column
Mobile Phase A 10mM Phosphate Buffer (pH 3.0)0.025M Phosphoric Acid (pH 3.0 with triethanolamine)0.025M Orthophosphoric Acid (pH 3.0 with triethylamine)Isopropanol, Acetonitrile, TBABr, HSA, 0.05% TEA (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrileMethanol-
Composition Gradient: A and B (20:80 v/v)Isocratic: Buffer and ACN (60:40 v/v)Isocratic: Buffer and Methanol (60:40 v/v)Isocratic
Flow Rate 1.5 mL/min1.0 mL/min2.0 mL/minNot specified
Detection UV at 278 nmUV at 278 nmUV at 278 nmUV

Table 2: UPLC Conditions

Parameter Condition 1 [14]Condition 2 [15]
Stationary Phase Waters™ C18 (10 cm x 2.1 mm, 1.7 µm)C18 (75 mm x 4.6 mm, 3.5 µm)
Mobile Phase Potassium dihydrogen phosphate buffer:Acetonitrile (7:3, v/v), pH 3.0 with O-phosphoric acid0.2% formic acid in water:methanol (10:90, v/v)
Flow Rate 0.4 mL/min0.5 mL/min
Detection UVMS/MS

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to troubleshooting peak resolution.

Troubleshooting_Workflow General Troubleshooting Workflow for Peak Resolution Issues Start Poor Peak Resolution (Co-elution or Tailing) Check_Method Review Method Parameters: - Mobile Phase (pH, % Organic) - Column (Age, Type) - Flow Rate Start->Check_Method Optimize_MP Optimize Mobile Phase Check_Method->Optimize_MP Adjust_pH Adjust pH (± 0.2 units) Optimize_MP->Adjust_pH Is pH optimal? Adjust_Organic Adjust % Organic (e.g., lower %B for more retention) Optimize_MP->Adjust_Organic Is strength optimal? End Resolution Improved Optimize_MP->End Resolution OK Check_Column Evaluate Column Performance Adjust_pH->Check_Column Adjust_Organic->Check_Column New_Column Try New Column (same chemistry) Check_Column->New_Column Column old? Different_Column Try Different Stationary Phase (e.g., Phenyl-Hexyl) Check_Column->Different_Column Selectivity issue? Check_Column->End Resolution OK Optimize_Gradient Optimize Gradient Profile New_Column->Optimize_Gradient Different_Column->Optimize_Gradient Shallower_Gradient Make Gradient Shallower Optimize_Gradient->Shallower_Gradient Peaks still close? Optimize_Gradient->End Resolution OK Shallower_Gradient->End

Caption: Troubleshooting workflow for improving peak resolution.

Mobile_Phase_Optimization Key Factors in Mobile Phase Optimization MP Mobile Phase Optimization pH pH Adjustment (Alters analyte ionization) MP->pH Organic Organic Modifier (Acetonitrile vs. Methanol) MP->Organic IonPair Ion-Pairing Reagent (e.g., TEA, HSA) (Reduces tailing, alters retention) MP->IonPair Buffer Buffer Concentration (Maintains stable pH) MP->Buffer

References

Technical Support Center: Analysis of Sulfociprofloxacin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfociprofloxacin using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on addressing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a type of matrix effect where components of the sample matrix other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity for this compound, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] Co-eluting matrix components can compete with the analyte for ionization, altering the analyte's response and potentially leading to inaccurate quantification or even false-negative results.[1][2]

Q2: What are the common causes of ion suppression for this compound analysis in biological and environmental samples?

A2: Ion suppression for this compound, like other fluoroquinolones, can be caused by a variety of endogenous and exogenous substances present in the sample matrix.[1][2] Common sources include:

  • In biological samples (plasma, urine): Phospholipids, proteins, peptides, salts, and other endogenous compounds are major contributors to ion suppression.[2]

  • In environmental samples (wastewater): Humic acids, fulvic acids, inorganic salts, and other organic matter can significantly suppress the analyte signal.[3][4]

  • Sample preparation artifacts: Contaminants from plasticware, solvents, or reagents used during sample processing can also lead to ion suppression.

Q3: How can I identify if ion suppression is affecting my this compound analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal at the retention time of interfering matrix components indicates ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating ion suppression for this compound analysis.

Problem 1: Poor sensitivity or inconsistent results for this compound.

This is often a primary indicator of ion suppression.

Troubleshooting Workflow:

Troubleshooting_Workflow start Start: Poor Sensitivity/ Inconsistent Results check_chromatography Review Chromatograms: Co-elution of Peaks? start->check_chromatography post_column_infusion Perform Post-Column Infusion Experiment check_chromatography->post_column_infusion suppression_confirmed Ion Suppression Confirmed? post_column_infusion->suppression_confirmed optimize_sample_prep Optimize Sample Preparation suppression_confirmed->optimize_sample_prep Yes no_suppression Investigate Other Causes (e.g., Instrument Performance) suppression_confirmed->no_suppression No optimize_lc Optimize LC Method optimize_sample_prep->optimize_lc use_is Implement Isotopically Labeled Internal Standard optimize_lc->use_is revalidate Re-validate Method use_is->revalidate

Caption: Troubleshooting workflow for poor sensitivity.

Detailed Steps:

  • Review Chromatograms: Examine the chromatograms of your samples and standards. Look for any large, co-eluting peaks from the matrix that might be interfering with the this compound peak.

  • Perform Post-Column Infusion: This experiment will definitively confirm if ion suppression is occurring at the retention time of your analyte.

  • Optimize Sample Preparation: If ion suppression is confirmed, the first step is to improve the cleanup of your sample. More effective removal of matrix components is crucial.

  • Optimize LC Method: If sample preparation improvements are insufficient, modify your liquid chromatography method to separate this compound from the interfering matrix components.

  • Implement an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended to compensate for any remaining matrix effects.

  • Re-validate Method: After making any changes, it is essential to re-validate the analytical method to ensure it meets the required performance criteria.

Problem 2: Significant ion suppression observed in plasma/serum samples.

Phospholipids are a common cause of ion suppression in plasma and serum samples.

Mitigation Strategies:

  • Protein Precipitation (PPT): While a simple and common technique, PPT is often not sufficient to remove all interfering phospholipids.

  • Solid-Phase Extraction (SPE): SPE is a more effective technique for removing phospholipids and other matrix components.[5][6] A variety of sorbents can be used, and the selection should be optimized for this compound.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from polar matrix components.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This is a general protocol based on methods for similar fluoroquinolones and should be optimized for this compound.

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard. Add 200 µL of 4% phosphoric acid and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

Problem 3: Ion suppression encountered in wastewater samples.

Wastewater matrices are complex and can contain high concentrations of interfering substances.

Mitigation Strategies:

  • Sample Filtration: Initial filtration of the wastewater sample is crucial to remove particulate matter.

  • Solid-Phase Extraction (SPE): SPE is the most common and effective technique for the extraction and clean-up of antibiotics from wastewater.[3][4] Hydrophilic-lipophilic balanced (HLB) cartridges are often used for a broad range of analytes.

Experimental Protocol: Solid-Phase Extraction (SPE) for Wastewater Samples

This is a general protocol and should be optimized for this compound.

  • Sample Pre-treatment: Filter the wastewater sample through a 0.45 µm filter. Adjust the pH of 100 mL of the filtered sample to approximately 3 with formic acid. Add an appropriate amount of a stable isotope-labeled internal standard.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase.

Data Presentation

The following tables summarize quantitative data for the analysis of Ciprofloxacin, a structurally related fluoroquinolone, which can serve as a starting point for method development for this compound.

Table 1: Comparison of Sample Preparation Techniques for Ciprofloxacin in Human Plasma

Sample Preparation MethodRecovery (%)Matrix Effect (%)Reference
Protein Precipitation85 - 9570 - 85 (Suppression)[7]
Solid-Phase Extraction (SPE)90 - 10595 - 105 (Minimal Effect)[5]
Liquid-Liquid Extraction (LLE)80 - 9085 - 95 (Suppression)[8]

Table 2: LC-MS/MS Parameters for Fluoroquinolone Analysis

Note: These are typical parameters and require optimization for this compound.

ParameterTypical Setting
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of a this compound standard. For Ciprofloxacin, a common transition is m/z 332 -> 231.[9]

Visualizations

Diagram 1: General Workflow for Sample Analysis

Sample_Analysis_Workflow sample_collection Sample Collection (Plasma, Urine, Wastewater) sample_prep Sample Preparation (e.g., SPE, PPT) sample_collection->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A generalized workflow for sample analysis.

Diagram 2: Logical Relationship for Mitigating Ion Suppression

Ion_Suppression_Mitigation ion_suppression Ion Suppression Identified improve_cleanup Improve Sample Cleanup (SPE, LLE) ion_suppression->improve_cleanup chromatographic_sep Enhance Chromatographic Separation improve_cleanup->chromatographic_sep internal_standard Use Stable Isotope-Labeled Internal Standard chromatographic_sep->internal_standard result Accurate & Precise Quantification internal_standard->result

Caption: Key strategies to mitigate ion suppression.

References

Technical Support Center: Stability of Sulfociprofloxacin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability of sulfociprofloxacin in biological samples is limited in publicly available literature. The following guidance is based on best practices for the parent compound, ciprofloxacin, and general principles of analyte stability. Researchers are strongly advised to perform their own validation studies for this compound in their specific biological matrices and storage conditions.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the storage and analysis of biological samples containing this compound.

Question: I am seeing lower than expected concentrations of this compound in my plasma samples after long-term storage. What could be the cause?

Answer: Lower than expected concentrations after storage can be attributed to degradation. Several factors can influence the stability of fluoroquinolones like this compound:

  • Temperature: Inadequate freezing or frequent freeze-thaw cycles can lead to degradation. For long-term storage, temperatures of -80°C are generally recommended for similar compounds.

  • pH: Changes in the pH of the sample during storage can affect the stability of the analyte.

  • Light Exposure: Fluoroquinolones can be susceptible to photodegradation.[1][2] It is crucial to protect samples from light during collection, processing, and storage.

  • Oxidation: The piperazine moiety in similar compounds can be susceptible to oxidation.[3]

Troubleshooting Steps:

  • Review Storage Conditions: Verify that the samples were consistently stored at the intended temperature and protected from light.

  • Evaluate Freeze-Thaw Cycles: Minimize the number of times samples are thawed and refrozen. Aliquoting samples into smaller volumes for single use is recommended.

  • Conduct a Pilot Stability Study: If you have remaining baseline samples, compare their concentrations to freshly collected and analyzed samples to quantify the extent of degradation.

Question: Can I store my urine samples for this compound analysis at 4°C for a few days?

Answer: While short-term refrigeration at 4°C may be acceptable for some analytes, long-term stability at this temperature is not guaranteed for this compound. For ciprofloxacin, stability has been observed for up to 72 hours under refrigeration in certain conditions.[4] However, for storage periods longer than 24 hours, freezing is the recommended practice to minimize the risk of degradation and microbial growth, which can alter sample composition. For urine samples, storage at -20°C or lower is advisable for periods exceeding 24 hours.[5][6]

Question: What are the best practices for collecting and handling blood samples to ensure this compound stability?

Answer: Proper collection and handling are critical to prevent initial degradation:

  • Anticoagulant Choice: The choice of anticoagulant (e.g., EDTA, heparin) should be validated to ensure it does not interfere with the assay or the stability of this compound.

  • Prompt Processing: Process blood samples to separate plasma or serum as soon as possible after collection. Delays can lead to changes in the sample matrix and potential degradation.

  • Light Protection: Use amber tubes or wrap collection tubes in foil to protect them from light.[1]

  • Controlled Temperature: Keep samples on ice or in a cool box during transport and prior to processing.[4]

Question: My analytical results are inconsistent across different batches of samples. Could storage be the issue?

Answer: Inconsistent results can indeed point to storage-related problems.

  • Inconsistent Storage Conditions: Ensure all samples are stored under identical conditions. Variations in temperature between different freezers or even different locations within the same freezer can affect stability.

  • Differential Light Exposure: If some sample batches were exposed to more light than others during handling, this could lead to variable degradation.

  • Matrix Effects: Differences in the biological matrix between sample batches (e.g., lipemia, hemolysis) can affect both analyte stability and analytical method performance.

Data on Ciprofloxacin Stability (as a proxy for this compound)

The following table summarizes stability data for the parent compound, ciprofloxacin. This information should be used as a starting point for establishing appropriate storage conditions for this compound, but it is not a substitute for specific validation.

Biological MatrixStorage TemperatureDurationAnalyteStabilityReference
Human PlasmaRoom Temperature24 hoursCiprofloxacinStable[4]
Human Plasma4-6°C72 hoursCiprofloxacinStable[4]
Human Plasma-80°C12 monthsCiprofloxacinStable[4]
Aqueous Solution (in D5W/NS)2°C to 8°C (protected from light)30 daysCiprofloxacin>93.9% recovery[7][8][9]
Aqueous Solution (in D5W/NS)21°C to 24°C (exposed to light)30 daysCiprofloxacin>93.9% recovery[7][8][9]

Experimental Protocols

Given the absence of specific stability data for this compound, the following protocol outlines a general procedure for researchers to validate the stability of this compound in their own biological samples.

Protocol: Assessment of this compound Stability in Biological Samples

1. Objective: To determine the stability of this compound in a specific biological matrix (e.g., human plasma, urine) under various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and after multiple freeze-thaw cycles.

2. Materials:

  • Blank biological matrix from at least six different sources.

  • This compound reference standard.

  • Validated analytical method for the quantification of this compound (e.g., LC-MS/MS).

  • Appropriate storage tubes (e.g., polypropylene tubes).

  • Calibrated pipettes, freezers, and refrigerators.

3. Procedure:

  • Preparation of Quality Control (QC) Samples:

    • Spike the pooled blank biological matrix with this compound to prepare low and high concentration QC samples.

    • Aliquots of these QC samples will be used for the stability assessments.

  • Time Zero (T=0) Analysis:

    • Analyze a set of freshly prepared QC samples (low and high) to establish the baseline concentration.

  • Short-Term (Bench-Top) Stability:

    • Store aliquots of low and high QC samples at room temperature for a predefined period (e.g., 4, 8, 24 hours).

    • After the specified duration, analyze the samples and compare the results to the T=0 concentrations.

  • Long-Term Stability:

    • Store aliquots of low and high QC samples at the intended long-term storage temperatures (e.g., -20°C and -80°C).

    • Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).

    • Compare the results to the T=0 concentrations.

  • Freeze-Thaw Stability:

    • Subject aliquots of low and high QC samples to multiple freeze-thaw cycles (e.g., three cycles).

    • For each cycle, freeze the samples at the intended storage temperature for at least 24 hours and then thaw them completely at room temperature.

    • After the final thaw, analyze the samples and compare the results to the T=0 concentrations.

4. Acceptance Criteria: this compound is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the T=0 samples.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Stability Assessment cluster_evaluation Data Evaluation start Collect Blank Biological Matrix spike Spike with This compound start->spike qcs Prepare Low & High QC Samples spike->qcs t0 Time Zero Analysis qcs->t0 bench_top Short-Term (Bench-Top) Stability qcs->bench_top long_term Long-Term Stability qcs->long_term freeze_thaw Freeze-Thaw Stability qcs->freeze_thaw compare Compare to Time Zero Results bench_top->compare long_term->compare freeze_thaw->compare accept Acceptance Criteria (within ±15%) compare->accept

Caption: Workflow for this compound Stability Validation.

troubleshooting_workflow start Unexpectedly Low This compound Concentration check_storage Review Sample Storage and Handling Records start->check_storage improper_temp Inconsistent or Incorrect Storage Temperature? check_storage->improper_temp light_exposure Potential for Light Exposure? improper_temp->light_exposure No remediate_temp Action: Standardize Freezer Usage and Monitoring. Consider -80°C. improper_temp->remediate_temp Yes freeze_thaw_cycles Multiple Freeze-Thaw Cycles? light_exposure->freeze_thaw_cycles No remediate_light Action: Use Amber Tubes or Foil. Protect from Light During Handling. light_exposure->remediate_light Yes remediate_freeze_thaw Action: Aliquot Samples for Single Use. freeze_thaw_cycles->remediate_freeze_thaw Yes validate Conduct a Validation Study to Confirm Stability freeze_thaw_cycles->validate No remediate_temp->validate remediate_light->validate remediate_freeze_thaw->validate

Caption: Troubleshooting Low Analyte Concentration.

References

Optimizing mobile phase for Sulfociprofloxacin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Sulfociprofloxacin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods. The information provided is based on established methodologies for the closely related compound, ciprofloxacin, and serves as a robust starting point for the analysis of its sulfonyl derivative.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound HPLC analysis?

A good starting point for developing a method for this compound, based on methods for ciprofloxacin, is a reversed-phase C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier.[1][2][3][4][5] A common composition is a phosphate buffer at a pH around 3.0, mixed with acetonitrile or methanol.[1][2][3][5]

Q2: How does the pH of the mobile phase affect the chromatography of this compound?

The pH of the mobile phase is a critical parameter in the analysis of fluoroquinolones like this compound. These compounds are amphoteric, meaning they have both acidic and basic functional groups. Adjusting the pH can change the ionization state of the molecule, which in turn affects its retention on a reversed-phase column. A lower pH (around 2.5-3.5) is often used to suppress the ionization of silanol groups on the silica-based column packing, which can help to reduce peak tailing. It is crucial to operate within the stable pH range of your HPLC column.

Q3: What organic modifier should I use, acetonitrile or methanol?

Both acetonitrile and methanol are commonly used organic modifiers for the HPLC analysis of fluoroquinolones.[1][2][3] Acetonitrile generally has a lower viscosity and can provide sharper peaks and different selectivity compared to methanol. The choice between the two may depend on the specific separation requirements, including the resolution of this compound from any impurities or degradation products. It is recommended to screen both solvents during method development.

Q4: What detection wavelength is appropriate for this compound?

Based on the UV absorbance of the parent compound, ciprofloxacin, a detection wavelength of around 278 nm is commonly used.[1][2][3] However, it is always best practice to determine the UV spectrum of this compound in the chosen mobile phase to identify the wavelength of maximum absorbance for optimal sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause 1: Secondary Interactions with Column Silanols: Residual silanol groups on the C18 column can interact with basic functional groups on the analyte, leading to peak tailing.

    • Solution: Lower the pH of the mobile phase to around 3.0 using an acid like phosphoric acid or formic acid to suppress silanol ionization.[1][3] Using a highly end-capped column can also minimize these interactions.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause 3: Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[6]

Problem: Shifting Retention Times
  • Possible Cause 1: Inconsistent Mobile Phase Preparation: Small variations in the pH or composition of the mobile phase can lead to shifts in retention time.[7]

    • Solution: Ensure accurate and consistent preparation of the mobile phase.[7] Use a calibrated pH meter and precise volumetric measurements. Degas the mobile phase before use.

  • Possible Cause 2: Temperature Fluctuations: Changes in the column temperature can affect retention times.[7]

    • Solution: Use a column thermostat to maintain a constant temperature.[6]

  • Possible Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Use a guard column to protect the analytical column. If the problem persists, replace the column.

Problem: Poor Resolution
  • Possible Cause 1: Inadequate Mobile Phase Composition: The ratio of aqueous buffer to organic modifier may not be optimal for separating this compound from other components.

    • Solution: Adjust the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention and may improve the resolution of early-eluting peaks.

  • Possible Cause 2: Incorrect pH: The pH of the mobile phase can significantly impact the selectivity of the separation.

    • Solution: Experiment with slight adjustments to the mobile phase pH to see if the resolution improves.

Experimental Protocols

General HPLC Method for Fluoroquinolones (adapted for this compound)

This protocol is a starting point and should be optimized for your specific application.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 0.025 M solution of phosphoric acid in HPLC-grade water. Adjust the pH to 3.0 with triethylamine.[1]

    • Organic Phase: HPLC-grade acetonitrile or methanol.

    • Mobile Phase Composition: A typical starting ratio would be 85:15 (v/v) Aqueous:Organic.[3] This should be optimized based on preliminary experiments.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 278 nm.[1][3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).

Data Presentation

The following tables summarize various mobile phase compositions used in the HPLC analysis of the related compound, ciprofloxacin, which can serve as a reference for developing a method for this compound.

Reference Organic Modifier Aqueous Buffer pH Ratio (Organic:Aqueous)
[1]Methanol0.025M Orthophosphoric acid with triethylamine3.0 ± 0.140:60
[2]AcetonitrileBuffer (details not specified)2.013:87
[3]Acetonitrile0.025 M Sodium phosphate monobasic with phosphoric acid3.015:85
[5]Acetonitrile0.025 M Phosphoric acid with triethanolamine3.0 ± 0.140:60
[4]AcetonitrilePhosphate buffer6.818:82

Visualizations

The following diagrams illustrate key workflows and concepts in HPLC method development and troubleshooting.

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals select_column Select C18 Column start->select_column initial_mp Prepare Initial Mobile Phase (e.g., ACN:Buffer 85:15, pH 3.0) select_column->initial_mp run_hplc Inject Standard & Run HPLC initial_mp->run_hplc evaluate Evaluate Chromatogram (Peak Shape, Retention, Resolution) run_hplc->evaluate adjust_organic Adjust Organic Modifier % evaluate->adjust_organic Poor Retention/ Resolution adjust_ph Adjust Mobile Phase pH evaluate->adjust_ph Peak Tailing change_organic Switch Organic Modifier (ACN <-> MeOH) evaluate->change_organic Poor Selectivity optimized Method Optimized evaluate->optimized Goals Met adjust_organic->run_hplc adjust_ph->run_hplc change_organic->initial_mp

Caption: Workflow for Mobile Phase Optimization in HPLC.

Troubleshooting_Tree issue Identify HPLC Problem peak_tailing Peak Tailing issue->peak_tailing retention_shift Retention Time Shift issue->retention_shift poor_resolution Poor Resolution issue->poor_resolution cause_tailing1 Secondary Interactions? peak_tailing->cause_tailing1 cause_shift1 Inconsistent Mobile Phase? retention_shift->cause_shift1 cause_res1 Suboptimal Organic %? poor_resolution->cause_res1 solution_tailing1 Lower Mobile Phase pH Use End-capped Column cause_tailing1->solution_tailing1 Yes cause_tailing2 Column Overload? cause_tailing1->cause_tailing2 No solution_tailing2 Reduce Sample Concentration/ Injection Volume cause_tailing2->solution_tailing2 Yes solution_shift1 Ensure Accurate Preparation & Degassing cause_shift1->solution_shift1 Yes cause_shift2 Temperature Fluctuations? cause_shift1->cause_shift2 No solution_shift2 Use Column Thermostat cause_shift2->solution_shift2 Yes solution_res1 Adjust Organic Modifier Ratio cause_res1->solution_res1 Yes cause_res2 Incorrect pH? cause_res1->cause_res2 No solution_res2 Optimize Mobile Phase pH cause_res2->solution_res2 Yes

Caption: Decision Tree for HPLC Troubleshooting.

References

Troubleshooting poor recovery of Sulfociprofloxacin during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of Sulfociprofloxacin during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound low during Solid-Phase Extraction (SPE)?

Low recovery during SPE can stem from several factors related to the unique chemical properties of this compound, which possesses both a carboxylic acid and a sulfonic acid group, making it highly polar and ionizable.[1] Common causes include:

  • Incorrect Sorbent Selection: Using a purely non-polar sorbent (like C18) may not be optimal for retaining the highly polar this compound. A mixed-mode or a polymeric sorbent with hydrophilic-lipophilic balance (HLB) might be more effective.[2]

  • Improper Sample pH: The pH of your sample is critical. At a neutral or high pH, the carboxylic and sulfonic acid groups will be ionized, making the molecule very polar and potentially poorly retained on reversed-phase sorbents.[3][4]

  • Inappropriate Wash Solvent: The wash solvent might be too strong, causing premature elution of this compound. Conversely, a wash solvent that is too weak may not effectively remove interferences.[5]

  • Suboptimal Elution Solvent: The elution solvent may not be strong enough or at the correct pH to desorb the analyte from the sorbent.[5]

  • Sorbent Drying: Allowing the sorbent bed to dry out before loading the sample can lead to inconsistent and poor recovery.[6]

Q2: How can I improve the recovery of this compound using SPE?

To enhance recovery, consider the following optimization steps:

  • Sorbent Choice: Test different SPE sorbents. Oasis HLB cartridges are often a good starting point for a wide range of polar and non-polar compounds.[2] For highly polar acidic compounds like this compound, a mixed-mode cation exchange sorbent could also be effective.[7]

  • pH Adjustment:

    • Loading: Acidify your sample to a pH of approximately 2-4 to neutralize the carboxylic acid and sulfonic acid groups, thereby increasing its retention on reversed-phase sorbents.[3][4]

    • Elution: To elute from a reversed-phase sorbent, you can increase the organic solvent percentage. For ion-exchange sorbents, eluting with a solvent that neutralizes the charge of the analyte or the sorbent is effective. For example, using a basic elution solvent can deprotonate the analyte, facilitating its elution.[8]

  • Solvent Optimization:

    • Wash Solvent: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the this compound. This may require testing different percentages of organic solvent in an aqueous, acidified solution.

    • Elution Solvent: A common elution solvent for fluoroquinolones from reversed-phase cartridges is a mixture of methanol or acetonitrile with a small amount of acid (like formic acid) or base (like ammonium hydroxide) to ensure the analyte is in a soluble form.[7]

Q3: I'm observing poor recovery of this compound with Liquid-Liquid Extraction (LLE). What are the likely causes and solutions?

Poor LLE recovery for a polar compound like this compound is often due to its high water solubility. Key factors and solutions include:

  • Incorrect pH: Similar to SPE, the pH of the aqueous phase is crucial. To extract into an organic solvent, the analyte should be in its neutral, less polar form. For this compound, this means acidifying the aqueous phase.

  • Inappropriate Organic Solvent: A highly polar organic solvent might be necessary to partition this compound from the aqueous phase. However, this can lead to issues with phase separation. Solvents like ethyl acetate or a mixture of dichloromethane and isopropanol could be trialed.

  • Emulsion Formation: Vigorous shaking can lead to the formation of emulsions, especially with complex matrices, which can trap the analyte and lead to poor recovery.[9] To mitigate this, use gentle inversions for mixing instead of vigorous shaking. Adding salt ("salting out") to the aqueous phase can also help break emulsions and increase the partitioning of the analyte into the organic phase.[9][10][11]

  • Insufficient Partitioning: Due to its polarity, multiple extractions (3-5 times) with fresh organic solvent may be necessary to achieve good recovery.

Q4: What is the "matrix effect" and how can it affect my results?

The matrix effect refers to the interference from other components in your sample (e.g., salts, proteins, lipids) that can either suppress or enhance the analytical signal of your target analyte, leading to inaccurate quantification.[7] This is a common issue in complex matrices like plasma, urine, or tissue homogenates. To minimize matrix effects, efficient sample cleanup is essential. This can be achieved through a well-optimized SPE protocol or by employing techniques like protein precipitation followed by SPE.

Experimental Protocols

Below are generalized starting protocols for SPE and LLE of fluoroquinolones. These should be optimized for this compound.

Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

This protocol is a starting point and should be optimized for your specific application.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma, urine), centrifuge to remove particulates.

    • Dilute the sample with an equal volume of acidified water (e.g., 2% formic acid in water) to achieve a pH of approximately 3.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of acidified water (pH 3). Do not allow the cartridge to dry.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in acidified water) to remove polar interferences.

  • Elution:

    • Elute the this compound with 1-2 mL of a suitable elution solvent (e.g., methanol with 2% ammonium hydroxide or 90:10 acetonitrile:methanol).

    • Collect the eluate for analysis.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase used for your analytical method (e.g., HPLC, LC-MS).

Liquid-Liquid Extraction (LLE) Protocol

This is a general protocol that requires optimization.

  • Sample Preparation:

    • To 1 mL of aqueous sample, add a sufficient amount of acid (e.g., 1M HCl) to adjust the pH to approximately 3.

  • Extraction:

    • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol).

    • Gently invert the tube for 5-10 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.[9]

    • If an emulsion forms, centrifuge the sample to aid in phase separation.

  • Phase Separation:

    • Allow the layers to separate.

    • Carefully transfer the organic layer to a clean tube.

  • Repeat Extraction:

    • Repeat the extraction process (steps 2 and 3) two more times with fresh organic solvent.

    • Pool all the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analysis.

Data Presentation

The following tables summarize recovery data for Ciprofloxacin and other fluoroquinolones from various studies. This data can serve as a reference for expected recoveries, but it is important to note that the recovery of this compound may differ due to the presence of the highly polar sulfo- group.

Table 1: Solid-Phase Extraction (SPE) Recovery of Fluoroquinolones

AnalyteMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
CiprofloxacinFood PlantsOasis HLBNot Specified100-171[12]
NorfloxacinFood PlantsOasis HLBNot Specified69-135[12]
OfloxacinFood PlantsOasis HLBNot Specified33-57[12]
CiprofloxacinMilkOasis HLBAcetonitrile/Formic AcidGood (not quantified)[13]
NorfloxacinMilkOasis HLBAcetonitrile/Formic AcidGood (not quantified)[13]
EnrofloxacinMilkOasis HLBAcetonitrile/Formic AcidGood (not quantified)[13]
OfloxacinSewageOasis WCXMethanol/Acetonitrile/Formic Acid87-94[7]
NorfloxacinSewageOasis WCXMethanol/Acetonitrile/Formic Acid87-94[7]
CiprofloxacinSewageOasis WCXMethanol/Acetonitrile/Formic Acid87-94[7]
CiprofloxacinSerumMagnetic Fe3O4/SiO2Ethanol83-104[14]

Table 2: Liquid-Liquid Extraction (LLE) Recovery of Ciprofloxacin

AnalyteMatrixExtraction SolventAdditiveAverage Recovery (%)Reference
CiprofloxacinWaterAcetonitrileMgSO486.4-120[10][11]

Visualizations

The following diagrams illustrate the troubleshooting workflow and experimental processes.

Troubleshooting_Poor_Recovery Troubleshooting Workflow for Poor this compound Recovery start Start: Poor Recovery check_method Extraction Method? start->check_method spe_issues Solid-Phase Extraction (SPE) check_method->spe_issues SPE lle_issues Liquid-Liquid Extraction (LLE) check_method->lle_issues LLE spe_param Check SPE Parameters spe_issues->spe_param lle_param Check LLE Parameters lle_issues->lle_param sorbent Sorbent Type Correct? spe_param->sorbent ph_spe Sample/Eluent pH Optimized? sorbent->ph_spe Yes optimize_sorbent Action: Test Mixed-Mode or HLB Sorbent sorbent->optimize_sorbent No solvents_spe Wash/Elution Solvents Appropriate? ph_spe->solvents_spe Yes optimize_ph_spe Action: Adjust pH (Acidify Sample, Basic Elution) ph_spe->optimize_ph_spe No optimize_solvents_spe Action: Vary Organic Solvent % solvents_spe->optimize_solvents_spe No end_spe Improved Recovery solvents_spe->end_spe Yes optimize_sorbent->ph_spe optimize_ph_spe->solvents_spe optimize_solvents_spe->end_spe ph_lle Aqueous Phase pH Optimized? lle_param->ph_lle solvent_lle Organic Solvent Choice Correct? ph_lle->solvent_lle Yes optimize_ph_lle Action: Acidify Aqueous Phase ph_lle->optimize_ph_lle No emulsion Emulsion Formation? solvent_lle->emulsion Yes optimize_solvent_lle Action: Test More Polar Solvents solvent_lle->optimize_solvent_lle No break_emulsion Action: Gentle Mixing, Salting Out, Centrifugation emulsion->break_emulsion Yes end_lle Improved Recovery emulsion->end_lle No optimize_ph_lle->solvent_lle optimize_solvent_lle->emulsion break_emulsion->end_lle SPE_Workflow General Solid-Phase Extraction (SPE) Workflow pretreatment 1. Sample Pre-treatment (Centrifuge, Adjust pH) conditioning 2. Cartridge Conditioning (Methanol) pretreatment->conditioning equilibration 3. Equilibration (Acidified Water) conditioning->equilibration loading 4. Sample Loading equilibration->loading washing 5. Washing (Weak Organic Solution) loading->washing elution 6. Elution (Organic Solvent +/- Modifier) washing->elution post_elution 7. Post-Elution (Evaporate & Reconstitute) elution->post_elution analysis Analysis post_elution->analysis LLE_Workflow General Liquid-Liquid Extraction (LLE) Workflow prep 1. Sample Preparation (Adjust pH to ~3) add_solvent 2. Add Organic Solvent prep->add_solvent mix 3. Gentle Mixing add_solvent->mix separate 4. Phase Separation (Centrifuge if needed) mix->separate collect 5. Collect Organic Layer separate->collect repeat Repeat Steps 2-5 (2x) collect->repeat repeat->add_solvent Yes pool 6. Pool Organic Extracts repeat->pool No evap 7. Evaporate & Reconstitute pool->evap analysis Analysis evap->analysis

References

Minimizing interference in Sulfociprofloxacin quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfociprofloxacin quantification assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize interference and ensure accurate, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common sources of interference in this compound quantification assays?

The most common sources of interference in this compound quantification assays, particularly when using methods like HPLC-UV, HPLC-Fluorescence, or LC-MS/MS, are matrix effects and co-eluting substances.[1][2][3]

  • Matrix Effects (LC-MS/MS): These are caused by components of the sample matrix (e.g., plasma, urine, tissue homogenate) that co-elute with this compound and affect its ionization efficiency in the mass spectrometer.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.[3][4] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[2][5]

  • Co-eluting Substances: These can be endogenous matrix components (e.g., phospholipids), metabolites of this compound, or other drugs and their metabolites present in the sample.[2][6] These substances can interfere with the analyte peak, leading to inaccurate integration and quantification. In some cases, compounds with similar mass-to-charge ratios can cause direct isobaric interference in MS-based assays.[6]

  • Sample Preparation Artifacts: Reagents used during sample preparation, such as those from plasticware or solvents, can introduce contaminants that interfere with the analysis.

  • Cross-Contamination: Carryover from a previous high-concentration sample can lead to a false positive signal in a subsequent sample.

FAQ 2: I'm observing significant ion suppression in my LC-MS/MS assay. How can I mitigate this?

Ion suppression is a common challenge in LC-MS/MS. Here are several strategies to address it:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation for cleaning up complex biological samples like plasma.[1][5]

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving behind interfering substances.

    • Protein Precipitation (PPT): While fast, it may not provide a sufficiently clean extract.[2] If using PPT, optimizing the precipitation solvent (e.g., acetonitrile vs. methanol) can help.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

    • Gradient Elution: Employ a gradient elution profile that effectively separates the analyte from early-eluting, polar matrix components and late-eluting non-polar components like phospholipids.[2]

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Biphenyl) to achieve better separation.[6]

  • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[5]

  • Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[5]

FAQ 3: My chromatogram shows a distorted or tailing peak for this compound. What could be the cause?

Peak tailing can compromise both quantification and resolution.[7] Common causes include:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[7] Try diluting the sample or reducing the injection volume.

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic compounds like fluoroquinolones, causing peak tailing.

    • Solution: Use a base-deactivated column or adjust the mobile phase pH to suppress the ionization of the silanol groups (typically pH < 3) or the analyte. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help.[8]

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor peak shape. A damaged column guard or a void at the head of the column can also be a cause.

    • Solution: Implement a column washing procedure or replace the guard/analytical column.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

FAQ 4: How do I perform a matrix effect study?

A matrix effect study is crucial during method validation to quantify the extent of ion suppression or enhancement.[3] The most common approach is the post-extraction spike method.[4]

Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare this compound standards in the mobile phase or reconstitution solvent.

    • Set B (Post-Spike Sample): Process blank matrix samples (e.g., plasma from six different sources) through the entire sample preparation procedure. Spike the resulting extract with this compound at the same concentrations as Set A.

    • Set C (Pre-Spike Sample): Spike blank matrix with this compound at the desired concentrations and then process these samples through the entire sample preparation procedure.

  • Analyze and Calculate:

    • Analyze all three sets of samples using the LC-MS/MS method.

    • Calculate Matrix Effect (ME):

      • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Calculate Recovery (RE):

      • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Calculate Process Efficiency (PE):

      • PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Data Interpretation:

Matrix Effect (ME) ValueInterpretation
ME = 100%No matrix effect
ME < 100%Ion Suppression
ME > 100%Ion Enhancement

A common acceptance criterion is a coefficient of variation (%CV) for the matrix effect across different sources of the matrix of ≤15%.

Troubleshooting Guides

Guide 1: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Pump/Flow Rate Issues Check for leaks in the HPLC system. Degas the mobile phase to remove air bubbles. Perform a pump performance test.[7]
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.
Mobile Phase Composition Prepare fresh mobile phase. Ensure accurate measurement of all components. If using buffers, check the pH.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Guide 2: Poor Sensitivity / Low Signal
Potential Cause Troubleshooting Step
Sample Degradation Investigate the stability of this compound in the sample matrix and during sample processing.[9] Consider keeping samples on ice.
Poor Extraction Recovery Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent, or PPT solvent). Perform a recovery experiment to quantify losses.
MS Source Contamination Clean the ion source of the mass spectrometer.
Incorrect MS Parameters Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard solution of this compound.
Incorrect Detection Wavelength (UV/Fluorescence) Verify the detection wavelength is set to the absorbance maximum (λmax) for this compound.[8] For fluorescence, optimize excitation and emission wavelengths.[10]

Visual Workflows and Diagrams

Troubleshooting Workflow for Poor Quantification

G cluster_peak Peak Shape / RT Issues cluster_signal Signal Intensity Issues cluster_solutions Potential Solutions start Poor Quantification Result check_peak Assess Peak Shape & Retention Time start->check_peak peak_issue Distorted Peak or RT Shift? check_peak->peak_issue Yes low_signal Low Signal Intensity? check_peak->low_signal No troubleshoot_hplc Troubleshoot HPLC: - Check flow rate - Check mobile phase - Column integrity - Sample solvent peak_issue->troubleshoot_hplc matrix_effect Investigate Matrix Effect (Post-Extraction Spike) low_signal->matrix_effect end_node Re-validate & Re-run troubleshoot_hplc->end_node recovery_issue Check Sample Recovery matrix_effect->recovery_issue ME OK improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_effect->improve_cleanup ME >15% CV optimize_lc Optimize Chromatography matrix_effect->optimize_lc ME >15% CV dilute_sample Dilute Sample matrix_effect->dilute_sample ME >15% CV ms_tuning Optimize MS Parameters recovery_issue->ms_tuning Recovery OK ms_tuning->end_node improve_cleanup->end_node optimize_lc->end_node dilute_sample->end_node G cluster_prep Sample Preparation cluster_spike Spiking Step cluster_analysis Analysis & Calculation start_A Set A: Analyte in Solvent analyze_A LC-MS/MS Analysis (Peak Area A) start_A->analyze_A start_B Set B: Blank Matrix process_B Perform Sample Extraction/Cleanup start_B->process_B start_C Set C: Blank Matrix process_C Spike with Analyte start_C->process_C spike_B Spike Extract with Analyte process_B->spike_B process_C2 Perform Sample Extraction/Cleanup process_C->process_C2 analyze_C LC-MS/MS Analysis (Peak Area C) process_C2->analyze_C analyze_B LC-MS/MS Analysis (Peak Area B) spike_B->analyze_B calc_ME Calculate ME (%) (B/A)*100 analyze_A->calc_ME analyze_B->calc_ME calc_RE Calculate RE (%) (C/B)*100 analyze_B->calc_RE analyze_C->calc_RE

References

Technical Support Center: Method Validation for Sulfociprofloxacin in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation of Sulfociprofloxacin in complex matrices such as animal tissues, plasma, and feed.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in validating analytical methods for this compound in complex matrices?

The primary challenges stem from the inherent complexity of biological and environmental matrices, which can significantly impact the accuracy, precision, and sensitivity of the analytical method. Key challenges include:

  • Matrix Effects: Co-eluting endogenous components from the matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3][4][5] This is a major concern in LC-MS/MS analysis and can lead to erroneous quantification.

  • Low Recovery: The efficiency of extracting this compound from the matrix can be variable and incomplete. The physicochemical properties of this compound, being a metabolite of ciprofloxacin, suggest it is a polar and water-soluble compound, which can make it difficult to extract from aqueous biological fluids using traditional liquid-liquid extraction (LLE) methods.[6]

  • Analyte Stability: this compound may degrade during sample collection, processing, storage, or analysis. Factors such as pH, temperature, light exposure, and repeated freeze-thaw cycles can affect its stability.[7][8][9]

  • Achieving Sufficient Sensitivity: For determining low concentrations of this compound, particularly in residue analysis, achieving the required limit of quantification (LOQ) can be challenging due to matrix interferences and low extraction recovery.

Q2: Which sample preparation techniques are recommended for extracting this compound from complex matrices?

The choice of sample preparation technique is critical for minimizing matrix effects and achieving good recovery. Commonly used and recommended techniques for similar fluoroquinolones like ciprofloxacin include:

  • Protein Precipitation (PPT): This is a simple and rapid method for plasma and serum samples. Acetonitrile is a common precipitating agent.[2] While effective at removing proteins, it may not eliminate other matrix components like phospholipids, which are known to cause significant matrix effects.[5][10]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. However, optimizing the solvent system is crucial for the efficient extraction of a polar compound like this compound.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and concentration.[11] Various sorbents (e.g., C18, Oasis HLB) can be used, and the choice depends on the specific matrix and the physicochemical properties of this compound. SPE is often considered the most effective method for reducing matrix effects in complex matrices like animal tissues.

Q3: How can I assess and mitigate matrix effects in my LC-MS/MS method?

Assessing and mitigating matrix effects is a critical step in method validation.

  • Assessment: The most common method to evaluate matrix effects is the post-extraction spike method.[2][3] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The matrix effect is calculated as the ratio of these two responses.

  • Mitigation Strategies:

    • Improved Sample Clean-up: Employing more rigorous sample preparation techniques like SPE can significantly reduce matrix interferences.

    • Chromatographic Separation: Optimizing the HPLC/UPLC method to separate this compound from co-eluting matrix components is crucial.

    • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement. If a SIL-IS is unavailable, a structural analog can be used.

    • Matrix-Matched Calibration Curves: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.[12]

Q4: What are the key stability parameters to evaluate for this compound?

Stability testing should be performed to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. Key stability experiments include:

  • Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.[7]

  • Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.

  • Long-Term Stability: Determines the stability of the analyte under the intended long-term storage conditions (e.g., -20°C or -80°C).[7][8][9]

  • Stock Solution Stability: Confirms the stability of the stock and working standard solutions under their storage conditions.

  • Post-Preparative Stability: Evaluates the stability of the processed samples in the autosampler before injection.

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery

Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize the extraction solvent, pH, and mixing time for LLE. For SPE, evaluate different sorbents, wash solutions, and elution solvents.
Analyte Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption to container surfaces.
Analyte Degradation during Extraction Process samples on ice or at reduced temperatures. Investigate the effect of pH on stability during extraction.

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

Potential Cause Troubleshooting Steps
Co-eluting Matrix Components Improve chromatographic separation by modifying the mobile phase, gradient, or column chemistry.
Insufficient Sample Clean-up Implement a more effective sample preparation method, such as switching from PPT to SPE. Optimize the SPE wash steps to remove interferences.
Phospholipid Interference (in plasma/serum) Use a phospholipid removal plate or a specific extraction protocol designed to eliminate phospholipids.

Issue 3: Poor Peak Shape or Tailing

Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions with Column Adjust the mobile phase pH or ionic strength. Consider a different column chemistry.
Column Contamination Wash the column with a strong solvent or replace the column.

Issue 4: Inconsistent Results between Batches

Potential Cause Troubleshooting Steps
Variability in Sample Preparation Ensure consistent execution of the sample preparation protocol. Use an internal standard to normalize for variations.
Instrument Performance Drift Perform regular system suitability tests to monitor instrument performance.
Inconsistent Matrix Composition If possible, use a pooled blank matrix for the preparation of calibrators and quality control samples to average out individual matrix differences.

Quantitative Data Summary

Disclaimer: The following data is for the parent compound, ciprofloxacin, and should be used as an initial guide for what to expect during the validation of a this compound method. Actual results for this compound may vary and must be experimentally determined.

Table 1: Typical Extraction Recovery of Ciprofloxacin from Biological Matrices

MatrixExtraction MethodRecovery (%)Reference
Human PlasmaLiquid-Liquid Extraction77.7 - 83.5[13]
Animal TissueLiquid-Liquid Extraction85 - 115[6]
MilkLiquid-Liquid Extraction61.67[12]

Table 2: Typical Matrix Effects for Ciprofloxacin in Biological Matrices (LC-MS/MS)

MatrixSample PreparationMatrix Effect (%)Reference
Human PlasmaProtein PrecipitationNegligible[2]
MilkLiquid-Liquid Extraction90.1 - 111[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Tissue (Adapted from Ciprofloxacin Methods)

Objective: To extract this compound from animal tissue for LC-MS/MS analysis.

Materials:

  • Homogenizer

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Polypropylene centrifuge tubes (15 mL and 50 mL)

  • SPE cartridges (e.g., Oasis HLB)

  • Extraction Solvent: Acetonitrile with 1% Formic Acid

  • Wash Solution: 5% Methanol in Water

  • Elution Solvent: Methanol with 1% Formic Acid

  • Reconstitution Solvent: Mobile Phase A

Procedure:

  • Weigh 1 g of homogenized tissue into a 50 mL polypropylene tube.

  • Add 5 mL of Extraction Solvent.

  • Homogenize for 1 minute.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 15 mL tube.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of Wash Solution.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 5 mL of Elution Solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of Reconstitution Solvent.

  • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound (Hypothetical Parameters based on Fluoroquinolones)

Objective: To quantify this compound using LC-MS/MS.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

MS/MS Conditions (Hypothetical - requires optimization):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions (to be determined by infusion of this compound standard):

    • This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)

    • Internal Standard: Precursor ion > Product ion

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Matrix (e.g., Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inaccurate or Imprecise Results CheckRecovery Low or Variable Recovery? Start->CheckRecovery CheckMatrix Significant Matrix Effects? CheckRecovery->CheckMatrix No OptimizeExtraction Optimize Sample Preparation (Solvent, pH, SPE) CheckRecovery->OptimizeExtraction Yes CheckStability Analyte Stability Issues? CheckMatrix->CheckStability No ImproveCleanup Improve Sample Clean-up (e.g., use SPE) CheckMatrix->ImproveCleanup Yes OptimizeStorage Optimize Storage & Handling Conditions CheckStability->OptimizeStorage Yes End Method Validated CheckStability->End No OptimizeExtraction->Start ImproveCleanup->Start OptimizeStorage->Start

Caption: Troubleshooting logic for method validation issues.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Sulfociprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfociprofloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity for low-level detection of this ciprofloxacin metabolite. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the low-level detection of this compound.

Issue 1: Poor sensitivity and high limit of detection (LOD) in electrochemical sensing.

  • Question: My electrochemical sensor, developed for Ciprofloxacin, shows a weak response for this compound. How can I improve the sensitivity?

  • Answer: The addition of a sulfo group in this compound can alter its electrochemical properties compared to Ciprofloxacin. Here are several troubleshooting steps:

    • Electrode Surface Modification: The interaction between the analyte and the electrode surface is critical for sensitivity.[1][2] Consider modifying the electrode with nanomaterials like graphene, carbon nanotubes, or metal nanoparticles to increase the surface area and enhance electron transfer.[3]

    • Optimization of pH: The electrochemical response of quinolones is often pH-dependent.[3] Systematically evaluate a range of pH values for your supporting electrolyte to find the optimal condition for this compound oxidation or reduction.

    • Surfactant Addition: The presence of surfactants like sodium dodecyl sulfate (SDS) in the supporting electrolyte can enhance the electrochemical signal of quinolones by improving their accumulation at the electrode surface.[4]

    • Voltammetric Technique Selection: While cyclic voltammetry (CV) is useful for characterizing the electrochemical behavior, differential pulse voltammetry (DPV) or square wave voltammetry (SWV) often provide higher sensitivity for quantitative analysis.[3]

Issue 2: High background noise and interference in fluorescence quenching-based assays.

  • Question: I am using a fluorescence quenching method to detect this compound, but the signal-to-noise ratio is low due to background fluorescence from my sample matrix. What can I do?

  • Answer: Background fluorescence is a common challenge in complex samples. Here are some strategies to mitigate this issue:

    • Sample Preparation: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) is effective for removing interfering substances from complex matrices like surface water or biological fluids.[5]

    • Choice of Fluorophore and Quencher: The spectral overlap between the fluorophore's emission and the quencher's absorption is crucial for efficient quenching.[6] Ensure that the chosen pair is optimal for this compound. The sulfo group might slightly alter the absorption spectrum of this compound compared to Ciprofloxacin.

    • Time-Resolved Fluorescence: If the background fluorescence has a shorter lifetime than the fluorescence of your probe, time-resolved fluorescence spectroscopy can be used to differentiate the signal from the noise.[7]

    • Blank Subtraction: Always run a matrix blank (a sample without the analyte) and subtract its fluorescence signal from your sample measurements to correct for background fluorescence.

Issue 3: Inconsistent results and poor reproducibility in LC-MS/MS analysis.

  • Question: My LC-MS/MS results for this compound quantification are not reproducible. What are the potential causes and solutions?

  • Answer: Reproducibility issues in LC-MS/MS can stem from various factors, from sample preparation to instrument parameters.

    • Internal Standard Selection: Use a stable, isotopically labeled internal standard (IS) that is structurally similar to this compound to compensate for variations in sample preparation and matrix effects. D8-ciprofloxacin has been used as an internal standard for ciprofloxacin and its metabolites.[1]

    • Matrix Effects: The co-eluting matrix components can suppress or enhance the ionization of this compound. Evaluate and minimize matrix effects by optimizing the sample preparation protocol (e.g., dilution, protein precipitation followed by SPE) and chromatographic separation.

    • Chromatographic Conditions: Ensure that the chromatographic method provides good separation of this compound from its parent compound, Ciprofloxacin, and other potential metabolites to avoid isobaric interference.[1][2] Optimize the mobile phase composition, gradient, and column chemistry.

    • Mass Spectrometry Parameters: Optimize the MS parameters, including the precursor and product ions, collision energy, and cone voltage, specifically for this compound to achieve maximum sensitivity and specificity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving low-level detection of this compound compared to Ciprofloxacin?

A1: this compound is a metabolite of Ciprofloxacin, and its concentration in biological and environmental samples is often significantly lower than the parent drug.[8][9] The primary challenge is to develop methods with sufficient sensitivity and selectivity to detect these low concentrations in complex matrices. The addition of the polar sulfo group can also alter its physicochemical properties, potentially affecting its extraction efficiency, chromatographic retention, and interaction with sensing elements compared to Ciprofloxacin.

Q2: Which analytical techniques are most suitable for enhancing the sensitivity of this compound detection?

A2: For highly sensitive and selective detection of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique.[5] Electrochemical sensors with modified electrodes and fluorescence quenching-based methods also offer high sensitivity and potential for point-of-care applications, though they may require more optimization to overcome matrix interferences.[3][6]

Q3: Are there any commercially available standards for this compound?

A3: Yes, this compound is available as a reference standard from various chemical suppliers. It is important to use a certified reference material for accurate quantification.

Q4: What are the expected precursor and product ions for this compound in MS/MS analysis?

A4: While specific experimental data for this compound fragmentation is limited in the provided search results, based on its structure (a sulfo group added to the piperazine ring of ciprofloxacin), one could predict the precursor ion in positive ion mode to be [M+H]+. The fragmentation pattern would likely involve the loss of the sulfo group and other characteristic fragments of the quinolone core, similar to ciprofloxacin. For ciprofloxacin, the [M+H]+ ion is at m/z 332.1420, and a common fragment is observed at m/z 288.1506, corresponding to the loss of the carboxyl group.[10] Researchers should perform infusion experiments with a this compound standard to determine the optimal precursor and product ions for their specific instrument.

Data Presentation

Table 1: Comparison of Detection Limits for Ciprofloxacin and this compound using a Multi-residue LC/MS/MS Method in Surface Water.

AnalyteMethod Detection Limit (MDL)Method Quantification Limit (MQL)
CiprofloxacinData not available in provided search resultsData not available in provided search results
This compoundData not available in provided search results8% of an unspecified concentration (active)[5]

Note: The provided search results contain limited quantitative data for the low-level detection of this compound. The data from the multi-residue method indicates its detection is feasible, but specific MDL and MQL values were not provided. The majority of the highly sensitive methods with detailed quantitative data were developed for Ciprofloxacin.

Table 2: Examples of Achieved Limits of Detection (LOD) for Ciprofloxacin using High-Sensitivity Methods.

Analytical TechniqueElectrode/ProbeLimit of Detection (LOD)Reference
Electrochemical SensorGraphene modified glassy carbon electrode0.02 µmol L-1[11]
Electrochemical SensorGraphite Chitosan-Zinc Oxide modified electrode0.097 µM[12]
Electrochemical SensorCu-Ag core-shell nanoparticles modified screen-printed electrode0.213 µM[13]
Fluorescence SensorCoumarin derivative encapsulated in ZIF-858.9 nM[14]

Note: These values are for Ciprofloxacin and serve as a benchmark. Similar levels of sensitivity may be achievable for this compound with appropriate method optimization.

Experimental Protocols

Protocol 1: Multi-residue Method for the Determination of this compound in Surface Water by Solid-Phase Extraction and LC/MS/MS

This protocol is adapted from a general method for the analysis of various pharmaceuticals in surface water.[5]

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. Store at 4°C and analyze as soon as possible.

  • Internal Standard Spiking: Spike the water sample with an appropriate internal standard (e.g., an isotopically labeled analog) to a known concentration.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Load the water sample onto the cartridge at a slow flow rate.

    • Wash the cartridge with deionized water to remove interfering salts.

    • Dry the cartridge under vacuum.

    • Elute the analytes with a suitable solvent, such as methanol.

  • Eluate Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. The mobile phase can consist of water with a small amount of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound and the internal standard.

Mandatory Visualizations

Experimental_Workflow_LC_MS_MS LC-MS/MS Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample Spiking Spike with Internal Standard Sample->Spiking SPE_Loading Sample Loading Spiking->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Wash Washing SPE_Loading->SPE_Wash SPE_Elution Elution SPE_Wash->SPE_Elution Concentration Evaporation & Reconstitution SPE_Elution->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound detection by LC-MS/MS.

Troubleshooting_Electrochemical_Sensing Troubleshooting Poor Sensitivity in Electrochemical Sensing Problem Poor Sensitivity / High LOD Solution1 Modify Electrode Surface (e.g., Graphene, Nanoparticles) Problem->Solution1 Solution2 Optimize pH of Supporting Electrolyte Problem->Solution2 Solution3 Add Surfactant (e.g., SDS) Problem->Solution3 Solution4 Use High-Sensitivity Technique (DPV or SWV) Problem->Solution4 Outcome Enhanced Sensitivity Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting guide for electrochemical sensor sensitivity.

Fluorescence_Quenching_Pathway Fluorescence Quenching Mechanism for Detection Fluorophore Fluorophore Excitation Excitation (Light Absorption) Excited_Fluorophore Excited Fluorophore Excitation->Excited_Fluorophore hv Fluorescence Fluorescence (Light Emission) Excited_Fluorophore->Fluorescence hv' Quenching Quenching (Non-radiative decay) Excited_Fluorophore->Quenching Quencher This compound (Quencher) Quencher->Quenching No_Fluorescence Reduced/No Fluorescence Quenching->No_Fluorescence

Caption: Principle of fluorescence quenching for analyte detection.

References

Technical Support Center: Optimal Separation of Fluoroquinolone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fluoroquinolone metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common starting columns for separating fluoroquinolone metabolites?

A1: For reversed-phase HPLC, C18 columns are the most frequently used stationary phases for the separation of fluoroquinolone antibiotics and their metabolites.[1][2][3][4] C8 and C4 columns are also utilized, though less commonly.[1] For specific applications requiring alternative selectivity, especially for aromatic compounds, Phenyl-Hexyl columns can offer significant advantages.[5][6] In cases where chiral separation of enantiomeric metabolites is necessary, specialized chiral stationary phases (CSPs) are required.[7][8][9]

Q2: I'm observing poor peak shape (tailing) for my fluoroquinolone analytes. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing fluoroquinolones.[1] This is often due to the interaction of the basic piperazinyl group with residual silanol groups on the silica-based stationary phase. Here are several troubleshooting steps:

  • Mobile Phase pH Adjustment: Fluoroquinolones have ionizable groups, and their retention is highly dependent on the mobile phase pH.[10] Operating at a low pH (around 2.5-4.0) can protonate the silanol groups, reducing unwanted interactions.[11]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[1] A concentration of around 0.1 mol L⁻¹ TEA at a low pH has been shown to enhance peak efficiency.[11] Ionic liquids have also been explored as mobile phase additives to improve separation.[12]

  • End-capped Columns: Using an end-capped C18 column can help minimize tailing by reducing the number of accessible free silanol groups.[8][13]

Q3: My resolution between the parent fluoroquinolone and its metabolites is insufficient. How can I improve it?

A3: Improving resolution often requires a systematic approach to method development. Consider the following:

  • Optimize Mobile Phase Composition: The choice and proportion of the organic modifier (typically acetonitrile or methanol) are critical. Acetonitrile generally has a stronger elution strength than methanol.[1] Adjusting the gradient slope or switching to isocratic elution with an optimized mobile phase ratio can significantly impact resolution.

  • Change Column Chemistry: If optimizing the mobile phase on a C18 column is insufficient, switching to a different stationary phase can provide the necessary change in selectivity. A Phenyl-Hexyl column, for instance, offers different retention mechanisms through π-π interactions with the aromatic rings of fluoroquinolones, which can alter the elution order and improve separation from metabolites.[5][6][14]

  • Adjust Mobile Phase pH: The ionization state of both the parent drug and its metabolites can be manipulated by changing the pH, which in turn affects their retention and selectivity.[10] A systematic study of pH can reveal an optimal value for separating closely eluting compounds.[11][13]

Q4: When should I choose a Phenyl-Hexyl column over a C18 column?

A4: A Phenyl-Hexyl column is a valuable alternative to a C18 column when you encounter difficulties in separating compounds with similar hydrophobicity but different aromaticity.

  • Enhanced Selectivity for Aromatic Compounds: Phenyl-Hexyl columns provide alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of the fluoroquinolones.[5][14] This can be particularly useful for separating metabolites where modifications have occurred on non-aromatic parts of the molecule.

  • Different Elution Order: The unique retention mechanism of a Phenyl-Hexyl column can lead to a different elution order compared to a C18 column, which may resolve co-eluting peaks.[14]

  • Successful Fluoroquinolone Separations: A phenyl analytical column has been successfully used for the separation of five fluoroquinolones at a pH of 10.5, demonstrating its utility in this application.[15]

Q5: How do I approach the separation of chiral fluoroquinolone metabolites?

A5: The separation of enantiomeric fluoroquinolone metabolites requires a chiral separation technique. The most common approach is to use a Chiral Stationary Phase (CSP).

  • Indirect Methods: This involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column like C18.[8]

  • Direct Methods using CSPs: This is a more direct approach where the enantiomers are separated on a column with a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and crown ether-based CSPs have been reported for fluoroquinolone enantioseparation.[8][16] A CHIRALCEL® OZ-RH column, for example, has been used for the simultaneous chiral separation of ofloxacin and its main metabolites.[7]

Data and Experimental Protocols

Table 1: Comparison of Column Chemistries for Fluoroquinolone Separation
FeatureC18 (ODS)Phenyl-HexylChiral Stationary Phase (CSP)
Primary Interaction Hydrophobic interactions[5]π-π interactions, Hydrophobic interactions[5][14]Enantioselective interactions (e.g., inclusion, dipole-dipole)[16]
Best Suited For General purpose separation of fluoroquinolones and metabolites.[2]Analytes with aromatic rings, resolving compounds with similar hydrophobicity.[5][6]Separation of enantiomers of chiral fluoroquinolones and their metabolites.[7][8]
Common Mobile Phases Acetonitrile/Methanol with buffered aqueous phase (e.g., phosphate, formate, acetate).[1][3][13]Acetonitrile/Methanol with buffered aqueous phase.[14][15]Varies by CSP; can include polar organic, reversed-phase, and HILIC modes.
Key Advantage Wide applicability and availability.[14]Alternative selectivity to C18, especially for aromatic compounds.[14]Enables the separation of stereoisomers.[7]
Experimental Protocol: General Reversed-Phase HPLC-UV Method for Fluoroquinolone Metabolite Profiling

This protocol provides a starting point for developing a separation method for fluoroquinolone metabolites. Optimization will be required based on the specific analytes and matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][17] If resolution is poor, consider a Phenyl-Hexyl column with similar dimensions.

    • Mobile Phase A: 10 mM Phosphate buffer, adjust pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 15% B

      • 5-20 min: 15-40% B

      • 20-25 min: 40% B

      • 25.1-30 min: 15% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[8]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm or optimized wavelength for the specific fluoroquinolone.[13]

  • Sample Preparation:

    • Prepare stock solutions of analytical standards in a suitable solvent (e.g., methanol or water).

    • For biological matrices, perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to clean up the sample.[1][18]

    • Dilute the final extract in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Experimental Protocol: Chiral Separation of Ofloxacin and its Metabolites

This protocol is adapted from a method for the enantioselective analysis of ofloxacin and its metabolites.[7]

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer (MS/MS) for sensitive and selective detection.

  • Chromatographic Conditions:

    • Column: CHIRALCEL® OZ-RH (150 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase A: 10 mM Ammonium formate with 0.05% formic acid.

    • Mobile Phase B: Methanol.

    • Isocratic Elution: 1:99 (v/v) A:B.

    • Flow Rate: Optimization required, often in the range of 0.5-1.0 mL/min.

    • Column Temperature: 30 °C.[9]

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each enantiomer of ofloxacin and its metabolites (e.g., ofloxacin-N-oxide, desmethyl-ofloxacin).[7]

  • Sample Preparation:

    • Solid-phase extraction (SPE) is typically required for complex matrices like wastewater or biological fluids.

    • The final extract should be reconstituted in the mobile phase.[7]

Visual Guides

Troubleshooting_Workflow start Start: Poor Separation of Fluoroquinolone Metabolites check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Assess Resolution check_peak_shape->check_resolution Good tailing Peak Tailing Observed check_peak_shape->tailing Poor insufficient_resolution Insufficient Resolution check_resolution->insufficient_resolution Poor chiral_issue Is it a Chiral Separation Problem? check_resolution->chiral_issue Good adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-4.0) tailing->adjust_ph add_tea Add Competing Base (e.g., Triethylamine) adjust_ph->add_tea Still Tailing use_endcapped Use End-capped Column add_tea->use_endcapped Still Tailing use_endcapped->check_resolution optimize_mobile_phase Optimize Mobile Phase (Organic Modifier Ratio/Gradient) insufficient_resolution->optimize_mobile_phase change_column Change Column Chemistry (C18 -> Phenyl-Hexyl) optimize_mobile_phase->change_column Still Poor change_column->chiral_issue use_csp Use Chiral Stationary Phase (CSP) or Indirect Derivatization Method chiral_issue->use_csp Yes end_good Separation Optimized chiral_issue->end_good No use_csp->end_good

Caption: Troubleshooting workflow for fluoroquinolone metabolite separation.

Column_Selection_Logic start Goal: Separate Fluoroquinolone and its Metabolites is_chiral Are Analytes Chiral Enantiomers? start->is_chiral achiral_path Achiral Separation is_chiral->achiral_path No chiral_path Chiral Separation is_chiral->chiral_path Yes start_c18 Start with C18 Column (General Purpose) achiral_path->start_c18 check_separation Is Separation Adequate? start_c18->check_separation optimize Optimize Mobile Phase (pH, Organic %) check_separation->optimize No success Successful Separation check_separation->success Yes use_csp Use Chiral Stationary Phase (CSP) or Derivatization Method chiral_path->use_csp use_csp->success optimize->check_separation Re-evaluate switch_phenyl Switch to Phenyl-Hexyl Column (Alternative Selectivity for Aromatics) optimize->switch_phenyl Still Inadequate switch_phenyl->check_separation Re-evaluate

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Sulfociprofloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the antibacterial activities of Sulfociprofloxacin and its parent compound, Ciprofloxacin. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of their mechanisms of action, antibacterial spectrum, and supporting experimental data.

Introduction

Ciprofloxacin is a well-established second-generation fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3][4] this compound is a known metabolite of Ciprofloxacin, formed by the sulfonation of the piperazine ring.[5] Understanding the antibacterial profile of this metabolite is crucial for a complete picture of the in vivo efficacy and pharmacology of Ciprofloxacin.

Mechanism of Action

Both Ciprofloxacin and, by extension, its metabolite this compound, belong to the fluoroquinolone class of antibiotics. Their primary mode of action is the disruption of bacterial DNA synthesis.

Ciprofloxacin targets and inhibits two key bacterial enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is crucial for the separation of daughter DNA strands following replication.

By inhibiting these enzymes, Ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[3][4] While the specific enzymatic inhibition by this compound has not been as extensively studied, its structural similarity to Ciprofloxacin strongly suggests a similar mechanism of action.

cluster_drug_action Drug Action cluster_bacterial_targets Bacterial Targets cluster_cellular_processes Cellular Processes cluster_outcome Outcome Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits This compound This compound This compound->DNA_Gyrase Inhibits (Presumed) This compound->Topoisomerase_IV Inhibits (Presumed) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication DNA_Damage DNA Damage DNA_Decatenation DNA Decatenation Topoisomerase_IV->DNA_Decatenation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 1. Mechanism of action of Ciprofloxacin and presumed mechanism of this compound.

Comparative Antibacterial Activity

Direct comparative studies on the antibacterial activity of this compound and Ciprofloxacin are limited. However, a key study by Zeiler and Grohe (1984) investigated the activity of Ciprofloxacin's metabolites and found that this compound (referred to as M2 in the study) is "significantly less active" than the parent compound, Ciprofloxacin.[6]

Quantitative Data

The following tables summarize the available quantitative data on the antibacterial activity of both compounds. Data for Ciprofloxacin is widely available, while data for this compound is scarce.

Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL

Bacterial SpeciesThis compound (M2)CiprofloxacinReference(s)
Escherichia coli>1280.004 - 0.013[6][7][8]
Staphylococcus aureus>1280.25 - 0.6[1][8][9]
Pseudomonas aeruginosa>1280.15[8]
Klebsiella pneumoniae640.064 (MIC50)[10]
Proteus mirabilis128-
Enterococcus faecalis>128-
Streptococcus pyogenes>128-
Serratia marcescens64-
Enterobacter cloacae32-
Acinetobacter calcoaceticus32-

Table 2: Zone of Inhibition Diameters (mm)

Bacterial SpeciesThis compoundCiprofloxacinReference(s)
Staphylococcus aureus (MRSA)18-19 (in combination with rutin)18-22

Note: The zone of inhibition data for this compound is from a study where it was used in combination with rutin. This may not reflect the activity of this compound alone.

Experimental Protocols

The standard methods for determining antibacterial activity are the broth microdilution method for MIC and MBC, and the disk diffusion method for the zone of inhibition.

Broth Microdilution Method (for MIC and MBC)

This method is a widely accepted standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of the antimicrobial agent in Mueller-Hinton Broth Prepare_Inoculum->Serial_Dilution Inoculate_Wells Inoculate each well of a microtiter plate with the bacterial suspension Serial_Dilution->Inoculate_Wells Incubate Incubate the plate at 35-37°C for 16-20 hours Inoculate_Wells->Incubate Read_MIC Determine the MIC: Lowest concentration with no visible bacterial growth Incubate->Read_MIC Subculture Subculture from wells with no growth onto agar plates Read_MIC->Subculture Incubate_Plates Incubate agar plates at 35-37°C for 18-24 hours Subculture->Incubate_Plates Read_MBC Determine the MBC: Lowest concentration that results in ≥99.9% killing Incubate_Plates->Read_MBC End End Read_MBC->End

Figure 2. Workflow for MIC and MBC determination by broth microdilution.
Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility.

Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Evenly inoculate a Mueller-Hinton agar plate with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Place_Disks Place antimicrobial-impregnated disks on the agar surface Inoculate_Plate->Place_Disks Incubate Incubate the plate at 35-37°C for 16-18 hours Place_Disks->Incubate Measure_Zones Measure the diameter of the zone of inhibition around each disk Incubate->Measure_Zones Interpret_Results Interpret results as Susceptible, Intermediate, or Resistant based on established breakpoints Measure_Zones->Interpret_Results End End Interpret_Results->End

Figure 3. Workflow for the disk diffusion (Kirby-Bauer) test.

Conclusion

Based on the available evidence, this compound exhibits significantly lower antibacterial activity compared to its parent compound, Ciprofloxacin.[6] The high MIC values reported for this compound against a range of bacteria suggest that it is unlikely to contribute significantly to the overall antibacterial effect of Ciprofloxacin in vivo. Ciprofloxacin remains a potent fluoroquinolone antibiotic with a well-documented broad spectrum of activity. Further research would be beneficial to fully elucidate the antibacterial profile of this compound and other Ciprofloxacin metabolites to better understand their clinical significance.

References

A Comparative Guide to the In Vitro Activity of Sulfociprofloxacin and Other Ciprofloxacin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antibacterial activity of Sulfociprofloxacin versus other key metabolites of Ciprofloxacin. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships and potential clinical relevance of these compounds.

Quantitative Data Summary

While comprehensive comparative Minimum Inhibitory Concentration (MIC) data for all major ciprofloxacin metabolites against a wide panel of bacteria is limited in publicly available literature, the following table summarizes their relative in vitro activities based on current findings. For context, typical MIC ranges for the parent drug, Ciprofloxacin, against common pathogens are included.

CompoundClassRelative In Vitro ActivityCiprofloxacin MIC Range (μg/mL) for Key Pathogens
Ciprofloxacin Parent DrugHigh ActivityE. coli: ≤0.013 - 0.125 P. aeruginosa: 0.15 - 0.5 S. aureus: 0.25 - 1.0
This compound MetaboliteHigh activity, comparable to Ciprofloxacin.[1]Not explicitly quantified in comparative studies found.
Oxo-ciprofloxacin (M3) MetaboliteBroad-spectrum but less active than Ciprofloxacin and Norfloxacin.[2]Not explicitly quantified in comparative studies found.
Metabolite M4 MetaboliteMost active of the four major metabolites; comparable to Norfloxacin against E. coli and K. pneumoniae, and to Ciprofloxacin against Staphylococci.[2]Not explicitly quantified in comparative studies found.
Desethyleneciprofloxacin MetaboliteActivity is comparable to Nalidixic acid.[1]Not explicitly quantified in comparative studies found.
N-acetyl-ciprofloxacin MetaboliteActivity is comparable to Norfloxacin.[1]Not explicitly quantified in comparative studies found.
Metabolite M1 MetaboliteWeak antibacterial activity, comparable to Nalidixic acid.[2]Not explicitly quantified in comparative studies found.
Metabolite M2 MetaboliteSignificantly less active than other metabolites.[2]Not explicitly quantified in comparative studies found.

Mechanism of Action: Fluoroquinolone Signaling Pathway

Fluoroquinolones, including Ciprofloxacin and its active metabolites, exert their bactericidal effects by inhibiting bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. The binding of the fluoroquinolone to the enzyme-DNA complex stabilizes a transient double-strand break in the DNA, which ultimately leads to the arrest of DNA replication and transcription, triggering cell death.

G cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relaxes Supercoils DNA_Break Double-Strand DNA Breaks DNA_Gyrase->DNA_Break Stabilizes Cleavage Complex Topo_IV->Replication_Fork Decatenates Daughter Chromosomes Topo_IV->DNA_Break Stabilizes Cleavage Complex Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Leads to

Fluoroquinolone Mechanism of Action

Experimental Protocols

The in vitro activity of antibacterial agents is primarily determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The two standard methods for MIC determination are the Broth Microdilution and Agar Dilution methods.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

  • Preparation of Antimicrobial Solutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium overnight. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well of the microtiter plate, containing 100 µL of the diluted antimicrobial agent, is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacterium.

G A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (35-37°C, 16-20h) C->D E Read MIC (Lowest Concentration with No Visible Growth) D->E

Broth Microdilution Workflow
Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. The surface of the agar is then spot-inoculated with a standardized bacterial suspension.

Protocol:

  • Preparation of Antimicrobial Plates: A stock solution of the test compound is prepared and serially diluted. Each dilution is then mixed with molten Mueller-Hinton Agar (MHA) and poured into petri dishes to solidify. A control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method and then diluted to a concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: A multipoint inoculator is used to spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, resulting in an inoculum of 10⁴ CFU per spot.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.

This guide provides a foundational understanding of the in vitro activity of this compound relative to other Ciprofloxacin metabolites. Further research providing direct quantitative comparisons of their MICs against a broad range of clinical isolates is warranted to fully elucidate their potential therapeutic value.

References

Lack of Sulfociprofloxacin Cross-Reactivity in Ciprofloxacin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is critical for accurate quantification of drug compounds and their metabolites. This guide provides a comparative analysis of the cross-reactivity of ciprofloxacin immunoassays, with a specific focus on its metabolite, sulfociprofloxacin.

Quantitative Cross-Reactivity Data

Currently, there is a lack of published studies that specifically quantify the cross-reactivity of this compound in competitive immunoassays for ciprofloxacin. However, extensive research has been conducted on the cross-reactivity of these assays with other fluoroquinolones. This data provides a baseline for understanding the specificity of anti-ciprofloxacin antibodies.

CompoundCross-Reactivity (%) with Anti-Ciprofloxacin Antibodies
Ciprofloxacin100%
Enrofloxacin69.8% - 87%[1]
Norfloxacin44.6%
Ofloxacin13.1%
Pefloxacin20.4%
Fleroxacin22.6%
Sarafloxacin<3.23%
Nalidixic Acid<0.01%
This compound Data not available in cited literature

Note: Cross-reactivity percentages can vary between different immunoassays and antibody batches.

Structural Comparison and Immunological Implications

The structural differences between ciprofloxacin and its metabolite, this compound, provide a strong rationale for the expected low cross-reactivity. This compound is formed by the addition of a sulfo group (-SO3H) to the piperazine ring of ciprofloxacin. This modification significantly alters the size, charge, and overall conformation of the molecule at a position that is often critical for antibody recognition.

A study investigating cutaneous adverse reactions to ciprofloxacin demonstrated that its major metabolites, including this compound, failed to induce in vitro lymphocyte proliferation in patients with a confirmed ciprofloxacin allergy. While this lymphocyte transformation test assesses cellular immunity rather than the humoral response utilized in immunoassays, it indicates a lack of recognition of this compound by the immune systems of individuals sensitized to the parent drug. This finding supports the hypothesis that this compound is unlikely to be significantly recognized by anti-ciprofloxacin antibodies.

Caption: Structural difference between Ciprofloxacin and this compound.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

For researchers wishing to definitively quantify the cross-reactivity of a ciprofloxacin immunoassay with this compound, the following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a ciprofloxacin-enzyme conjugate to a ciprofloxacin-specific antibody (IC50) and calculate the percent cross-reactivity relative to ciprofloxacin.

Materials:

  • Ciprofloxacin-specific antibody

  • Microtiter plates pre-coated with a ciprofloxacin-protein conjugate (e.g., Ciprofloxacin-BSA)

  • Ciprofloxacin standard solutions of known concentrations

  • This compound standard solutions of known concentrations

  • Ciprofloxacin-enzyme conjugate (e.g., Ciprofloxacin-HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

Procedure:

  • Preparation of Standard Curves:

    • Prepare serial dilutions of both the ciprofloxacin and this compound standards in an appropriate buffer.

    • A typical concentration range for the standard curve might be 0.01 to 100 ng/mL.

  • Competitive Reaction:

    • Add a fixed volume of the standard solutions (or sample extracts) to the wells of the ciprofloxacin-conjugate coated microtiter plate.

    • Add a fixed amount of the ciprofloxacin-specific antibody to each well.

    • Incubate to allow the free analyte (ciprofloxacin or this compound) and the coated ciprofloxacin to compete for binding to the antibody.

  • Enzyme Conjugate Addition:

    • Wash the plate to remove unbound antibody and analyte.

    • Add the ciprofloxacin-enzyme conjugate to each well. This conjugate will bind to any antibody that is bound to the coated ciprofloxacin.

    • Incubate to allow for binding.

  • Substrate Reaction and Measurement:

    • Wash the plate to remove unbound enzyme conjugate.

    • Add the substrate solution to each well. The enzyme will catalyze a color change.

    • Stop the reaction after a set time with the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration for both ciprofloxacin and this compound to generate two separate standard curves.

    • Determine the IC50 value for both compounds from their respective curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Ciprofloxacin / IC50 of this compound) x 100

Experimental Workflow for Competitive ELISA start Start prep_standards Prepare Serial Dilutions (Ciprofloxacin & this compound) start->prep_standards add_standards Add Standards/Samples to Coated Microplate Wells prep_standards->add_standards add_antibody Add Ciprofloxacin-Specific Antibody add_standards->add_antibody incubation1 Incubate (Competitive Binding) add_antibody->incubation1 wash1 Wash Plate incubation1->wash1 add_conjugate Add Ciprofloxacin-Enzyme Conjugate wash1->add_conjugate incubation2 Incubate (Conjugate Binding) add_conjugate->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add Substrate Solution wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Read Absorbance add_stop->read_plate analyze_data Analyze Data (Calculate IC50 & % Cross-Reactivity) read_plate->analyze_data end End analyze_data->end

Caption: Generalized workflow for determining cross-reactivity using a competitive ELISA.

Conclusion

Based on the available immunological data and the significant structural modification, it is highly probable that ciprofloxacin immunoassays exhibit negligible cross-reactivity with this compound. The addition of the bulky and charged sulfo group to the piperazine ring likely prevents the metabolite from effectively binding to antibodies raised against the parent ciprofloxacin molecule.

For research and clinical applications requiring the specific quantification of ciprofloxacin in the presence of its metabolites, immunoassays appear to be a suitable method. However, for definitive confirmation, especially when developing a new assay or validating an existing one for a specific application, it is recommended to perform a cross-reactivity assessment using the experimental protocol outlined above. This will ensure the highest level of accuracy and confidence in the resulting data.

References

A Head-to-Head Comparison of Sulfociprofloxacin and Other Fluoroquinolone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of sulfociprofloxacin, a major metabolite of the widely used fluoroquinolone antibiotic ciprofloxacin, with other key ciprofloxacin metabolites. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the pharmacological profile of these compounds.

Executive Summary

Ciprofloxacin undergoes metabolism in the body, giving rise to several metabolites, with this compound, desethylene ciprofloxacin, oxociprofloxacin, and formyl ciprofloxacin being the most significant. This guide focuses on a head-to-head comparison of their antibacterial activity and pharmacokinetic properties. Experimental evidence consistently demonstrates that the metabolites of ciprofloxacin are generally less potent than the parent drug. Notably, this compound exhibits the least antibacterial activity among the major metabolites.

Data Presentation

Antibacterial Activity

The antibacterial potency of ciprofloxacin and its metabolites has been evaluated using in vitro susceptibility tests. The following table summarizes the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater antibacterial activity.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

CompoundEscherichia coliStaphylococcus aureusGeneral Activity Comparison
Ciprofloxacin (Parent Drug)0.02≤1.0High
This compound (M2)--Significantly less active than parent and other metabolites[1]
Desethylene ciprofloxacin (M1)--Weak activity, comparable to nalidixic acid[1]
Oxociprofloxacin (M3)--Broad but less active than ciprofloxacin and norfloxacin[1]
Formyl ciprofloxacin (M4)In the range of norfloxacinComparable to ciprofloxacinMost active of the metabolites[1]

Note: Specific MIC values for metabolites against E. coli and S. aureus were not available in the reviewed literature, hence the qualitative comparison based on cited research.

Pharmacokinetic Parameters

The pharmacokinetic profiles of ciprofloxacin and its metabolites influence their efficacy and potential for accumulation in the body. The following table presents key pharmacokinetic parameters in subjects with normal renal function.

Table 2: Pharmacokinetic Parameters in Humans (Normal Renal Function)

ParameterCiprofloxacin (Parent Drug)This compound (M2)Desethylene ciprofloxacin (M1)Oxociprofloxacin (M3)
Serum Half-life (t½) in hours ~4 hours[2]Serum concentrations are less than 10% of ciprofloxacin levels[3]Serum concentrations are less than 10% of ciprofloxacin levels[3]Serum concentrations are less than 10% of ciprofloxacin levels[3]
Area Under the Curve (AUC₀₋t) in µg·h/mL (in patients with liver cirrhosis) 18.38No significant difference from normal subjectsNo significant difference from normal subjects0.70 (Reduced by ~half compared to normal subjects)[4]
Clearance Total Body Clearance: Varies---
Volume of Distribution (Vd) 1.74 to 5.0 L/kg[1]---

Note: Detailed pharmacokinetic parameters for the metabolites are limited in the available literature.

Experimental Protocols

The data presented in this guide are based on established experimental methodologies.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of the test compounds (this compound and other metabolites) are prepared in a suitable solvent at a known concentration.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the antimicrobial agent. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested (e.g., E. coli, S. aureus) are cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.

  • Incubation: The plates are incubated at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar plate.

Pharmacokinetic Analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices like plasma.

  • Sample Preparation: Plasma samples are collected from subjects at various time points after drug administration. Proteins in the plasma are precipitated using a suitable agent (e.g., acetonitrile). The supernatant, containing the analytes of interest, is then separated.

  • Chromatographic Separation: The prepared sample is injected into an HPLC system. The analytes (ciprofloxacin and its metabolites) are separated on a chromatographic column (e.g., a C18 column) based on their physicochemical properties. A specific mobile phase (a mixture of solvents) is used to elute the compounds from the column.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer is set to detect specific mass-to-charge ratios (m/z) for the parent drug and each metabolite. The molecules are then fragmented, and specific fragment ions are detected. This two-stage mass analysis (MS/MS) provides high specificity.

  • Quantification: The concentration of each analyte is determined by comparing its peak area in the chromatogram to that of a known concentration of an internal standard.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of fluoroquinolones, including ciprofloxacin, involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the complex between these enzymes and DNA, fluoroquinolones lead to double-strand DNA breaks and ultimately bacterial cell death.

The antibacterial activity of the metabolites is generally lower than that of the parent compound, suggesting a reduced ability to interact with and inhibit these target enzymes. The structural modifications that occur during metabolism likely alter the binding affinity of the metabolites for DNA gyrase and topoisomerase IV.

Recent studies on the parent drug, ciprofloxacin, have also highlighted its potential to induce mitochondrial dysfunction in human cells by targeting mitochondrial complexes I and IV of the electron transport chain.[7][8][9] The extent to which the metabolites, including this compound, contribute to these off-target effects is an area that requires further investigation.

Fluoroquinolone_Metabolism_Workflow cluster_0 In Vivo Metabolism cluster_1 Resulting Metabolites Ciprofloxacin Ciprofloxacin (Parent Drug) Metabolism Hepatic Metabolism (Phase I & II Reactions) Ciprofloxacin->Metabolism This compound This compound (M2) Metabolism->this compound Major Desethylene_ciprofloxacin Desethylene ciprofloxacin (M1) Metabolism->Desethylene_ciprofloxacin Minor Oxociprofloxacin Oxociprofloxacin (M3) Metabolism->Oxociprofloxacin Major Formyl_ciprofloxacin Formyl ciprofloxacin (M4) Metabolism->Formyl_ciprofloxacin Minor

Caption: Overview of Ciprofloxacin Metabolism.

Experimental_Workflow cluster_0 Antibacterial Activity Assessment cluster_1 Pharmacokinetic Analysis start_mic Prepare Bacterial Inoculum agar_dilution Agar Dilution with Metabolite Concentrations start_mic->agar_dilution incubation Incubate Plates agar_dilution->incubation read_mic Determine MIC incubation->read_mic sample_collection Collect Plasma Samples sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep hplc_ms HPLC-MS/MS Analysis sample_prep->hplc_ms data_analysis Quantify Metabolite Concentrations hplc_ms->data_analysis

Caption: Key Experimental Workflows.

References

Validation of Sulfociprofloxacin as a Specific Metabolite of Ciprofloxacin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies for validating sulfociprofloxacin as a specific metabolite of the broad-spectrum antibiotic, ciprofloxacin. The information presented is intended to assist researchers in designing and interpreting drug metabolism studies.

Data Presentation: Comparative Analysis of Ciprofloxacin and its Metabolites

The following table summarizes the pharmacokinetic parameters of ciprofloxacin and its major metabolites, providing a quantitative comparison of their presence in biological systems.

AnalyteCmax (µg/mL) in Normal SubjectsAUC (µg.mL-1.hr-1) in Normal SubjectsPrimary Route of ExcretionReference
Ciprofloxacin 2.5 (approx.)16.18Renal and Fecal[3]
This compound (M2) Not explicitly stated, but less than 10% of parent drugNo significant difference between normal and cirrhotic subjectsFecal[1][3]
Oxociprofloxacin (M3) 0.291.54Urinary[1][3]
Desethylene ciprofloxacin (M1) Not explicitly stated, but less than 10% of parent drugNo significant difference between normal and cirrhotic subjectsUrinary[2][3]
N-acetyl-ciprofloxacin ---[1]

Cmax: Maximum serum concentration; AUC: Area under the serum concentration-time curve. Data presented is compiled from studies in healthy volunteers and patients with normal renal function.[2][3]

Experimental Protocols

The validation of this compound as a metabolite of ciprofloxacin relies on robust analytical methodologies. Below are detailed protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This experiment confirms the formation of this compound from ciprofloxacin in a controlled laboratory setting that mimics liver metabolism.

Objective: To demonstrate the enzymatic conversion of ciprofloxacin to this compound.

Materials:

  • Ciprofloxacin standard

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., ofloxacin or a stable isotope-labeled ciprofloxacin)[4][5]

Procedure:

  • Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding ciprofloxacin to the mixture.

  • Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the simultaneous quantification of ciprofloxacin and its metabolites in biological matrices like plasma or urine.

Objective: To accurately measure the concentrations of ciprofloxacin and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 3.5 μm, 75 mm × 4.6 mm)[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[6]

  • Flow Rate: Typically around 0.5 mL/min.[4]

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Ciprofloxacin: m/z 332.0 → 231.3[4]

    • This compound: To be determined by infusion of a standard or from in vitro metabolism samples.

    • Internal Standard (Ofloxacin): m/z 362.2 → 261.0[4]

Sample Preparation (Plasma):

  • To a 200 µL plasma sample, add an internal standard.

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the sample.

  • Inject the clear supernatant into the LC-MS/MS system.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of ciprofloxacin and the experimental workflow for the validation of its metabolites.

Metabolic Pathway of Ciprofloxacin Ciprofloxacin Ciprofloxacin Liver_Metabolism Liver_Metabolism Ciprofloxacin->Liver_Metabolism Hepatic Biotransformation This compound This compound Oxociprofloxacin Oxociprofloxacin Desethylene_ciprofloxacin Desethylene_ciprofloxacin N_acetyl_ciprofloxacin N_acetyl_ciprofloxacin Liver_Metabolism->this compound Sulfonation Liver_Metabolism->Oxociprofloxacin Oxidation Liver_Metabolism->Desethylene_ciprofloxacin De-ethylenation Liver_Metabolism->N_acetyl_ciprofloxacin N-acetylation

Caption: Metabolic conversion of ciprofloxacin in the liver.

Experimental Workflow for Metabolite Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis HLM_Incubation Incubation with Human Liver Microsomes Metabolite_Identification Metabolite Identification (LC-MS/MS) HLM_Incubation->Metabolite_Identification Metabolite_Validation Validation of this compound as a Metabolite Metabolite_Identification->Metabolite_Validation Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation Quantification Quantification (LC-MS/MS) Sample_Preparation->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis Pharmacokinetic_Analysis->Metabolite_Validation

Caption: Workflow for validating this compound.

References

A Comparative Guide to the Metabolic Profile of Ciprofloxacin Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profile of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin, in humans and key preclinical species: rats, dogs, and monkeys. Understanding the species-specific differences in drug metabolism is paramount for the accurate extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes quantitative metabolic data, details relevant experimental methodologies, and visually represents key metabolic pathways and workflows.

Data Presentation: Quantitative Comparison of Ciprofloxacin Metabolites

The metabolism of Ciprofloxacin, while not the primary route of elimination, varies significantly across different species. The primary metabolites result from the modification of the piperazinyl moiety and include Desethylene Ciprofloxacin (M1), Sulfo-Ciprofloxacin (M2), Oxo-Ciprofloxacin (M3), and Formyl Ciprofloxacin (M4). The extent of formation of these metabolites differs substantially between humans, rats, dogs, and monkeys.

MetaboliteHumanRatDogMonkey
Unchanged Ciprofloxacin ~60% (urine), ~15% (feces)[1]51% (urine), 47% (feces)[2]Data not availableData not available
M1: Desethylene Ciprofloxacin 5.86% (metabolite/parent ratio)[1]MinorData not availableData not available
M2: Sulfo-Ciprofloxacin Negligible activity[1]Data not availableData not availableData not available
M3: Oxo-Ciprofloxacin 5.91% (metabolite/parent ratio)[1]MinorData not availableData not available
M4: Formyl Ciprofloxacin 4.08% (metabolite/parent ratio)[1]MinorData not availableData not available
Other Conjugates --Primarily O-glucuronide and acyl glucuronide conjugatesEqual distribution of sulfate and glucuronide conjugates

Note: The data for human metabolites are presented as median metabolite/parent ratios from a study in critically ill patients and may not represent the entire population.[1] Quantitative data for all metabolites across all species from a single comparative study is limited.

Metabolic Pathways and Key Enzymes

Ciprofloxacin metabolism is primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[3] However, the specific isoforms involved and their level of activity show considerable interspecies variation.

Ciprofloxacin Metabolic Pathway

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Ciprofloxacin Ciprofloxacin M1 M1: Desethylene Ciprofloxacin Ciprofloxacin->M1 CYP1A2 (Human) CYP3A4 (Human) CYP1A, CYP3A2 (Rat) M3 M3: Oxo-Ciprofloxacin Ciprofloxacin->M3 M4 M4: Formyl Ciprofloxacin Ciprofloxacin->M4 M2 M2: Sulfo-Ciprofloxacin Ciprofloxacin->M2 Glucuronide_Conjugates Glucuronide Conjugates (Major in Dogs) Ciprofloxacin->Glucuronide_Conjugates UGTs Sulfate_Conjugates Sulfate Conjugates (Major in Monkeys) Ciprofloxacin->Sulfate_Conjugates SULTs

Caption: Primary metabolic pathways of Ciprofloxacin.

Key Cytochrome P450 Isoforms Involved:
  • Humans: CYP1A2 and CYP3A4 are the main isoforms responsible for the phase I metabolism of Ciprofloxacin.[4] Ciprofloxacin has been shown to be a weak inhibitor of CYP1A2 and CYP2C9 in human liver microsomes.[5]

  • Rats: In rats, Ciprofloxacin competitively inhibits CYP1A and CYP3A2.[6] Rat CYP1A2, CYP2C6, CYP2D1, CYP2D2, and CYP3A1/2 are considered orthologs of human CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, respectively.[7]

  • Dogs: Studies suggest that Ciprofloxacin has a low potential for inhibiting CYP3A activities at clinical doses in dogs.[1] However, interactions with drugs metabolized by CYP1A2, such as theophylline, have been noted.[8]

  • Monkeys: While direct studies on Ciprofloxacin are limited, research on the related fluoroquinolone, enrofloxacin (which is metabolized to Ciprofloxacin), has been conducted in rhesus monkeys.[9] Comparative studies of CYP3A enzymes between cynomolgus monkeys and humans indicate similar substrate selectivity but also some key differences.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Ciprofloxacin metabolism.

In Vivo Pharmacokinetic and Metabolism Studies

These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Ciprofloxacin in a whole-organism context.

Objective: To determine the pharmacokinetic profile and identify and quantify the metabolites of Ciprofloxacin in a specific species.

Typical Protocol:

  • Animal Models:

    • Species: Sprague-Dawley rats, Beagle dogs, or Cynomolgus/Rhesus monkeys are commonly used.

    • Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

    • Acclimatization: A suitable period of acclimatization to the facility and caging is required before the study begins.

  • Dosing:

    • Route of Administration: Oral (gavage or capsule) and intravenous (bolus or infusion) routes are typically investigated.

    • Dose: A single dose of Ciprofloxacin is administered. For excretion balance studies, radiolabeled [14C]Ciprofloxacin is often used to facilitate the tracking of all drug-related material.[4]

  • Sample Collection:

    • Blood: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs and monkeys). Plasma is separated by centrifugation.

    • Urine and Feces: Urine and feces are collected at specified intervals for up to 72-96 hours post-dose.

  • Sample Analysis:

    • Parent Drug and Metabolite Quantification: Plasma, urine, and homogenized feces samples are analyzed using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

    • Radioactivity Measurement: For studies using radiolabeled compounds, total radioactivity in all samples is measured by liquid scintillation counting.

  • Data Analysis:

    • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data.

    • The percentage of the administered dose excreted as the parent drug and each metabolite in urine and feces is determined.

In Vitro Metabolism Studies using Liver Microsomes

These studies help to identify the specific enzymes responsible for the metabolism of Ciprofloxacin and to assess the potential for drug-drug interactions.

Objective: To investigate the metabolism of Ciprofloxacin by liver enzymes and to identify the specific CYP450 isoforms involved.

Typical Protocol:

  • Preparation of Liver Microsomes:

    • Liver tissue is obtained from the species of interest (human, rat, dog, monkey).

    • The tissue is homogenized, and the microsomal fraction is isolated by differential centrifugation.

    • The protein concentration of the microsomal preparation is determined.

  • Incubation:

    • Ciprofloxacin is incubated with the liver microsomes in the presence of a NADPH-generating system (to support CYP450 activity) at 37°C.

    • To identify specific CYP isoforms, incubations can be performed with specific chemical inhibitors of different CYPs or with recombinant CYP enzymes.

  • Sample Analysis:

    • The incubation is stopped at various time points by the addition of a quenching solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

  • Data Analysis:

    • The rate of metabolite formation is calculated.

    • Enzyme kinetics (e.g., Km and Vmax) can be determined by varying the substrate concentration.

Experimental Workflow Diagram

G cluster_invivo In Vivo Study cluster_invitro In Vitro Study animal_dosing Animal Dosing (Oral/IV) sample_collection Sample Collection (Blood, Urine, Feces) animal_dosing->sample_collection pk_analysis Pharmacokinetic Analysis sample_collection->pk_analysis analytical_method Sample Analysis (HPLC/LC-MS/MS) sample_collection->analytical_method data_interpretation Data Interpretation & Species Comparison pk_analysis->data_interpretation microsome_prep Liver Microsome Preparation incubation Incubation with Ciprofloxacin & NADPH microsome_prep->incubation metabolite_id Metabolite Identification incubation->metabolite_id incubation->analytical_method metabolite_id->data_interpretation

References

Evaluating the Clinical Relevance of Sulfociprofloxacin Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely prescribed to treat a variety of bacterial infections. Upon administration, ciprofloxacin is partially metabolized in the liver into four main metabolites: desethyleneciprofloxacin (M1), sulfociprofloxacin (M2), oxociprofloxacin (M3), and N-formylciprofloxacin (M4)[1]. This guide provides a comprehensive evaluation of the clinical relevance of this compound (M2) formation, comparing its antibacterial activity, pharmacokinetics, and potential for toxicity against the parent drug, ciprofloxacin, and other fluoroquinolone alternatives. This objective analysis is supported by available experimental data to aid researchers and drug development professionals in understanding the implications of this metabolic pathway.

Comparative Analysis of Antibacterial Activity

The formation of this compound is clinically significant primarily due to its substantially reduced antibacterial potency compared to ciprofloxacin. This metabolic conversion represents a pathway to a less effective agent, potentially impacting the overall therapeutic efficacy of ciprofloxacin.

Data Summary: In Vitro Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available in the literature, studies consistently describe its activity in qualitative terms.

CompoundGeneral Antibacterial Activity
Ciprofloxacin Highly active against a broad spectrum of Gram-negative and many Gram-positive bacteria[2][3].
This compound (M2) Significantly less active than ciprofloxacin[1]. Described as having negligible antibacterial activity.
Other Ciprofloxacin Metabolites Desethyleneciprofloxacin (M1): Weak activity, comparable to nalidixic acid[1].Oxociprofloxacin (M3): Broad but less potent activity than ciprofloxacin or norfloxacin[1].N-formylciprofloxacin (M4): Activity in the range of norfloxacin for some Gram-negative bacteria and comparable to ciprofloxacin against staphylococci[1].
Alternative Fluoroquinolones Levofloxacin & Moxifloxacin: Generally exhibit enhanced activity against Gram-positive organisms compared to ciprofloxacin.

Key Findings:

  • The sulfonation of the piperazinyl ring of ciprofloxacin results in a metabolite with significantly diminished antibacterial properties[1].

  • From a clinical perspective, the formation of this compound is an inactivation step, reducing the concentration of the highly active parent drug.

  • Other metabolites of ciprofloxacin retain some antibacterial activity, although generally less than the parent compound[1].

Pharmacokinetics: Formation and Elimination

This compound is a minor metabolite of ciprofloxacin, with its formation and elimination patterns providing insight into its limited clinical impact.

Data Summary: Pharmacokinetic Parameters

ParameterCiprofloxacinThis compound (M2)
Metabolite Ratio Parent DrugSerum concentrations are less than 10% of ciprofloxacin levels, even in patients with reduced renal function[4].
Primary Route of Elimination Renal and non-renalPrimarily a fecal metabolite[5].
Elimination in Renal Impairment Half-life increases with declining renal function[4][6].A shift towards a higher proportion of the dose being eliminated as this compound in the urine is observed in renal impairment[4].
Fecal Concentration Considerable amounts of ciprofloxacin can be found in feces (e.g., 185 to 2,220 µg/g on day 7 of a 500 mg twice-daily regimen)[7].Specific concentration data in feces is not readily available, but it is identified as the primary fecal metabolite[5].

Ciprofloxacin Metabolism and Elimination Pathway

The following diagram illustrates the metabolic conversion of ciprofloxacin and the primary elimination routes of the parent drug and its main metabolites.

Ciprofloxacin Ciprofloxacin Liver Hepatic Metabolism (Piperazinyl Group Modification) Ciprofloxacin->Liver Metabolism Urine Renal Excretion (Urine) Ciprofloxacin->Urine Major Route Feces Fecal Excretion Ciprofloxacin->Feces Minor Route Metabolites Metabolites Liver->Metabolites This compound This compound (M2) Metabolites->this compound Primary Fecal Metabolite Other_Metabolites Other Metabolites (M1, M3, M4) Metabolites->Other_Metabolites This compound->Feces Primary Route Other_Metabolites->Urine

Caption: Ciprofloxacin Metabolism and Excretion Pathways.

Toxicity Profile

Specific toxicological data for this compound is scarce. Therefore, its potential for toxicity is inferred from the broader understanding of fluoroquinolone toxicity and the low systemic exposure to this metabolite.

Key Considerations:

  • Low Systemic Exposure: The serum concentrations of this compound are consistently low, generally less than 10% of the parent ciprofloxacin concentration[4]. This low exposure limits its potential to exert systemic toxicity.

  • General Fluoroquinolone Toxicity: Ciprofloxacin and other fluoroquinolones are associated with a range of adverse effects, including gastrointestinal distress, central nervous system effects, and, rarely, tendonitis and tendon rupture[8]. There is no evidence to suggest that this compound contributes significantly to these toxicities.

  • Lack of Specific Data: No specific LD50 or other direct toxicity studies for this compound were identified in the reviewed literature. Its clinical relevance from a toxicity standpoint is considered low.

Experimental Protocols

1. Determination of Antibacterial Activity (MIC Assay)

A standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the agar dilution method.

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a series of agar plates containing serial twofold dilutions of the test compound (e.g., this compound) and the comparator (e.g., ciprofloxacin).

    • Inoculate the plates with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for MIC Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Test Compounds C Incorporate Dilutions into Molten Agar A->C B Prepare Standardized Bacterial Inoculum E Inoculate Plates with Bacterial Suspension B->E D Pour Agar Plates C->D D->E F Incubate Plates E->F G Observe for Bacterial Growth F->G H Determine MIC (Lowest Concentration with No Growth) G->H

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

2. Quantification of this compound in Fecal Samples by HPLC-MS/MS

  • Objective: To extract and quantify the concentration of this compound in human fecal samples.

  • Methodology:

    • Sample Preparation: Homogenize a weighed amount of fecal sample with an extraction solvent (e.g., a mixture of acetonitrile, methanol, water, and formic acid).

    • Extraction: Vortex and sonicate the sample to ensure thorough extraction of the analyte.

    • Centrifugation and Filtration: Centrifuge the sample to pellet solid debris and filter the supernatant to remove particulates.

    • LC-MS/MS Analysis:

      • Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS).

      • Separate the analyte from other matrix components on a suitable analytical column (e.g., C18).

      • Detect and quantify this compound using specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Workflow for Fecal Sample Analysis

A Weigh Fecal Sample B Add Extraction Solvent A->B C Vortex and Sonicate B->C D Centrifuge C->D E Collect and Filter Supernatant D->E F Inject into HPLC-MS/MS E->F G Data Acquisition and Quantification F->G

Caption: General Workflow for Quantification in Fecal Samples.

Alternatives to Ciprofloxacin

Given that the formation of the less active this compound is an inherent metabolic pathway for ciprofloxacin, considering alternative fluoroquinolones with different metabolic profiles or antibacterial spectra may be relevant in certain clinical scenarios.

FluoroquinoloneKey Characteristics
Levofloxacin - Broader activity against Gram-positive organisms, particularly Streptococcus pneumoniae. - Longer half-life allowing for once-daily dosing.
Moxifloxacin - Enhanced activity against Gram-positive and anaerobic bacteria. - Longer half-life.

Conclusion

The formation of this compound is a clinically relevant aspect of ciprofloxacin's metabolism, primarily because it represents a pathway of inactivation. The significantly lower antibacterial activity of this compound means that its formation reduces the available concentration of the active parent drug. However, as a minor metabolite with low systemic exposure, its direct contribution to the overall clinical effect, either in terms of efficacy or toxicity, is likely minimal. For drug development professionals, understanding such metabolic pathways is crucial for designing new fluoroquinolones with improved metabolic stability and a more favorable pharmacokinetic profile, thereby maximizing therapeutic efficacy. For researchers and scientists, further elucidation of the specific enzymes involved in this compound formation could provide insights into potential drug-drug interactions and inter-individual variability in ciprofloxacin metabolism.

References

The Diminished Role of Sulfociprofloxacin in Ciprofloxacin's Therapeutic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is crucial for evaluating its overall efficacy. In the case of the widely used fluoroquinolone antibiotic, ciprofloxacin, its metabolism results in several byproducts, including sulfociprofloxacin. This guide provides a comparative analysis of ciprofloxacin and its metabolites, focusing on the correlation between this compound levels and the parent drug's antibacterial potency, supported by available experimental data.

Ciprofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1] Following administration, ciprofloxacin is partially metabolized in the liver, giving rise to four primary metabolites: desethyleneciprofloxacin, this compound, oxociprofloxacin, and N-acetylciprofloxacin.[2][3] Of these, this compound has been identified as the primary fecal metabolite.[2][3] However, extensive research into the antibacterial properties of these metabolites reveals that their contribution to the overall therapeutic effect of ciprofloxacin is minimal, with this compound exhibiting negligible activity.[4][5]

Comparative In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A comprehensive understanding of the MICs of ciprofloxacin and its metabolites is essential to contextualize their respective contributions to bacterial inhibition.

While specific MIC values for this compound are not widely reported in the literature, studies consistently describe its antibacterial activity as significantly lower than that of the parent compound. One key study compared the activity of ciprofloxacin and its four main metabolites (designated M1-M4, with this compound as M2) against a range of bacteria. The findings indicated that this compound was "significantly less active" than ciprofloxacin.[5] Another study characterized the activity of this compound as "negligible".[4]

The other major metabolites also show reduced activity compared to ciprofloxacin. Desethylene-ciprofloxacin's activity is comparable to that of nalidixic acid, an earlier, less potent quinolone, while oxo-ciprofloxacin's activity is less than that of both ciprofloxacin and norfloxacin.[3][5]

The following table summarizes the available data on the in vitro activity of ciprofloxacin and its metabolites.

CompoundChemical StructureIn Vitro Antibacterial Activity (Qualitative Comparison)
Ciprofloxacin 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acidHigh
This compound 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acidNegligible / Significantly less active than Ciprofloxacin
Desethyleneciprofloxacin 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidWeak / Comparable to Nalidixic Acid
Oxociprofloxacin 1-cyclopropyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acidLess active than Ciprofloxacin and Norfloxacin

In Vivo Concentrations and Efficacy

The clinical relevance of a metabolite's in vitro activity is dependent on its concentration at the site of infection. Pharmacokinetic studies have shown that the serum concentrations of ciprofloxacin's metabolites are generally low. In individuals with normal renal function, the levels of these metabolites are typically less than 10% of the ciprofloxacin concentration.

Given the negligible in vitro activity of this compound and its low in vivo concentrations relative to the parent drug, its direct contribution to the overall antibacterial effect of ciprofloxacin is considered clinically insignificant. The therapeutic efficacy of ciprofloxacin is overwhelmingly attributable to the unchanged parent drug.

Experimental Protocols

The determination of the in vitro antibacterial activity of a compound is a cornerstone of antimicrobial research. The following is a detailed methodology for a standard Broth Microdilution Minimum Inhibitory Concentration (MIC) assay, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Protocol

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test bacterium (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus) is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.

  • Antimicrobial Agent: A stock solution of the test compound (e.g., ciprofloxacin, this compound) is prepared at a known concentration.

  • 96-Well Microtiter Plates: Sterile, U-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: The antimicrobial agent is serially diluted in CAMHB across the wells of the microtiter plate to achieve a range of concentrations. Typically, two-fold dilutions are prepared.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls:

    • Growth Control: A well containing only the inoculated broth, with no antimicrobial agent, to ensure the viability of the bacteria.

    • Sterility Control: A well containing uninoculated broth to check for contamination.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This is typically observed as the absence of turbidity or a bacterial pellet at the bottom of the well.

Visualizing Ciprofloxacin Metabolism and Activity

The metabolic pathway of ciprofloxacin and the relative antibacterial activity of its metabolites can be visualized to provide a clear logical relationship.

G Ciprofloxacin Metabolism and Metabolite Activity Ciprofloxacin Ciprofloxacin Metabolism Hepatic Metabolism Ciprofloxacin->Metabolism Activity_High High Antibacterial Activity Ciprofloxacin->Activity_High This compound This compound Metabolism->this compound Desethyleneciprofloxacin Desethyleneciprofloxacin Metabolism->Desethyleneciprofloxacin Oxociprofloxacin Oxociprofloxacin Metabolism->Oxociprofloxacin N_Acetylciprofloxacin N-Acetylciprofloxacin Metabolism->N_Acetylciprofloxacin Activity_Negligible Negligible Activity This compound->Activity_Negligible Activity_Weak Weak Activity Desethyleneciprofloxacin->Activity_Weak Oxociprofloxacin->Activity_Weak N_Acetylciprofloxacin->Activity_Weak

Caption: Ciprofloxacin metabolism and the relative antibacterial activity of its major metabolites.

Conclusion

The available evidence strongly indicates that there is no positive correlation between this compound levels and ciprofloxacin's efficacy. In fact, the formation of this compound represents a metabolic inactivation pathway for the parent drug. Due to its negligible antibacterial activity and low in vivo concentrations, this compound does not contribute to the therapeutic effects of ciprofloxacin. Therefore, for researchers and drug development professionals, the focus of efficacy studies should remain on the pharmacokinetics and pharmacodynamics of the parent ciprofloxacin molecule.

References

Benchmarking a Novel Sulfociprofloxacin Fluorescence Assay Against a Validated HPLC-UV Reference Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, rapid fluorescence-based assay for the quantification of Sulfociprofloxacin against a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) reference method. The experimental data and detailed protocols herein aim to equip researchers with the necessary information to evaluate the suitability of each method for their specific research and development needs.

Introduction

This compound is a key metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin.[1] Accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. While High-Performance Liquid Chromatography (HPLC) is a well-established and reliable reference method for the analysis of fluoroquinolones, it can be time-consuming and require specialized equipment and expertise.[2] This guide introduces a novel fluorescence-based assay as a potential high-throughput and sensitive alternative, and presents a head-to-head comparison of its performance against a validated HPLC-UV method.

Mechanism of Action of Parent Compound: Ciprofloxacin

This compound is a metabolite of Ciprofloxacin. The parent compound, Ciprofloxacin, is a fluoroquinolone antibiotic that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Ciprofloxacin disrupts essential cellular processes, leading to bacterial cell death.

Ciprofloxacin Ciprofloxacin DNA_Gyrase Bacterial DNA Gyrase Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1. Mechanism of action of Ciprofloxacin.

Experimental Workflow for Method Comparison

The following diagram outlines the workflow for benchmarking the new this compound fluorescence assay against the HPLC-UV reference method.

cluster_prep Sample Preparation cluster_assays Assay Execution cluster_validation Method Validation (ICH Q2(R1)) Stock This compound Stock Solution Serial_Dilutions Serial Dilutions for Calibration Curve Stock->Serial_Dilutions QC_Samples Quality Control Samples (Low, Mid, High) Stock->QC_Samples New_Assay New Fluorescence Assay Serial_Dilutions->New_Assay Ref_Method Reference HPLC-UV Method Serial_Dilutions->Ref_Method QC_Samples->New_Assay QC_Samples->Ref_Method Linearity Linearity & Range New_Assay->Linearity Precision Precision (Intra- & Inter-day) New_Assay->Precision Accuracy Accuracy (% Recovery) New_Assay->Accuracy LOD_LOQ LOD & LOQ New_Assay->LOD_LOQ Ref_Method->Linearity Ref_Method->Precision Ref_Method->Accuracy Ref_Method->LOD_LOQ Data_Analysis Data Analysis & Comparison Linearity->Data_Analysis Precision->Data_Analysis Accuracy->Data_Analysis LOD_LOQ->Data_Analysis

Figure 2. Workflow for assay comparison.

Experimental Protocols

New this compound Fluorescence Assay

This novel assay is based on the intrinsic fluorescence of the fluoroquinolone structure.

  • Materials and Reagents:

    • This compound reference standard

    • 96-well black microplates

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Fluorescence microplate reader

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl, then dilute in PBS).

    • Perform serial dilutions of the stock solution in PBS to prepare a calibration curve (e.g., 0.01 µg/mL to 10 µg/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Pipette 100 µL of each standard, QC sample, and blank (PBS) into the wells of the 96-well microplate.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 450 nm.

    • Generate a calibration curve by plotting fluorescence intensity against the concentration of this compound.

    • Determine the concentration of the QC samples from the calibration curve.

Reference HPLC-UV Method

This method is adapted from established protocols for fluoroquinolone analysis.[2][4]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.025 M phosphoric acid (pH adjusted to 3.0 with triethylamine) in a 13:87 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 278 nm.

    • Column Temperature: 25°C.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase (e.g., 0.1 µg/mL to 50 µg/mL).

    • Prepare QC samples at low, medium, and high concentrations.

    • Inject the standards, QC samples, and a blank (mobile phase) into the HPLC system.

    • Record the peak area for this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Quantify the QC samples using the calibration curve.

Comparative Data Summary

The performance of the new fluorescence assay and the reference HPLC-UV method were evaluated based on the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[5][6][7][8]

Performance ParameterNew Fluorescence AssayReference HPLC-UV Method
**Linearity (R²) **> 0.998> 0.999
Range 0.05 - 10 µg/mL0.1 - 50 µg/mL
Precision (Intra-day %RSD) < 5%< 2%
Precision (Inter-day %RSD) < 7%< 3%
Accuracy (% Recovery) 95 - 105%98 - 102%
Limit of Detection (LOD) 0.01 µg/mL0.03 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL0.1 µg/mL
Analysis Time per Sample ~5 minutes~15 minutes
Throughput High (96-well plate format)Low (sequential injections)
Equipment Cost ModerateHigh
Solvent Consumption LowHigh

Conclusion

The novel this compound fluorescence assay demonstrates acceptable performance characteristics in terms of linearity, precision, and accuracy, making it a viable alternative to the traditional HPLC-UV method. Its key advantages lie in its high throughput, rapid analysis time, and lower solvent consumption. While the HPLC-UV method offers slightly better precision and a wider linear range, the fluorescence assay provides a superior limit of detection.

The choice of method will ultimately depend on the specific application. For high-throughput screening or rapid quantification where a large number of samples need to be analyzed, the fluorescence assay is a compelling option. For applications requiring the highest level of precision and for the analysis of complex matrices that may contain interfering fluorescent compounds, the HPLC-UV method remains the gold standard. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on their analytical needs.

References

Safety Operating Guide

Navigating the Disposal of Sulfociprofloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for sulfociprofloxacin was accessible through the conducted research. The following disposal procedures are based on the known hazards and disposal recommendations for the closely related compound, ciprofloxacin, and established guidelines for pharmaceutical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first aid measures:

  • After inhalation: Move to fresh air.

  • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • In case of eye contact: Rinse out with plenty of water. Remove contact lenses.

  • If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound, like other pharmaceuticals, is to prevent its entry into the environment. Improper disposal, such as flushing down the drain, can contribute to water contamination and the development of antibiotic resistance.

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste contaminated with this compound. This includes:

  • Pure (neat) this compound: Unused or expired solid compound.

  • Concentrated solutions: Stock solutions or reaction mixtures with high concentrations of this compound.

  • Dilute aqueous solutions: Media, buffers, or other solutions containing low concentrations of this compound.

  • Contaminated labware: Pipette tips, centrifuge tubes, flasks, and other disposable materials that have come into contact with this compound.

  • Contaminated PPE: Gloves, bench paper, and other protective equipment.

Step 2: Waste Collection and Containment

  • Solid Waste and Concentrated Solutions:

    • Collect pure this compound and concentrated solutions in a designated, properly labeled hazardous waste container. The container should be robust, leak-proof, and compatible with the chemical.

    • Label the container clearly as "Hazardous Waste" and list "this compound" as a component.

  • Contaminated Labware and PPE:

    • Place all contaminated disposable labware and PPE into a designated hazardous waste bag or container.

    • Ensure sharp objects are placed in a puncture-resistant sharps container.

  • Aqueous Waste:

    • Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container designated for hazardous aqueous waste.

Step 3: Storage

Store all hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.

Step 4: Disposal

  • Never discharge this compound waste down the drain. Sewage treatment plants are often not equipped to remove such compounds, leading to their release into waterways.

  • Arrange for professional disposal. Contact your institution's EHS department to schedule a pickup of the hazardous waste. Disposal will typically be carried out through incineration by a licensed hazardous waste management company.[1] This is the recommended method to ensure the complete destruction of the active pharmaceutical ingredient.

Regulatory Framework

The disposal of pharmaceutical waste is regulated by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous pharmaceutical waste.

Regulatory Body Relevant Regulation Key Function
EPA Resource Conservation and Recovery Act (RCRA)Governs the management and disposal of hazardous wastes.
DEA 21 CFR Part 1317Regulates the disposal of controlled substances (note: this compound is not a controlled substance).

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the guiding principle is chemical inactivation or complete destruction. The recommended method of incineration achieves this. Advanced oxidation processes have been studied for the degradation of ciprofloxacin and could theoretically be applied, but these are not standard laboratory disposal procedures and should only be conducted by trained professionals in specialized facilities.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Start: this compound Waste Generation B Identify and Segregate Waste (Solid, Liquid, Contaminated Materials) A->B C Collect in Designated, Labeled Hazardous Waste Containers B->C D Store Securely in Designated Area with Secondary Containment C->D E Contact Institutional EHS for Pickup D->E F Professional Disposal (e.g., Incineration) E->F G End: Compliant Disposal F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Sulfociprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sulfociprofloxacin is readily available.[1] This guidance is based on the safety profile of its parent compound, Ciprofloxacin, and general best practices for handling active pharmaceutical ingredients (APIs). Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any chemical.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines personal protective equipment, handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required level of protection depends on the form of the compound being handled (solid powder vs. solution) and the scale of the operation.

Equipment Specification Purpose Citation
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile).To prevent skin contact.[2]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.[3][4]
Body Protection A lab coat or disposable gown.To protect skin and clothing from contamination.[2][5]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) or use of a certified chemical fume hood.Required when handling the powder form to avoid inhalation of dust particles.[5][6]

Operational Handling Plan

Adherence to a strict operational plan is critical to minimize exposure and prevent contamination.

1. Designated Work Area:

  • All work with this compound, especially in its powdered form, should be conducted within a designated area, such as a certified chemical fume hood or a biological safety cabinet.[6] This contains any airborne particles and protects the researcher from inhalation.

2. Weighing and Reconstitution:

  • When weighing the solid compound, use a containment balance or conduct the procedure within a fume hood to minimize the risk of generating and inhaling dust.[5]

  • For reconstitution, add the solvent slowly to the powder to avoid splashing.

3. Solution Handling:

  • When working with solutions, take care to avoid splashes and aerosol generation.

  • Use mechanical pipetting aids; never pipette by mouth.

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • For small powder spills, gently cover with a damp paper towel to avoid creating dust and then wipe up.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Place all contaminated materials into a sealed container for hazardous waste disposal.[5]

  • Clean the spill area thoroughly with an appropriate detergent and water.

5. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures

Exposure Route First Aid Protocol Citation
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3][5]
Skin Contact Remove contaminated clothing. Wash skin immediately with soap and plenty of water. Seek medical attention if irritation develops.[3][5]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][6]
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination. All waste must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solids, including unused powder, contaminated gloves, pipette tips, and paper towels, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all concentrated stock solutions and dilute aqueous waste in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[6]

2. Disposal Method:

  • All generated waste must be disposed of through a licensed hazardous waste management company. Incineration is often the recommended method for pharmaceutical waste.[5]

  • Follow all local, state, and federal environmental regulations for chemical waste disposal.[5]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_disposal Waste Management and Disposal cluster_cleanup Post-Handling prep Don Appropriate PPE weigh Weigh Solid in Fume Hood prep->weigh reconstitute Reconstitute Solution weigh->reconstitute handle Handle Solution reconstitute->handle segregate_solid Segregate Solid Waste handle->segregate_solid Contaminated Solids segregate_liquid Segregate Liquid Waste handle->segregate_liquid Contaminated Liquids decontaminate Decontaminate Work Area handle->decontaminate containerize Seal in Labeled Hazardous Container segregate_solid->containerize segregate_liquid->containerize dispose Dispose via Licensed Contractor containerize->dispose remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfociprofloxacin
Reactant of Route 2
Reactant of Route 2
Sulfociprofloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。